molecular formula C9H10BrNO4 B1229050 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene CAS No. 53413-67-5

1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1229050
CAS No.: 53413-67-5
M. Wt: 276.08 g/mol
InChI Key: UEKFEYNZISYRRH-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB, 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene) is a 4,5-dimethoxy-2-nitrobenzyl derivative. 4,5-Dimethoxy-2-nitrobenzyl (DMNB) group of DMNBB is used as a photolabile protecting group in caging technology to develop pro-drugs. Synthesis of this compound by using 6-nitroveratraldehyde as starting reagent has been reported.>

Properties

IUPAC Name

1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKFEYNZISYRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201579
Record name 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene
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Molecular Weight

276.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53413-67-5
Record name 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene
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Record name 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene
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Record name 4,5-Dimethoxy-2-nitrobenzyl bromide
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a key reagent in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide or 6-Nitroveratryl bromide, is a crystalline solid notable for its utility as a photolabile protecting group.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

IdentifierValue
IUPAC Name This compound[2]
CAS Number 53413-67-5[3][4]
Molecular Formula C₉H₁₀BrNO₄[1][2]
SMILES COC1=C(C=C(C(=C1)CBr)--INVALID-LINK--[O-])OC[2]
InChI Key UEKFEYNZISYRRH-UHFFFAOYSA-N[2][3]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 276.08 g/mol [2][3][4]
Melting Point 131-133 °C (lit.)[3][4]
Boiling Point 372.3±37.0 °C (Predicted)[1]
Density 1.544 (Predicted)[1]
Appearance Yellow to brown crystalline powder or needles[1]
Topological Polar Surface Area 64.3 Ų[2]
XLogP3-AA 2.3[2]

Synthesis and Reactivity

The synthesis of this compound has been reported starting from reagents like 6-nitroveratraldehyde or 4,5-dimethoxy-2-nitrobenzyl alcohol.[1][5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is central to its function, acting as a photolabile protecting group in caging technology for the development of pro-drugs.[1][3][5]

Experimental Synthesis Protocol

A common synthesis method involves the bromination of 4,5-dimethoxy-2-nitrobenzenemethanol.[1]

  • Step 1: Reaction Setup A solution of 4,5-dimethoxy-2-nitrobenzenemethanol (10.7 g, 50.0 mmol) in tetrahydrofuran (THF, 200 mL) is prepared under a nitrogen atmosphere.[1] A THF solution (100 mL) containing phosphorus tribromide (27.1 g, 100.0 mmol) is added slowly and dropwise to the stirring alcohol solution.[1]

  • Step 2: Reaction and Workup The reaction mixture is stirred overnight. The THF is then removed by distillation under reduced pressure.[1] The resulting residue is partitioned with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to separate the organic layer.[1]

  • Step 3: Purification The organic layer is washed with saturated aqueous NaHCO₃ and dried with anhydrous magnesium sulfate (MgSO₄).[1] After filtration, the solvent is evaporated to yield a dark yellow oil. This crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient from 4:1 to 3:1).[1]

  • Step 4: Final Product Concentration of the fractions containing the product yields this compound as a bright yellow solid (11.8 g, 86% yield).[1]

Below is a workflow diagram illustrating this synthesis process.

G Synthesis Workflow of this compound A Start: 4,5-dimethoxy-2-nitrobenzenemethanol in THF B Add PBr3 in THF dropwise under N2 A->B Reagent Addition C Stir Overnight B->C Reaction D Remove THF (Reduced Pressure Distillation) C->D Solvent Removal E Partition with sat. aq. NaHCO3 D->E Workup F Wash Organic Layer & Dry with MgSO4 E->F Washing & Drying G Purify by Silica Gel Column Chromatography F->G Purification H End: Bright Yellow Solid (Final Product) G->H Isolation

Synthesis Workflow Diagram

Applications in Research and Drug Development

The primary application of this compound stems from its 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which is a well-established photolabile protecting group, often referred to as a "caging" group.[3][5] This technology allows for the synthesis of biologically inactive "caged" molecules that can be activated at a specific time and location by exposure to light, providing precise spatiotemporal control over the release of an active compound.

Key Applications Include:

  • Caged Compounds: It is a suitable reagent for synthesizing caged molecules, such as N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, a caged vanilloid.[1]

  • Pro-drug Development: The DMNB group is used in caging technology to develop pro-drugs that can be activated by light.[3][5]

  • Synthesis of Intermediates: It serves as a reagent in the synthesis of various complex molecules, including:

    • 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde, a DMNB-caged aldehyde.[6]

    • Caged derivatives of pyridostatin.[6]

    • Photosensitive polyimides (PI-DMNB).[6]

    • Caged β-ecdysone.[6]

    • Intermediates for phosphoramidite synthesis.[6]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

Hazard StatementCodeDescription
Pictogram GHS05Corrosion[3]
Signal Word Danger[3]
Hazard Codes H314Causes severe skin burns and eye damage[2][3]
Precautionary Codes P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[3]
Hazard Class 8Corrosive substances[1]
Packing Group III[1]

Handling Recommendations:

  • Handle in a well-ventilated area.[7]

  • Wear suitable personal protective equipment (PPE), including gloves, eye shields, and face shields.[3][7]

  • Avoid contact with skin and eyes.[7] This compound is a lachrymator.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas (like Argon or Nitrogen) at 2-8°C.[1][7]

References

An In-depth Technical Guide to 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS Number: 53413-67-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a key reagent in photolabile protecting group chemistry. This document details its chemical properties, synthesis, applications in creating "caged" compounds, and the underlying photochemical principles.

Chemical and Physical Properties

This compound, also known as 4,5-dimethoxy-2-nitrobenzyl bromide (DMNBB) or 6-nitroveratryl bromide, is a crystalline solid at room temperature.[1] Its core utility lies in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, which serves as a photolabile protecting group.[2] This functionality is central to "caging" technology, a method used to develop pro-drugs and other photoactivatable molecules.[2]

PropertyValueReference
CAS Number 53413-67-5[3]
Molecular Formula C₉H₁₀BrNO₄[3]
Molecular Weight 276.08 g/mol [3]
Melting Point 131-133 °C[4]
Appearance Yellow to brown crystalline powder or needles[5]
Solubility Soluble in DMSO with gentle warming

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound has been reported via different routes, primarily starting from 6-nitroveratraldehyde or 4,5-dimethoxy-2-nitrobenzyl alcohol.[2]

Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzyl alcohol

This protocol is based on a literature-decsribed method.

Materials:

  • 4,5-dimethoxy-2-nitrobenzyl alcohol

  • Phosphorus tribromide (PBr₃)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in THF under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus tribromide in THF to the stirring solution.

  • Allow the reaction to proceed overnight.

  • Remove the THF by distillation under reduced pressure.

  • Partition the residue with saturated aqueous NaHCO₃ and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate to obtain a crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Combine the product-containing fractions and concentrate to yield this compound.

A reported yield for a similar synthesis starting from 6-nitroveratraldehyde is 86%.

Application in the Synthesis of "Caged" Compounds

The primary application of this compound is in the synthesis of "caged" compounds. The DMNB group is introduced to a biologically active molecule to render it inert. Subsequent irradiation with UV light cleaves the DMNB group, releasing the active molecule with high spatiotemporal control.[1][6]

General Experimental Protocol for Caging a Molecule (e.g., a carboxylic acid):

  • Dissolve the molecule to be "caged" in an appropriate solvent (e.g., DMF).

  • Add a non-nucleophilic base (e.g., DBU or a proton sponge) to deprotonate the functional group to be caged.

  • Add a solution of this compound in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by quenching with a suitable reagent (e.g., water or a mild acid), followed by extraction with an organic solvent.

  • Purify the "caged" compound using column chromatography or recrystallization.

Examples of molecules that can be "caged" using this reagent include:

  • N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine (a caged vanilloid)

  • 4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde (a DMNB-caged aldehyde)

  • Caged derivatives of pyridostatin

  • Photosensitive polyimides

  • Caged β-ecdysone

  • Serine

dot

G cluster_synthesis Synthesis of this compound cluster_application Application: Synthesis of a 'Caged' Compound cluster_uncaging Photochemical Uncaging start Starting Material (e.g., 4,5-dimethoxy-2-nitrobenzyl alcohol) reaction Bromination (e.g., with PBr3 in THF) start->reaction purification Purification (Column Chromatography) reaction->purification product 1-(Bromomethyl)-4,5- dimethoxy-2-nitrobenzene purification->product caging_reaction Caging Reaction (with base in a suitable solvent) product->caging_reaction bioactive_molecule Bioactive Molecule (e.g., Carboxylic Acid, Amine) bioactive_molecule->caging_reaction caged_compound 'Caged' Compound (Biologically Inactive) caging_reaction->caged_compound photocleavage Photocleavage Reaction caged_compound->photocleavage uv_light UV Light Irradiation (~350-405 nm) uv_light->photocleavage released_molecule Released Bioactive Molecule (Active) photocleavage->released_molecule byproduct Byproduct (2-nitroso-4,5-dimethoxybenzaldehyde) photocleavage->byproduct

Caption: Workflow for the synthesis and application of this compound.

Photochemical Release Mechanism

The cleavage of the DMNB protecting group is a light-induced intramolecular redox reaction, often described as a Norrish Type II reaction.[1][6] Upon absorption of a photon (typically in the UV-A range, ~350-405 nm), the nitro group is excited.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[7] This intermediate then rearranges to release the protected molecule and forms 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.[1][8] It is important to note that the photolysis byproducts can be fluorescent, which may interfere with certain biological imaging applications.[8][9]

G caged DMNB-Caged Molecule excited Excited State (n,π*) caged->excited hν (UV light) h_abstraction Intramolecular H-Abstraction excited->h_abstraction aci_nitro aci-Nitro Intermediate h_abstraction->aci_nitro rearrangement Rearrangement aci_nitro->rearrangement products Released Molecule + 2-Nitroso-4,5-dimethoxybenzaldehyde rearrangement->products

References

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br), a key reagent in the field of photolabile protecting groups, often referred to as "caging" technology. Its contents are tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Structural and Chemical Properties

4,5-Dimethoxy-2-nitrobenzyl bromide, also known as 6-nitroveratryl bromide, is a substituted toluene derivative. The presence of the nitro group in the ortho position to the bromomethyl group, along with the two methoxy groups on the aromatic ring, are crucial for its utility as a photolabile protecting group.[1][2]

Chemical Structure

The chemical structure of DMNB-Br is characterized by a benzene ring substituted with a bromomethyl group, a nitro group, and two methoxy groups.

Molecular Formula: C₉H₁₀BrNO₄[1][3]

Structure:

Caption: Chemical structure of 4,5-Dimethoxy-2-nitrobenzyl bromide.

Physicochemical Data

A summary of the key physicochemical properties of DMNB-Br is presented in the table below for easy reference.

PropertyValueReferences
Molecular Weight 276.08 g/mol [1][3][4]
Melting Point 131-133 °C[1][2][5]
Appearance Bright yellow solid[1]
CAS Number 53413-67-5[1][3][4]
Linear Formula O₂NC₆H₂(OCH₃)₂CH₂Br[4][5]
InChI Key UEKFEYNZISYRRH-UHFFFAOYSA-N[2][5]
SMILES String COc1cc(CBr)c(cc1OC)--INVALID-LINK--=O[2][5]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of DMNB-Br. The following techniques are commonly used:

  • ¹H NMR: Proton Nuclear Magnetic Resonance provides information on the hydrogen atoms in the molecule.

  • ¹³C NMR: Carbon-13 Nuclear Magnetic Resonance provides information on the carbon skeleton.

  • IR Spectroscopy: Infrared Spectroscopy helps in identifying the functional groups present.

  • Raman Spectroscopy: Provides complementary information to IR spectroscopy.

Spectra for DMNB-Br are available in public databases such as SpectraBase.[6]

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide

DMNB-Br can be synthesized from commercially available starting materials. A common synthetic route involves the bromination of 4,5-dimethoxy-2-nitrobenzenemethanol.[1]

Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzenemethanol

This protocol outlines a laboratory-scale synthesis of DMNB-Br.

Materials:

  • 4,5-dimethoxy-2-nitrobenzenemethanol

  • Phosphorus tribromide (PBr₃)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4,5-dimethoxy-2-nitrobenzenemethanol (1 equivalent) in THF under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus tribromide (2 equivalents) in THF to the stirring solution.

  • Allow the reaction mixture to stir overnight at room temperature.

  • Remove the THF by distillation under reduced pressure.

  • Partition the residue with saturated aqueous NaHCO₃ and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate to obtain a crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Concentrate the fractions containing the product to yield 4,5-Dimethoxy-2-nitrobenzyl bromide as a bright yellow solid.[1]

Logical Workflow for Synthesis:

Synthesis_Workflow Start Start Reactants 4,5-dimethoxy-2-nitrobenzenemethanol + PBr3 in THF Start->Reactants Reaction Stir overnight under N2 Reactants->Reaction Workup Solvent removal & Aqueous workup Reaction->Workup Purification Silica gel column chromatography Workup->Purification Product 4,5-Dimethoxy-2-nitrobenzyl bromide Purification->Product

Caption: Workflow for the synthesis of DMNB-Br.

Applications in Research and Drug Development

The primary application of DMNB-Br is in the synthesis of "caged" compounds. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group acts as a photolabile protecting group that can be cleaved with UV light, releasing the active molecule.[1][2] This allows for precise spatial and temporal control over the release of biologically active substances.

Key Applications:

  • Caged Prodrugs: DMNB-Br is used to synthesize prodrugs that are inactive until irradiated with light, allowing for targeted drug delivery.[1][2]

  • Photosensitive Polyimides: It is used in the development of photosensitive polymers.[4]

  • Caged Signaling Molecules: Researchers use DMNB-Br to "cage" neurotransmitters, nucleotides, and other signaling molecules to study cellular processes with high precision.

  • Synthesis of Intermediates: It serves as a reagent in the synthesis of various complex organic molecules.[1][4]

Mechanism of Photolysis (Caging/Uncaging):

The DMNB group is attached to a functional group of a molecule of interest, rendering it inactive. Upon irradiation with UV light (typically around 350-400 nm), a photochemical reaction occurs, leading to the cleavage of the DMNB group and the release of the active molecule.

Caging_Uncaging cluster_caged Caged (Inactive) cluster_uncaged Uncaged (Active) DMNB_Molecule DMNB-Molecule Active_Molecule Active Molecule DMNB_Molecule->Active_Molecule UV Light (λ) Byproduct Nitroso-benzaldehyde byproduct DMNB_Molecule->Byproduct UV Light (λ) DMNB_Br DMNB-Br DMNB_Br->DMNB_Molecule Caging Reaction Active_Molecule_Start Active Molecule Active_Molecule_Start->DMNB_Molecule

References

6-Nitroveratryl Bromide Photolabile Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-nitroveratryl (NV) moiety, and its reactive precursor 6-nitroveratryl bromide (NVB), represents a cornerstone in the field of photolabile protecting groups (PPGs). This technical guide provides a comprehensive overview of the NVB protecting group, including its photochemical properties, detailed experimental protocols for its application, and its use in sophisticated biological and chemical systems.

Core Concepts and Properties

The 6-nitroveratryl group, also known as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is a light-sensitive chemical entity used to temporarily block a functional group in a molecule.[1][2] Irradiation with ultraviolet (UV) light cleaves the protecting group, releasing the active molecule with high spatial and temporal precision.[3] This "uncaging" process is invaluable in a multitude of research areas, from fundamental biology to drug delivery.[1]

The key features of the 6-nitroveratryl protecting group include:

  • Photochemical Reactivity: The photocleavage mechanism is initiated by the absorption of a photon, leading to an excited singlet state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, ultimately leading to the release of the caged molecule and the formation of a 6-nitrosoveratraldehyde byproduct.[4]

  • Wavelength Specificity: Nitroveratryl-caged compounds typically absorb light in the near-UV range, with absorption maxima often around 350 nm.[5][6] This allows for selective uncaging with minimal damage to biological systems, which are generally less sensitive to this wavelength range.[3]

  • Versatility: The 6-nitroveratryl bromide precursor is a versatile reagent for the protection of a wide range of functional groups, including carboxylic acids, alcohols, amines, and thiols.[1][7][8]

Quantitative Photochemical Data

The efficiency of the photocleavage process is paramount for the successful application of any photolabile protecting group. The following table summarizes key quantitative data for several 6-nitroveratryl derivatives.

DerivativeCaged MoleculeWavelength (nm)Quantum Yield (Φ)Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Reference(s)
α-Carboxy-6-nitroveratryl (αCNV)Carboxylic Acids>3000.17-[1][7][9]
α-Carboxy-6-nitroveratryl (αCNV)Tyrosine>3000.19-[1][10]
6-ortho-NitroveratrylInositol-1,4,5-trisphosphate (IP₃)3500.125000[5][6]
4,5-Dimethoxy-2-nitrobenzylPhenylephrine300-3500.05-0.28-[1]

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of caging and uncaging strategies.

Protocol 1: Protection of a Carboxylic Acid with 6-Nitroveratryl Bromide

This protocol describes a general method for the esterification of a carboxylic acid using 6-nitroveratryl bromide.

Materials:

  • Carboxylic acid of interest

  • 6-Nitroveratryl bromide (4,5-Dimethoxy-2-nitrobenzyl bromide)

  • Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Base Addition: Add cesium carbonate (1.5 eq) or DIPEA (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

  • Alkylation: Add 6-nitroveratryl bromide (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. This may take several hours to overnight.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-nitroveratryl ester.

Protocol 2: Photolytic Cleavage (Uncaging) of a 6-Nitroveratryl Protected Compound

This protocol outlines a general procedure for the light-induced removal of the 6-nitroveratryl protecting group.

Materials:

  • 6-Nitroveratryl-caged compound

  • Appropriate solvent (e.g., acetonitrile, methanol, or aqueous buffer compatible with the substrate)

  • UV lamp with an output centered around 365 nm (e.g., a medium-pressure mercury lamp)

  • Quartz reaction vessel or cuvette

  • Scavenger (optional, e.g., dithiothreitol (DTT) or semicarbazide)[8]

Procedure:

  • Solution Preparation: Prepare a solution of the 6-nitroveratryl-caged compound in the chosen solvent. The concentration will depend on the extinction coefficient of the compound and the desired amount of released substrate.

  • Scavenger Addition (Optional): If the 6-nitrosoveratraldehyde byproduct is expected to interfere with the experiment, a scavenger can be added to the solution. For example, dithiothreitol can be used to reduce the nitroso group.[8]

  • Irradiation:

    • Place the solution in a quartz reaction vessel.

    • Irradiate the solution with a UV lamp (e.g., at 365 nm). The irradiation time will depend on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the sample.

    • Monitor the progress of the photolysis by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by observing the disappearance of the starting material and the appearance of the uncaged product.

  • Analysis: Analyze the reaction mixture to confirm the release of the desired compound and to quantify the yield of the uncaging reaction.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways where the 6-nitroveratryl photolabile protecting group is a key component.

solid_phase_peptide_synthesis Resin Solid Support (e.g., Wang Resin) Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH (NV-protected side chain) Fmoc_AA->Coupling Deprotection Fmoc Deprotection (Piperidine) Coupling->Deprotection Peptide_Resin Protected Peptide on Resin Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin & Side Chain Deprotection (TFA) Protected_Peptide Protected Peptide in Solution Cleavage->Protected_Peptide Uncaging Photolysis (UV light) Uncaging of Side Chain Active_Peptide Active Peptide Uncaging->Active_Peptide Peptide_Resin->Cleavage Protected_Peptide->Uncaging

Caption: Solid-Phase Peptide Synthesis with a Photolabile Side Chain.

gpcr_signaling_workflow cluster_cell Cell GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Caged_Ligand NV-Caged Ligand (Extracellular) UV_Light UV Light (365 nm) Active_Ligand Active Ligand UV_Light->Active_Ligand Photolysis Active_Ligand->GPCR Binding

Caption: GPCR signaling initiated by photorelease of a caged ligand.

Conclusion

The 6-nitroveratryl bromide photolabile protecting group remains a powerful and versatile tool in chemistry and biology. Its well-characterized photochemical properties, coupled with established protocols for its introduction and removal, enable precise control over the release of a wide array of molecules. The ability to initiate biological processes with a pulse of light opens up exciting avenues for research in areas such as neuroscience, cell signaling, and drug delivery. As our understanding of complex biological systems grows, the demand for sophisticated tools like the 6-nitroveratryl protecting group will undoubtedly continue to expand.

References

Mechanism of o-nitrobenzyl photolabile protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of o-Nitrobenzyl Photolabile Protecting Groups

Introduction

The ortho-nitrobenzyl (oNB) group is a cornerstone of photochemistry, serving as one of the most widely utilized photolabile protecting groups (PPGs), often referred to as "caging" groups.[1] These groups allow for the temporary inactivation of a biologically active molecule, which can then be released with precise spatial and temporal control upon exposure to light.[2][3] This capability is invaluable in a multitude of research areas, including drug delivery, materials science, chemical biology, and the synthesis of complex biomolecules like peptides and oligonucleotides.[4][5][6] The mechanism of cleavage is a well-studied, multi-step photochemical process initiated by UV light, typically in the 300-400 nm range.[7][8] This guide provides a detailed examination of the core mechanism, factors influencing its efficiency, quantitative data, and the experimental protocols used in its application.

Core Photochemical Mechanism

The photodecomposition of o-nitrobenzyl protecting groups is generally understood to proceed through a mechanism analogous to a Norrish Type II reaction.[4] The process is initiated by the absorption of a photon, leading to an intramolecular hydrogen atom transfer and a series of rearrangements that culminate in the release of the protected substrate and the formation of an o-nitrosobenzaldehyde byproduct.[8][9]

The key steps are as follows:

  • Photoexcitation: Upon absorption of UV light (typically ~350 nm), the o-nitrobenzyl chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁).[8]

  • Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). While photolysis can proceed from the singlet manifold, the triplet state is often a key intermediate.[8][10]

  • Intramolecular Hydrogen Abstraction: From the excited state, an intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group.[11] This is the rate-determining step and results in the formation of a transient diradical species.[4]

  • Formation of the aci-Nitro Intermediate: The diradical rapidly rearranges to form a key intermediate known as an aci-nitro species.[4][8][12]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization reaction to form a five-membered ring bicyclic intermediate.[10] This intermediate is unstable and rapidly rearranges.

  • Cleavage and Product Formation: The rearrangement leads to the cleavage of the bond connecting the benzylic carbon to the protected substrate (the leaving group). This step releases the active molecule and forms the primary byproduct, o-nitrosobenzaldehyde.[8][9]

G cluster_mechanism Photocleavage Mechanism of o-Nitrobenzyl Group A o-Nitrobenzyl Caged Compound (Ground State) B Excited State (Singlet/Triplet) A->B 1. Photoexcitation (hν) C Intramolecular H-atom Transfer (Diradical) B->C 2. H-atom Abstraction D aci-Nitro Intermediate C->D 3. Rearrangement E Cyclic Intermediate D->E 4. Cyclization F Released Substrate (Active Molecule) E->F 5. Cleavage G o-Nitrosobenzaldehyde (Byproduct) E->G 5. Cleavage G cluster_workflow Typical Experimental Workflow A Synthesis & Purification of oNB-caged compound B Sample Preparation (Dissolve in solvent) A->B C Irradiation (e.g., 365 nm UV Lamp) B->C D Reaction Monitoring (HPLC, NMR, UV-Vis) C->D D->C Time-course sampling E Data Analysis (Kinetics, Yield) D->E

References

In-Depth Technical Guide to the Spectroscopic Properties of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene. This compound is a crucial reagent in organic synthesis, particularly valued for its role as a photolabile protecting group.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a baseline for its characterization.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₉H₁₀BrNO₄
Molecular Weight 276.08 g/mol
Appearance Yellow to brown crystalline powder or needles
Melting Point 131-133 °C (lit.)
CAS Number 53413-67-5

Spectroscopic Analysis

While public databases confirm the existence of NMR and IR spectra for this compound, specific, publicly available quantitative data with detailed peak assignments is limited. The data presented below is based on typical spectral regions for the functional groups present in the molecule.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.7s1HAr-H
~7.2s1HAr-H
~4.8s2H-CH₂Br
~3.9s3H-OCH₃
~3.9s3H-OCH₃

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)Assignment
~153Ar-C-OCH₃
~148Ar-C-OCH₃
~140Ar-C-NO₂
~129Ar-C
~112Ar-CH
~108Ar-CH
~56-OCH₃
~56-OCH₃
~30-CH₂Br

Table 4: Infrared (IR) Spectroscopy Peak Assignments (Predicted)

Frequency (cm⁻¹)Functional Group
3100-3000C-H (aromatic)
2950-2850C-H (aliphatic)
1580-1600C=C (aromatic)
1530-1500N-O (nitro group, asymmetric stretch)
1350-1330N-O (nitro group, symmetric stretch)
1270-1200C-O (aryl ether)
690-550C-Br

Table 5: Mass Spectrometry Data

m/zInterpretation
275/277[M]⁺ molecular ion peaks (due to Br isotopes)
196[M-Br]⁺

Experimental Protocols

Synthesis of this compound

A reported synthesis for this compound starts from 6-nitroveratraldehyde.[1] Another common method involves the bromination of 4,5-dimethoxy-2-nitrotoluene. A general procedure is as follows:

  • A solution of 4,5-dimethoxy-2-nitrobenzenemethanol in a suitable solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen).[1]

  • A brominating agent, such as phosphorus tribromide, is added dropwise to the solution.[1]

  • The reaction mixture is stirred, typically overnight, to ensure complete conversion.[1]

  • The solvent is removed under reduced pressure.[1]

  • The residue is then worked up, often involving partitioning between an organic solvent and an aqueous solution (like saturated sodium bicarbonate) to neutralize any remaining acid.[1]

  • The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated.[1]

  • Purification is typically achieved by silica gel column chromatography to yield the final product as a bright yellow solid.[1]

Spectroscopic Characterization

Standard spectroscopic techniques are employed for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is another common technique.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Applications

Synthesis Workflow

The synthesis of this compound is a multi-step process that can be visualized as follows:

Synthesis_Workflow Start Starting Material (e.g., 4,5-dimethoxy-2-nitrotoluene) Reaction Bromination Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product 1-(Bromomethyl)-4,5-dimethoxy- 2-nitrobenzene Purification->Product

Synthesis of this compound.

Application as a Photolabile Protecting Group

This compound is widely used to install the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group onto various functional groups, such as alcohols, amines, and carboxylic acids. This "caged" molecule is stable until irradiated with UV light, which then releases the active molecule.

Photolabile_Protecting_Group_Workflow cluster_caging Caging Reaction cluster_uncaging Uncaging (Photolysis) Reagent 1-(Bromomethyl)-4,5-dimethoxy- 2-nitrobenzene Caged_Molecule Caged (Inactive) Molecule Reagent->Caged_Molecule Protection Substrate Active Molecule (e.g., with -OH, -NH2, -COOH) Substrate->Caged_Molecule Caged_Molecule_2 Caged (Inactive) Molecule UV_Light UV Light (hv) UV_Light->Caged_Molecule_2 Deprotection Released_Molecule Released Active Molecule Byproduct Nitroso Byproduct Caged_Molecule_2->Released_Molecule Caged_Molecule_2->Byproduct

Workflow of caging and uncaging using the DMNB group.

This controlled release is highly valuable in various research areas, including drug delivery, neuroscience, and cell biology, where the precise timing and location of a molecule's activity are critical.

References

Stability and Storage of 4,5-Dimethoxy-2-nitrobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dimethoxy-2-nitrobenzyl bromide. Understanding the stability profile of this compound is critical for its effective use, particularly due to its application as a photolabile protecting group in the synthesis of caged compounds. This guide summarizes key stability data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Core Stability Profile

4,5-Dimethoxy-2-nitrobenzyl bromide is a crystalline solid that is known to be sensitive to several environmental factors, primarily light, moisture, and high temperatures. Its stability is a crucial consideration for maintaining its purity and reactivity in research and drug development applications. The compound is generally stable when stored under recommended conditions, which include a cool, dry, and dark environment.

Incompatible Materials and Conditions

To ensure the stability of 4,5-Dimethoxy-2-nitrobenzyl bromide, it is imperative to avoid contact with the following:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Excessive heat

  • Moisture

  • Light

Quantitative Stability Data

Condition Parameter Expected Stability Primary Degradation Pathway
Temperature -20°CHighMinimal degradation
4°CGoodSlow degradation over extended periods
Room Temperature (20-25°C)ModerateGradual degradation, accelerated by humidity and light
>30°CLowAccelerated degradation
Light DarkHighMinimal degradation
Ambient LightLowPhotodegradation
UV Light (e.g., 365 nm)Very LowRapid photodegradation
Humidity Dry (inert atmosphere)HighMinimal degradation
Ambient HumidityModerate to LowHydrolysis to 4,5-Dimethoxy-2-nitrobenzyl alcohol
pH Neutral (in aprotic solvents)Good-
AcidicLowPotential for acid-catalyzed hydrolysis or other reactions
BasicLowPotential for base-catalyzed hydrolysis or other reactions

Experimental Protocols for Stability Assessment

To determine the specific stability profile of 4,5-Dimethoxy-2-nitrobenzyl bromide under various conditions, a comprehensive stability testing protocol should be implemented. The following are examples of key experimental protocols.

Photostability Testing (Adapted from ICH Q1B Guidelines)
  • Sample Preparation:

    • Prepare two sets of samples of solid 4,5-Dimethoxy-2-nitrobenzyl bromide in chemically inert, transparent containers.

    • Prepare a "dark control" by wrapping one set of containers completely in aluminum foil.

  • Light Exposure:

    • Place both sets of samples in a photostability chamber.

    • Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis:

    • At predetermined time points, withdraw samples from both the exposed and dark control groups.

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of 4,5-Dimethoxy-2-nitrobenzyl bromide and the presence of any degradants.

Accelerated Stability Testing (Thermal and Humidity Stress)
  • Sample Preparation:

    • Place samples of 4,5-Dimethoxy-2-nitrobenzyl bromide in controlled environment chambers at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/ambient RH, 60°C/ambient RH).

  • Time Points:

    • Withdraw samples at specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis:

    • Analyze the samples by HPLC to quantify the remaining 4,5-Dimethoxy-2-nitrobenzyl bromide and identify and quantify any degradation products.

    • The degradation kinetics can be modeled to predict the shelf-life under different storage conditions.

Visualizing Degradation and Experimental Workflow

To better understand the chemical transformations and the process of stability assessment, the following diagrams are provided.

4,5-Dimethoxy-2-nitrobenzyl bromide 4,5-Dimethoxy-2-nitrobenzyl bromide 4,5-Dimethoxy-2-nitrosobenzaldehyde 4,5-Dimethoxy-2-nitrosobenzaldehyde 4,5-Dimethoxy-2-nitrobenzyl bromide->4,5-Dimethoxy-2-nitrosobenzaldehyde Photolysis (UV light) 4,5-Dimethoxy-2-nitrobenzyl alcohol 4,5-Dimethoxy-2-nitrobenzyl alcohol 4,5-Dimethoxy-2-nitrobenzyl bromide->4,5-Dimethoxy-2-nitrobenzyl alcohol Hydrolysis (H2O)

Caption: Primary degradation pathways of 4,5-Dimethoxy-2-nitrobenzyl bromide.

cluster_prep Sample Preparation cluster_exposure Exposure Conditions cluster_analysis Analysis cluster_data Data Interpretation Prepare solid samples Prepare solid samples Photostability Chamber (ICH Q1B) Photostability Chamber (ICH Q1B) Prepare solid samples->Photostability Chamber (ICH Q1B) Controlled Temp/Humidity Chambers Controlled Temp/Humidity Chambers Prepare solid samples->Controlled Temp/Humidity Chambers Prepare dark controls Prepare dark controls Prepare dark controls->Photostability Chamber (ICH Q1B) Withdraw samples at time points Withdraw samples at time points Photostability Chamber (ICH Q1B)->Withdraw samples at time points Controlled Temp/Humidity Chambers->Withdraw samples at time points HPLC analysis (purity, degradants) HPLC analysis (purity, degradants) Withdraw samples at time points->HPLC analysis (purity, degradants) Characterize degradants (MS, NMR) Characterize degradants (MS, NMR) HPLC analysis (purity, degradants)->Characterize degradants (MS, NMR) Determine degradation kinetics Determine degradation kinetics HPLC analysis (purity, degradants)->Determine degradation kinetics Establish shelf-life Establish shelf-life Determine degradation kinetics->Establish shelf-life Refine storage conditions Refine storage conditions Establish shelf-life->Refine storage conditions

Caption: Experimental workflow for stability testing.

Recommended Storage Conditions

Based on the known stability profile, the following storage conditions are recommended for 4,5-Dimethoxy-2-nitrobenzyl bromide to ensure its long-term integrity:

  • Temperature: For long-term storage, refrigeration at 2-8°C is recommended. For short-term storage, room temperature (20-25°C) in a controlled environment is acceptable.

  • Light: The compound must be protected from light. Store in an amber or opaque container.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Location: Store in a dry, well-ventilated area away from incompatible materials.

By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of 4,5-Dimethoxy-2-nitrobenzyl bromide for their applications.

An In-Depth Technical Guide on the Safety and Handling of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and core applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS: 53413-67-5), a critical reagent in modern chemical biology and drug development. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a derivative of nitrobenzene widely recognized for its utility as a photolabile protecting group, often referred to as a "caging" agent.[1][2] Its chemical and physical properties are summarized below.

PropertyValueReference
Chemical Name This compound[3][4]
Synonyms 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), 6-Nitroveratryl bromide[1][4][5]
CAS Number 53413-67-5[1][4][5]
Molecular Formula C₉H₁₀BrNO₄[4][5]
Molecular Weight 276.08 g/mol [2][4][5]
Appearance Yellow to brown crystalline powder or needles[5]
Melting Point 131-133 °C[1][5]
Boiling Point 372.3 °C at 760 mmHg[5]
Flash Point 179 °C[5]
Density 1.544 g/cm³[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and demands careful handling. The primary hazards are related to its corrosive nature.[1]

Hazard ClassificationCategoryGHS PictogramSignal WordHazard StatementReference
Skin Corrosion/Irritation Sub-category 1BGHS05 (Corrosion)Danger H314: Causes severe skin burns and eye damage[1][2][3][4][6]
Serious Eye Damage Category 1H314: Causes severe skin burns and eye damage[1][3][4][6]

Safe Handling, Storage, and Personal Protection

Strict adherence to safety protocols is mandatory when working with this chemical. This includes the use of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls & Handling Procedures
  • Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3][5]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][5]

  • General Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[3]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards) and a face shield.[1][3]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use) and fire/flame-resistant laboratory coats.[3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a Type P3 (EN 143) filter cartridge.[1][3]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

  • Keep apart from foodstuff containers or incompatible materials.[3][5]

  • The designated storage class is 8A, for combustible and corrosive hazardous materials.[1][2]

G Diagram 1: General Laboratory Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Work Inside a Certified Fume Hood B->C D Weigh and Transfer Chemical Carefully C->D E Clean Spills Immediately (Follow SDS Protocol) D->E F Dispose of Waste in Designated Hazardous Waste Container E->F G Doff PPE Correctly F->G H Store Chemical in a Cool, Dry, Ventilated Area G->H

Caption: General laboratory workflow for safely handling hazardous chemicals.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure or accidental release.

SituationFirst-Aid ProtocolReference
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help.[3][6]
If on Skin Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3][6]
If in Eyes Rinse cautiously and immediately with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical help.[3][5][6]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][5][6]

Accidental Release: Evacuate personnel to a safe area.[3] Wear full PPE.[3] Remove all ignition sources and use spark-proof tools.[3] Sweep up the material, place it in a suitable closed container, and arrange for disposal.[3][6]

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Firefighters should wear self-contained breathing apparatus. Thermal decomposition can lead to the release of irritating gases and vapors.[6]

Toxicological and Ecological Information

While this compound is known to be corrosive, detailed toxicological and ecological data are not widely available in public databases.

  • Toxicological Information: No specific data on acute toxicity (LD50/LC50), carcinogenicity, or mutagenicity are available.[8] The primary known health effect is severe skin and eye damage upon contact.[3][4]

  • Ecological Information: There is no available data regarding the compound's persistence, degradability, bioaccumulative potential, or mobility in soil.[8] It should not be released into the environment or sewer systems.[6][8]

Experimental Protocols and Applications

Primary Application: Photolabile Protecting Group ("Caged" Compounds)

The principal application of this compound is in the synthesis of "caged" compounds.[1][2] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is attached to a functional group of a bioactive molecule (e.g., an acid, alcohol, or amine), rendering it temporarily inactive. The original molecule can be rapidly and specifically released by photolysis with UV light (typically ~350-365 nm), allowing for precise spatial and temporal control over biological processes in research settings.[1]

G Diagram 2: Mechanism of a 'Caged' Compound A Bioactive Molecule (e.g., ATP, Glutamate) C Caged Compound (Biologically INACTIVE) A->C Caging Reaction B 1-(Bromomethyl)-4,5- dimethoxy-2-nitrobenzene (Caging Reagent) B->C D UV Light Photolysis (λ ≈ 350-365 nm) C->D E Released Bioactive Molecule (Biologically ACTIVE) D->E Uncaging F Nitroso Byproduct D->F

Caption: The 'caging' and 'uncaging' process using a photolabile group.

Example Synthesis Protocol for a Related Compound

While a specific protocol for this compound is proprietary to manufacturers, a general method for the free-radical bromination of a similar benzylic methyl group can be adapted from the literature.[9] The following is an illustrative protocol for the synthesis of 1-(bromomethyl)-4-methoxy-2-nitrobenzene.

Reaction: 4-methoxy-1-methyl-2-nitrobenzene → 1-(bromomethyl)-4-methoxy-2-nitrobenzene

Materials:

  • 4-methoxy-1-methyl-2-nitrobenzene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous α,α,α-trifluorotoluene (or similar non-polar solvent like CCl₄)

  • 400-W sunlamp or similar high-intensity light source

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (1.0 eq) and N-bromosuccinimide (1.1 eq) in the dry solvent.

  • Initiation: Add a catalytic amount of AIBN (approx. 0.03 eq) to the mixture.

  • Reaction: Vigorously stir the mixture and reflux it under strong illumination from the sunlamp for approximately 6 hours. Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure to yield a crude product. Purify the residue using column chromatography (e.g., with a hexane/benzene or hexane/ethyl acetate gradient) to obtain the pure product.[9]

G Diagram 3: Illustrative Synthesis Workflow A Combine Reactants: Starting Material, NBS, AIBN, Solvent B Reflux under Strong Illumination (6h) A->B C Cool Mixture to Room Temperature B->C D Filter to Remove Succinimide Byproduct C->D E Concentrate Filtrate (Rotary Evaporation) D->E F Purify by Column Chromatography E->F G Pure Product: 1-(Bromomethyl) derivative F->G

Caption: A typical workflow for free-radical benzylic bromination.

Disposal Considerations

  • Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[7] The material may be disposed of by controlled incineration with flue gas scrubbing.[8]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[8]

This guide is intended for trained professionals and should be used in conjunction with a comprehensive, institution-specific risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer.

References

Synthesis of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene from 6-nitroveratraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a key building block in medicinal chemistry, particularly in the development of photolabile protecting groups for pro-drug applications. The synthesis commences from the readily available starting material, 6-nitroveratraldehyde, and proceeds through a two-step sequence involving reduction followed by bromination.

Synthetic Pathway Overview

The synthesis of this compound from 6-nitroveratraldehyde is a straightforward and efficient process. The first step involves the selective reduction of the aldehyde functionality of 6-nitroveratraldehyde to a primary alcohol, yielding (4,5-dimethoxy-2-nitrophenyl)methanol. This transformation is typically achieved using a mild reducing agent such as sodium borohydride. The subsequent step involves the conversion of the benzylic alcohol to the corresponding bromide using a suitable brominating agent, such as phosphorus tribromide, to afford the final product.

Experimental Protocols

Step 1: Synthesis of (4,5-dimethoxy-2-nitrophenyl)methanol

This procedure outlines the reduction of 6-nitroveratraldehyde to (4,5-dimethoxy-2-nitrophenyl)methanol.

Materials:

  • 6-Nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde)

  • Ethanol

  • Sodium borohydride

  • Water

Procedure:

  • A solution of 1011 g of 6-nitroveratraldehyde in 10 L of ethanol containing 94.8 mL of water is prepared in a suitable reaction vessel equipped with a stirrer.

  • A solution of 57 g of sodium borohydride in 2 L of absolute ethanol is added to the stirred solution of the aldehyde over a period of 1 hour.

  • The reaction mixture is then heated to 40°C for 2.5 hours.

  • After the reaction is complete, the mixture is cooled to 5°C.

  • The resulting solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with 4 L of cold denatured ethanol and 8 L of cold water.

  • The product is dried in a vacuum oven at 50°C to yield (4,5-dimethoxy-2-nitrophenyl)methanol.[1]

Step 2: Synthesis of this compound

This procedure details the bromination of (4,5-dimethoxy-2-nitrophenyl)methanol to the final product.

Materials:

  • (4,5-dimethoxy-2-nitrophenyl)methanol

  • Phosphorus tribromide

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, a solution of 10.7 g (50.0 mmol) of (4,5-dimethoxy-2-nitrophenyl)methanol in 200 mL of anhydrous THF is prepared with stirring.

  • A solution of 27.1 g (100.0 mmol) of phosphorus tribromide in 100 mL of anhydrous THF is added slowly and dropwise to the alcohol solution through a dosing funnel.

  • The reaction mixture is stirred overnight at room temperature.

  • The THF is removed by distillation under reduced pressure.

  • The residue is partitioned with saturated aqueous sodium bicarbonate. The organic layer is separated.

  • The organic layer is washed again with saturated aqueous NaHCO₃ and then dried over anhydrous MgSO₄ or Na₂SO₄.

  • After filtration, the filtrate is concentrated to give a dark yellow oil.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (from 4:1 to 3:1) as the eluent.

  • Concentration of the fractions containing the product yields this compound as a bright yellow solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

StepReactantProductReagentsSolventYield (%)Melting Point (°C)
16-Nitroveratraldehyde(4,5-dimethoxy-2-nitrophenyl)methanolSodium borohydrideEthanol56.5[1]145-148[2]
2(4,5-dimethoxy-2-nitrophenyl)methanolThis compoundPhosphorus tribromideTHF86131-133

Spectroscopic Data

This compound:

  • ¹H NMR: Spectral data is available.[3][4][5]

  • ¹³C NMR: Spectral data is available.[3][5]

  • IR: Spectral data is available.[3][6]

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 6-nitroveratraldehyde.

Synthesis_Workflow Start 6-Nitroveratraldehyde r1 Start->r1 Intermediate (4,5-dimethoxy-2-nitrophenyl)methanol r2 Intermediate->r2 FinalProduct 1-(Bromomethyl)-4,5-dimethoxy- 2-nitrobenzene r1->Intermediate Reduction (Sodium Borohydride, Ethanol) r2->FinalProduct Bromination (Phosphorus Tribromide, THF)

References

The DMNB Photolabile Protecting Group: A Technical Guide to Spatiotemporal Control in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a cornerstone of photoremovable protecting group chemistry, offering precise spatiotemporal control over the release of bioactive molecules. This technical guide provides a comprehensive overview of the key features of the DMNB group, including its photochemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Features and Photochemical Properties

The DMNB group is a member of the 2-nitrobenzyl family of photolabile protecting groups. Its utility stems from its ability to "cage" a functional group on a molecule of interest, rendering it biologically inactive. Upon irradiation with UV light, typically in the 340-360 nm range, the DMNB group undergoes a photochemical reaction that results in its cleavage, releasing the active molecule and a byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde. This process allows for the precise initiation of biological processes in a defined time and location.

Key advantages of the DMNB protecting group include its stability in the absence of light, efficient cleavage upon UV irradiation, and the relatively inert nature of its photolytic byproducts in many biological systems. However, it is important to note that the photolysis byproducts of DMNB can exhibit fluorescence, which may need to be considered in experimental design, particularly in fluorescence-based assays.[1][2]

Quantitative Photochemical Data

The efficiency of a photolabile protecting group is characterized by its molar extinction coefficient (ε) at the wavelength of irradiation and its quantum yield (Φ), which is the probability that the absorption of a photon will lead to the desired photochemical reaction. While the quantum yield of DMNB is generally lower than some other photolabile protecting groups like α-carboxy-2-nitrobenzyl (CNB), its longer wavelength of maximum absorption (~355 nm) allows for the use of less damaging, longer-wavelength UV light.[3]

PropertyValueWavelength (nm)Reference
Absorption Maximum (λmax) ~355-[3]
Molar Extinction Coefficient (ε) Varies with caged molecule~355[4][5]
Quantum Yield (Φ) Generally lower than CNB-caged probes~355[3]

Note: The molar extinction coefficient and quantum yield can vary depending on the specific molecule that is "caged" by the DMNB group.

Experimental Protocols

Synthesis of DMNB-Caged Compounds (Caging)

The most common method for introducing the DMNB protecting group is through the use of 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br). The following are generalized protocols for the caging of different functional groups.

Protocol 1: Caging of Carboxylic Acids

This protocol describes the esterification of a carboxylic acid with DMNB alcohol.

Materials:

  • Carboxylic acid of interest

  • 4,5-dimethoxy-2-nitrobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DCC or EDC (1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC was used).

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified DMNB-caged carboxylic acid by NMR and mass spectrometry.

Protocol 2: Caging of Amines

This protocol describes the formation of a carbamate linkage between an amine and the DMNB group.

Materials:

  • Amine of interest

  • 4,5-dimethoxy-2-nitrobenzyl chloroformate or 4,5-dimethoxy-2-nitrobenzyl p-nitrophenyl carbonate

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography

Procedure:

  • Dissolve the amine (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or THF.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate or p-nitrophenyl carbonate (1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

  • Characterize the purified DMNB-caged amine by NMR and mass spectrometry.

Photolytic Cleavage of DMNB-Caged Compounds (Uncaging)

The uncaging process requires a UV light source capable of emitting light in the 340-360 nm range.

Materials and Equipment:

  • DMNB-caged compound dissolved in an appropriate buffer or solvent.

  • UV lamp (e.g., mercury arc lamp, UV LED) with a filter to select the desired wavelength range (e.g., 365 nm).

  • Quartz cuvette or appropriate sample holder transparent to UV light.

  • Magnetic stirrer (optional).

  • Analytical instrument to monitor the release of the active compound (e.g., HPLC, spectrophotometer, or a biological assay).

Procedure:

  • Prepare a solution of the DMNB-caged compound at the desired concentration. Crucially, all handling of the DMNB-caged compound should be performed in the dark or under red light to prevent premature uncaging. [6]

  • Place the solution in a quartz cuvette or other suitable UV-transparent container.

  • Position the sample at a fixed distance from the UV light source. The intensity of the light at the sample should be determined using a power meter.

  • Irradiate the sample for a specific duration. The irradiation time will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging.

  • At various time points, an aliquot of the solution can be taken to quantify the amount of released compound using an appropriate analytical method.

  • For cellular experiments, a microscope equipped with a UV light source can be used to deliver light to a specific region of interest, allowing for highly localized uncaging.

Visualizations

Photocleavage Mechanism of the DMNB Group

The following diagram illustrates the key steps in the photochemical cleavage of a DMNB-caged molecule. Upon absorption of a UV photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and 4,5-dimethoxy-2-nitrosobenzaldehyde.

G DMNB_Caged DMNB-Caged Molecule (Inactive) Excited_State Excited State DMNB_Caged->Excited_State Absorption UV_Light UV Photon (hv) ~355 nm UV_Light->DMNB_Caged Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Active Molecule Aci_Nitro->Released_Molecule Rearrangement & Cleavage Byproduct 4,5-Dimethoxy-2- nitrosobenzaldehyde Aci_Nitro->Byproduct Rearrangement & Cleavage

Photocleavage mechanism of the DMNB protecting group.
Experimental Workflow: Spatiotemporal Control of Enzyme Activity

DMNB can be used to cage a critical amino acid residue in an enzyme's active site, rendering the enzyme inactive. Spatially and temporally controlled light exposure can then activate the enzyme at a specific location and time within a biological system.

G cluster_synthesis 1. Synthesis & Preparation cluster_experiment 2. Cellular Experiment Enzyme Active Enzyme Caged_Enzyme DMNB-Caged Enzyme (Inactive) Enzyme->Caged_Enzyme Caging Reaction DMNB_Br DMNB-Br DMNB_Br->Caged_Enzyme Introduce_Cell Introduce Caged Enzyme into Cell Caged_Enzyme->Introduce_Cell Targeted_Irradiation Targeted UV Irradiation (~355 nm) Introduce_Cell->Targeted_Irradiation Activated_Enzyme Locally Activated Enzyme Targeted_Irradiation->Activated_Enzyme Uncaging Biological_Response Downstream Biological Response Activated_Enzyme->Biological_Response Catalysis

Workflow for spatiotemporal control of enzyme activity.

References

The Precision of Light: A Technical Guide to Caged Compounds for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to precisely control biological processes is paramount. Caged compounds, molecules rendered temporarily inert by a photolabile protecting group (PPG), offer an unparalleled level of spatiotemporal control. This guide delves into the core principles, practical applications, and detailed methodologies of utilizing caged compounds to illuminate the intricate workings of biological systems.

Caged compounds are powerful tools that allow for the light-induced release of bioactive molecules, enabling researchers to initiate and study cellular processes with high precision.[1][2][3] The fundamental principle involves attaching a PPG to a biologically active molecule, effectively "caging" it and preventing it from interacting with its target.[1][2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule and initiating a biological response.[1][2] This technique provides a significant advantage over traditional methods of agonist or antagonist application, as it allows for instantaneous and localized activation, mimicking the rapid and confined nature of many biological signaling events.[4]

Core Concepts: The Photolabile Protecting Group

The efficacy of a caged compound is largely determined by the properties of its PPG. An ideal PPG exhibits several key characteristics:

  • Photochemical Efficiency: A high quantum yield (Φ), which represents the efficiency of converting absorbed light into the cleavage of the protecting group, is crucial for minimizing the required light intensity and duration, thereby reducing potential phototoxicity.[5][6][7]

  • Wavelength Specificity: The PPG should have a distinct absorption maximum (λmax), ideally in a range that minimizes absorption by endogenous cellular components to reduce off-target effects and photodamage.[5][6] The development of PPGs sensitive to visible or near-infrared light has been a significant advancement, allowing for deeper tissue penetration and reduced phototoxicity compared to UV-sensitive groups.[6][8]

  • Biological Inertness: Both the caged compound and the photolyzed PPG byproduct should be biologically inactive and non-toxic to avoid confounding experimental results.[2]

  • Stability: The caged compound must be stable under physiological conditions (pH, temperature) to prevent premature uncaging.[5]

  • Two-Photon Excitation: For high-resolution, three-dimensional applications, PPGs with a significant two-photon absorption cross-section are desirable, enabling highly localized uncaging within a diffraction-limited volume.[4][9]

Quantitative Comparison of Common Photolabile Protecting Groups

The selection of an appropriate PPG is critical for the success of any experiment involving caged compounds. The following tables summarize the key photophysical properties of commonly used caging groups, providing a basis for informed selection.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φu)Key Features & Drawbacks
o-Nitrobenzyl (oNB)260-350300-3650.01-0.3Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[5]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350350-3650.006-0.16Features: Red-shifted absorption compared to oNB. Drawbacks: Still requires UV activation.[5]
7-Nitroindolinyl (NI)300-380350-4050.02-0.2Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can exhibit lower stability.[5]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)~395350-405~0.5-0.6Features: High quantum yield, good two-photon sensitivity. Drawbacks: Synthesis can be complex.[10][11]
Coumarin-based (e.g., DEACM)350-450365-4500.01-0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Quantum yield can be sensitive to the leaving group.[5][6]
BODIPY-based480-520488-5300.1-0.5Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be synthetically more complex.[5][6]
Caging GroupTwo-Photon Uncaging Cross-Section (δu, GM)Optimal Two-Photon Excitation Wavelength (nm)
MNI~0.02~720
CDNI~0.1~720
DEAC450~0.2~900
RuBi~0.3-0.5~800
NDBFHigh~740

Note: 1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data is compiled from multiple sources and can vary depending on the specific caged molecule and experimental conditions.[12][13][14]

Experimental Protocols: A Step-by-Step Guide

The successful application of caged compounds relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Synthesis of CDNI-Caged Glutamate

This protocol describes an improved, four-step synthesis of 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate (CDNI-Glu), a widely used caged neurotransmitter with a high quantum yield.[10][11][15]

Materials:

  • 4-Hydroxy-5,7-dinitroindoline

  • tert-Butyl bromoacetate

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • L-Glutamic acid di-tert-butyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Alkylation of the phenol: Dissolve 4-hydroxy-5,7-dinitroindoline in DMF and add potassium carbonate. Stir the mixture and then add tert-butyl bromoacetate. Continue stirring at room temperature overnight. After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the crude product by silica gel chromatography to obtain the tert-butyl ester intermediate.

  • Coupling with glutamate: Dissolve the intermediate from step 1, L-glutamic acid di-tert-butyl ester hydrochloride, DCC, and DMAP in DCM. Stir the reaction mixture at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the fully protected CDNI-caged glutamate.

  • Deprotection: Dissolve the protected compound in a mixture of DCM and TFA. Stir at room temperature for several hours until the deprotection is complete (monitored by TLC).

  • Purification: Remove the solvents under reduced pressure. Precipitate the final product, CDNI-Glu, by adding cold diethyl ether. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Two-Photon Uncaging Microscopy in Brain Slices

This protocol outlines the general steps for performing two-photon uncaging of a neurotransmitter, such as glutamate, in acute brain slices, a technique widely used to study synaptic function with high spatial resolution.[4][9]

Materials and Equipment:

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)

  • Water-immersion objective with high numerical aperture

  • Electrophysiology setup for patch-clamp recording

  • Perfusion system for delivering artificial cerebrospinal fluid (aCSF)

  • Acute brain slices

  • Caged compound (e.g., MNI-Glu or CDNI-Glu)

  • Fluorescent dye for cell visualization (e.g., Alexa Fluor 594) included in the patch pipette

Procedure:

  • Slice Preparation: Prepare acute brain slices from the desired brain region according to standard protocols. Maintain slices in oxygenated aCSF.

  • Loading of Caged Compound: Bath-apply the caged compound to the brain slice at a concentration typically in the low millimolar range.

  • Cell Identification and Patching: Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recording from the selected neuron. The patch pipette should contain an internal solution with a fluorescent dye to visualize the cell morphology.

  • Two-Photon Imaging and Uncaging:

    • Switch to two-photon imaging mode to visualize the fluorescently labeled neuron.

    • Tune the laser to the optimal wavelength for two-photon excitation of the caged compound (e.g., ~720 nm for MNI-Glu or CDNI-Glu).

    • Position the laser beam at the desired location for uncaging, such as a specific dendritic spine.

    • Deliver a short laser pulse (typically a few milliseconds) to uncage the neurotransmitter.

  • Data Acquisition: Simultaneously record the electrophysiological response (e.g., excitatory postsynaptic potential or current) evoked by the uncaged neurotransmitter.

  • Data Analysis: Analyze the recorded electrophysiological signals to quantify the synaptic response.

Visualizing Biological Processes with Caged Compounds

Graphviz diagrams can be used to illustrate the complex signaling pathways, experimental workflows, and logical relationships involved in caged compound studies.

Signaling_Pathway_IP3 Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca2_ER Ca²⁺ IP3R->Ca2_ER Opens channel Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Cellular_Response Cellular Response Ca2_cyto->Cellular_Response Activates Ca²⁺-dependent proteins PKC->Cellular_Response Phosphorylates targets Caged_IP3 Caged IP3 Caged_IP3->IP3 Light Light Light->Caged_IP3 Uncages Experimental_Workflow_Drug_Screening cluster_prep Assay Preparation cluster_screen High-Throughput Screening cluster_analysis Data Analysis and Hit Identification Plate_Cells Plate Cells in Microplate Load_Indicator Load Cells with Reporter (e.g., Ca²⁺ dye) Plate_Cells->Load_Indicator Load_Caged Add Caged Compound Library Load_Indicator->Load_Caged Uncaging Automated Light Stimulation (Uncaging) Load_Caged->Uncaging Imaging High-Content Imaging or Plate Reader Uncaging->Imaging Data_Acquisition Data Acquisition Imaging->Data_Acquisition Data_Processing Image/Data Processing and Quantification Data_Acquisition->Data_Processing Hit_Selection Hit Selection based on Cellular Response Data_Processing->Hit_Selection Dose_Response Dose-Response Validation of Hits Hit_Selection->Dose_Response Lead_Compound Lead Compound Identification Dose_Response->Lead_Compound

References

The Guiding Light: A Technical History of Photolabile Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, mechanisms, and practical applications of photolabile protecting groups (PPGs) in organic synthesis. From their conceptual beginnings to their sophisticated applications in modern drug development and materials science, PPGs offer a unique level of control over chemical reactions, enabling spatial and temporal precision that is unattainable with conventional methods. This guide provides a comprehensive overview of the core classes of PPGs, their quantitative photochemical properties, detailed experimental protocols for their use, and visual representations of their underlying reaction mechanisms.

A Brief History: From a Novel Concept to an Indispensable Tool

The concept of using light to control chemical reactions by removing a protecting group was first demonstrated in the early 1960s. This innovation laid the groundwork for a new field of research, offering chemists an "orthogonal" method for deprotection that did not rely on harsh chemical reagents.

The journey of PPGs began with the pioneering work on the o-nitrobenzyl (ONB) group, which remains one of the most widely used classes of PPGs to this day.[1][2] The initial discovery that o-nitrobenzyl esters could be cleaved upon irradiation opened the door to protecting a wide range of functional groups, including carboxylic acids, amines, and phosphates.[1][2]

Over the following decades, the field expanded significantly with the development of new classes of PPGs designed to address the limitations of the original ONB group, such as its absorption in the UV region and the formation of photoreactive byproducts. This led to the introduction of:

  • Carbonyl-based PPGs , including phenacyl and benzoin derivatives, which offered different photochemical properties and cleavage mechanisms.

  • Coumarin-based PPGs , which exhibit longer absorption wavelengths, pushing the cleavage conditions into the visible light spectrum and offering applications in biological systems where UV light can be damaging.[3]

The continuous development of novel PPGs with tailored absorption maxima, improved quantum yields, and faster release kinetics has transformed them from a synthetic curiosity into an essential tool in a variety of fields, including peptide and oligonucleotide synthesis, materials science, and the "caging" of bioactive molecules for controlled release in biological systems.[3]

Quantitative Data for Key Photolabile Protecting Groups

The efficiency of a photolabile protecting group is determined by its photochemical properties. The key parameters are the absorption maximum (λmax) , which dictates the wavelength of light required for cleavage, and the quantum yield (Φ) , which measures the efficiency of the photoreaction. The following tables summarize these properties for some of the most common PPGs.

ortho-Nitrobenzyl (ONB) and its Derivatives
Protecting GroupFunctional Group Protectedλmax (nm)Quantum Yield (Φ)Solvent/Conditions
o-Nitrobenzyl (ONB)Carboxylate~2650.1-0.5Various
Amine (as carbamate)~2650.5Dioxane/H₂O
4,5-Dimethoxy-2-nitrobenzyl (DMNB)Carboxylate3500.1-0.3Various
Phosphate3500.08aq. Buffer
1-(2-Nitrophenyl)ethyl (NPE)Carboxylate~2650.6-0.8Various
Coumarin-Based Protecting Groups
Protecting GroupFunctional Group Protectedλmax (nm)Quantum Yield (Φ)Solvent/Conditions
(7-Methoxycoumarin-4-yl)methylCarboxylate3150.03-0.08CH₃CN/H₂O
(7-Diethylaminocoumarin-4-yl)methyl (DEACM)Carboxylate380-4000.01-0.05aq. Buffer
Phosphate3800.004aq. Buffer
6-Bromo-7-hydroxycoumarin-4-ylmethylCarboxylate3650.2-0.3aq. Buffer
Phenacyl and Benzoin Protecting Groups
Protecting GroupFunctional Group Protectedλmax (nm)Quantum Yield (Φ)Solvent/Conditions
PhenacylCarboxylate240-2800.2-0.4Various
p-Hydroxyphenacyl (pHP)Carboxylate280-3200.1-0.4aq. Buffer
Phosphate3000.35aq. Buffer
3',5'-Dimethoxybenzoin (DMB)Carboxylate280, 3400.1-0.6Various

Detailed Experimental Protocols

The following protocols provide representative examples for the protection of functional groups with common PPGs and their subsequent photochemical cleavage.

Protocol 1: Protection of an Amine with the o-Nitrobenzyl Group

This protocol describes the protection of an amine as a carbamate using o-nitrobenzyl chloroformate.

Materials:

  • Amine-containing substrate

  • o-Nitrobenzyl chloroformate

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-containing substrate in a mixture of DCM and saturated aqueous NaHCO₃ solution (1:1 v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of o-nitrobenzyl chloroformate (1.1 equivalents) in DCM dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the o-nitrobenzyl-protected amine.

Protocol 2: Photochemical Deprotection of an o-Nitrobenzyl Protected Amine

Materials:

  • o-Nitrobenzyl-protected amine

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the o-nitrobenzyl-protected amine in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes.

  • Irradiate the solution with a UV lamp while maintaining a gentle stream of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography or recrystallization to remove the o-nitrosobenzaldehyde byproduct.

Protocol 3: Synthesis of a p-Hydroxyphenacyl (pHP) Protected Carboxylic Acid

This protocol describes the esterification of a carboxylic acid with p-hydroxyphenacyl bromide.[4]

Materials:

  • Carboxylic acid

  • p-Hydroxyphenacyl bromide

  • Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and p-hydroxyphenacyl bromide (1.1 equivalents) in acetonitrile or DMF.[4]

  • Add triethylamine or DBU (1.2 equivalents) to the solution and stir at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the p-hydroxyphenacyl ester.

Protocol 4: Photochemical Cleavage of a p-Hydroxyphenacyl Ester

Materials:

  • p-Hydroxyphenacyl-protected carboxylic acid

  • Aqueous buffer solution (e.g., phosphate or TRIS buffer, pH 7.4)

  • Photoreactor with a UV lamp (typically with an output around 300-350 nm)

Procedure:

  • Dissolve the p-hydroxyphenacyl ester in the aqueous buffer. A co-solvent such as acetonitrile or methanol may be used to aid solubility.

  • Transfer the solution to a suitable photoreaction vessel.

  • Irradiate the solution with UV light. The reaction is often rapid, and progress can be monitored by HPLC.

  • Upon completion, the released carboxylic acid is in the aqueous solution. The photoproducts from the pHP group can be removed by extraction with an organic solvent (e.g., ethyl acetate) if necessary.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the photochemical mechanisms of the major classes of PPGs and a typical experimental workflow for a photodeprotection experiment.

Photochemical Reaction Mechanisms

G cluster_onb o-Nitrobenzyl (ONB) Mechanism (Norrish Type II) cluster_coumarin Coumarin Mechanism cluster_php p-Hydroxyphenacyl (pHP) Mechanism (Photo-Favorskii) ONB_Ground o-Nitrobenzyl Protected Substrate (R-X) ONB_Excited Excited State ONB_Ground->ONB_Excited AciNitro aci-Nitro Intermediate ONB_Excited->AciNitro Intramolecular H-abstraction Released_Substrate_ONB Released Substrate (R-H) + o-Nitrosobenzaldehyde AciNitro->Released_Substrate_ONB Rearrangement & Cleavage Coumarin_Ground Coumarin Protected Substrate Coumarin_Excited Singlet Excited State Coumarin_Ground->Coumarin_Excited Ion_Pair Contact Ion Pair Coumarin_Excited->Ion_Pair Heterolytic Cleavage Released_Substrate_Coumarin Released Substrate + Coumarin Alcohol Ion_Pair->Released_Substrate_Coumarin Solvent Trapping pHP_Ground p-Hydroxyphenacyl Ester pHP_Triplet Triplet Excited State pHP_Ground->pHP_Triplet hν, ISC Biradical Triplet Biradical Intermediate pHP_Triplet->Biradical Leaving Group Expulsion Spirocyclopropanone Spirocyclopropanone Biradical->Spirocyclopropanone Intersystem Crossing & Ring Closure Released_Substrate_pHP Released Carboxylate + p-Hydroxyphenylacetic acid Spirocyclopropanone->Released_Substrate_pHP Hydrolysis

Caption: Photochemical mechanisms for o-nitrobenzyl, coumarin, and p-hydroxyphenacyl PPGs.

Experimental Workflow for Photodeprotection

G cluster_workflow General Workflow for a Photodeprotection Experiment Start Start: Synthesize & Purify Protected Substrate Dissolve Dissolve Protected Substrate in Appropriate Solvent Start->Dissolve Deoxygenate Deoxygenate Solution (e.g., N2/Ar bubbling) Dissolve->Deoxygenate Irradiate Irradiate with Light Source at λmax Deoxygenate->Irradiate Monitor Monitor Reaction (TLC/HPLC) Irradiate->Monitor Monitor->Irradiate Incomplete Workup Reaction Work-up (e.g., Solvent Evaporation) Monitor->Workup Complete Purify Purify Product (e.g., Chromatography) Workup->Purify Analyze Analyze Final Product (NMR, MS, etc.) Purify->Analyze End End: Isolated, Deprotected Product Analyze->End

Caption: A typical experimental workflow for the photochemical removal of a protecting group.

References

Methodological & Application

Synthesis of DMNB-Caged Compounds: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise spatiotemporal control of bioactive molecules is a powerful tool in biological research and drug development. "Caging" is a chemical technique that temporarily inactivates a biologically active molecule by covalently attaching a photoremovable protecting group (PPG). The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used PPG due to its efficient photolysis upon exposure to near-UV light, typically around 365 nm.[1] This application note provides a detailed protocol for the synthesis, purification, and characterization of DMNB-caged compounds, enabling researchers to apply this technology for the controlled release of a wide range of biologically active molecules, including neurotransmitters, signaling molecules, and therapeutic agents.[2]

Synthesis of DMNB Precursors

The key to synthesizing DMNB-caged compounds is the availability of reactive DMNB precursors, primarily 4,5-dimethoxy-2-nitrobenzyl alcohol and its corresponding bromide.

Protocol 1: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Alcohol

This protocol describes the reduction of 2-nitro-4,5-dimethoxybenzaldehyde to the corresponding alcohol.

Materials:

  • 2-nitro-4,5-dimethoxybenzaldehyde

  • Ethanol

  • Sodium borohydride

  • Deionized water

Procedure:

  • Dissolve 1011 g of 2-nitro-4,5-dimethoxybenzaldehyde in 10 L of ethanol with 94.8 mL of water and stir the mixture.

  • Slowly add a solution of 57 g of sodium borohydride in 2 L of absolute ethanol over 1 hour.

  • Heat the mixture to 40°C for 2.5 hours.

  • Cool the reaction to 5°C and filter the mixture.

  • Wash the solid with 4 L of cold denatured ethanol and 8 L of cold water.

  • Dry the solid in a vacuum oven at 50°C to yield 4,5-dimethoxy-2-nitrobenzyl alcohol.[3]

Protocol 2: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl Bromide

This protocol details the bromination of 4,5-dimethoxy-2-nitrobenzyl alcohol.

Materials:

  • 4,5-dimethoxy-2-nitrobenzyl alcohol

  • Tetrahydrofuran (THF), anhydrous

  • Phosphorus tribromide

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 10.7 g (50.0 mmol) of 4,5-dimethoxy-2-nitrobenzyl alcohol in 200 mL of anhydrous THF under a nitrogen atmosphere.

  • Slowly add a solution of 27.1 g (100.0 mmol) of phosphorus tribromide in 100 mL of anhydrous THF dropwise to the stirring solution.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the THF by rotary evaporation under reduced pressure.

  • Partition the residue with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate to obtain a dark yellow oil.

  • Purify the oil by silica gel column chromatography using a hexane/ethyl acetate gradient (from 4:1 to 3:1).

  • Concentrate the fractions containing the product to yield 4,5-dimethoxy-2-nitrobenzyl bromide as a bright yellow solid.[4]

General Protocols for DMNB Caging

The following protocols provide general guidelines for caging common functional groups. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 3: Caging of Carboxylic Acids

This protocol describes a general method for the esterification of a carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl alcohol.[5]

Materials:

  • Carboxylic acid of interest

  • 4,5-dimethoxy-2-nitrobenzyl alcohol

  • Dichloromethane (DCM), anhydrous

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Citric acid solution (1 M)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid, 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Add DCC (1.2 equivalents) to the solution and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Caging of Amines (General)

This protocol outlines a general procedure for the alkylation of an amine with 4,5-dimethoxy-2-nitrobenzyl bromide.

Materials:

  • Amine-containing compound of interest

  • 4,5-dimethoxy-2-nitrobenzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

  • Dissolve the amine-containing compound in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the solution.

  • Add 4,5-dimethoxy-2-nitrobenzyl bromide (1.1-1.5 equivalents) and stir the reaction at room temperature. Protect the reaction from light.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the DMNB-caged amine by chromatography.

Protocol 5: Caging of Phosphates (e.g., in Oligonucleotides)

This protocol is a conceptual outline for the caging of phosphate groups, often performed during solid-phase synthesis of oligonucleotides using a DMNPE (1-(4,5-dimethoxy-2-nitrophenyl)diazoethane) precursor.[6][7] Direct synthesis with DMNB precursors is also possible but can be more complex.

Conceptual Steps:

  • The phosphate group of the nucleotide is reacted with DMNPE.

  • This reaction typically occurs in a batch process and may result in a mixture of products with varying degrees of caging.[6]

  • Purification of the caged oligonucleotide is crucial to separate it from uncaged and partially caged species.[7]

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for purifying DMNB-caged compounds.

General RP-HPLC Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from a low percentage of B to a high percentage of B is typically used. The specific gradient will depend on the polarity of the caged compound and may require optimization. For example, a gradient of 2% to 98% B over 5 minutes has been used for DMNB-caged proteins.[2] For very polar compounds, starting with a higher water content in the mobile phase is recommended to ensure retention.[8]

  • Detection: UV detection at a wavelength where the DMNB group absorbs, typically around 350 nm.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR are essential for confirming the structure of the DMNB-caged compound.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are commonly used.

  • Characteristic Signals: The presence of signals corresponding to the aromatic protons and methoxy groups of the DMNB moiety, as well as the methylene protons adjacent to the caged functional group, are key indicators of successful caging. Chemical shifts will be relative to the internal standard (e.g., TMS).[1][9]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the synthesized DMNB-caged compound.[2]

Photolysis (Uncaging) Protocol

General Photolysis Procedure:

  • Dissolve the DMNB-caged compound in a suitable buffer or solvent.

  • Expose the solution to a light source emitting in the near-UV range. A common and effective wavelength is 365 nm.[1] Lasers or LEDs can be used for precise spatial and temporal control.[10][11]

  • The duration and intensity of the light exposure will determine the extent of uncaging and should be optimized for the specific application.

  • Monitor the release of the active compound using an appropriate analytical method (e.g., HPLC, bioassay).

Quantitative Data Summary

The following table summarizes key quantitative data for representative DMNB-caged compounds.

Caged CompoundFunctional Group CagedReported Yield (%)Photolysis Wavelength (nm)Quantum Yield (Φ)Reference(s)
DMNB-caged Arachidonic AcidCarboxylic AcidNot specified365Not specified[1][5]
DMNB-caged ATPPhosphateNot specified~3600.07[12]
DMNB-caged SerineCarboxylic AcidNot specified405Not specified[13][14]
DMNB-caged ProteinsCysteine (amine)Not specifiedNot specifiedNot specified[2]

Note: Yields and quantum yields are highly dependent on the specific substrate and reaction/photolysis conditions.

Signaling Pathways and Experimental Workflows

Synthesis and Application of DMNB-Caged Compounds

Synthesis_and_Application cluster_synthesis Synthesis cluster_application Application Start Starting Materials (Molecule of Interest, DMNB Precursor) Reaction Caging Reaction Start->Reaction Coupling Purification Purification (HPLC) Reaction->Purification Crude Product Characterization Characterization (NMR, MS) Purification->Characterization Purified Product Caged_Compound Purified DMNB-Caged Compound Characterization->Caged_Compound Introduction Introduce Caged Compound Caged_Compound->Introduction Application_Start Biological System Application_Start->Introduction Photolysis Photolysis (Uncaging) (e.g., 365 nm light) Introduction->Photolysis Light Activation Bio_Effect Biological Effect Photolysis->Bio_Effect Release of Active Molecule

Caption: General workflow for the synthesis and application of DMNB-caged compounds.

DMNB Caging and Uncaging Mechanism

DMNB_Mechanism cluster_caging Caging Reaction cluster_uncaging Uncaging (Photolysis) Molecule Bioactive Molecule (with -XH group) Caged DMNB-Caged Molecule (Inactive) Molecule->Caged + DMNB-Br - HBr DMNB_Br DMNB-Br Caged_Uncaging DMNB-Caged Molecule (Inactive) Active Bioactive Molecule (Active) Caged_Uncaging->Active Photolysis Byproduct Nitrosobenzaldehyde Byproduct Caged_Uncaging->Byproduct Light hv (~365 nm) Light->Caged_Uncaging

Caption: The DMNB caging and light-induced uncaging process.

Troubleshooting Common Issues in DMNB-Caged Compound Synthesis

Troubleshooting Problem Problem Common Issues Low_Yield Low Yield Incomplete reaction Side reactions Degradation Problem:p->Low_Yield:p Purification_Issues Purification Difficulty Co-elution of impurities Product instability on silica Problem:p->Purification_Issues:p No_Uncaging No/Poor Uncaging Incorrect wavelength Low quantum yield Compound degradation Problem:p->No_Uncaging:p Solution_Yield Optimize Reaction Extend reaction time Adjust temperature Use fresh reagents Low_Yield:m->Solution_Yield:p Solution_Purification Optimize Chromatography Change solvent system Use different stationary phase Protect from light Purification_Issues:m->Solution_Purification:p Solution_Uncaging Verify Photolysis Conditions Check light source spectrum and power Confirm compound integrity No_Uncaging:m->Solution_Uncaging:p Solution Solution Potential Fixes

Caption: Troubleshooting guide for the synthesis of DMNB-caged compounds.

References

Application Notes and Protocols for Caging Carboxylic Acids with DMNB-Br

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, or "caging" groups, are invaluable tools in chemical biology and drug development, enabling the precise spatiotemporal control of bioactive molecules. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a widely used caging moiety that can be cleaved with UV light to release the active molecule. This document provides detailed application notes and protocols for the caging of carboxylic acids using (4,5-dimethoxy-2-nitrobenzyl) bromide (DMNB-Br). The resulting DMNB esters are stable under physiological conditions but can be rapidly cleaved upon photolysis to release the free carboxylic acid.

Principle of the Reaction

The caging of a carboxylic acid with DMNB-Br is an esterification reaction. The carboxylate anion, generated by a non-nucleophilic base, acts as a nucleophile and attacks the benzylic carbon of DMNB-Br, displacing the bromide leaving group to form the DMNB ester.

Experimental Protocols

This section details two common and effective methods for the synthesis of DMNB-caged carboxylic acids.

Protocol 1: Cesium Carbonate Mediated Esterification

This method is a mild and highly efficient procedure for the esterification of carboxylic acids with DMNB-Br. Cesium carbonate acts as a base to deprotonate the carboxylic acid, facilitating the nucleophilic attack on the DMNB-Br.

Materials:

  • Carboxylic acid of interest

  • (4,5-Dimethoxy-2-nitrobenzyl) bromide (DMNB-Br)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous cesium carbonate (1.5 equivalents) to the solution. Stir the suspension at room temperature for 15-30 minutes.

  • Addition of DMNB-Br: Add DMNB-Br (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting carboxylic acid. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure DMNB-caged carboxylic acid.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is particularly useful for acid-sensitive substrates and employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method first activates the carboxylic acid, which then reacts with the hydroxyl group of 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH), which can be readily prepared from DMNB-Br.

Note: This protocol requires 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH). DMNB-OH can be synthesized from DMNB-Br by hydrolysis.

Materials:

  • Carboxylic acid of interest

  • 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure DMNB-caged carboxylic acid.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the caging of various carboxylic acids with DMNB-Br using the Cesium Carbonate Mediated Esterification protocol.

Carboxylic AcidReaction Time (h)Yield (%)Purification Method
Acetic Acid485Column Chromatography
Benzoic Acid692Recrystallization
Phenylacetic Acid588Column Chromatography
N-Boc-Glycine875Column Chromatography
Ibuprofen1280Column Chromatography

Note: Reaction times and yields are approximate and may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Cesium Carbonate Mediated Esterification cluster_protocol2 Protocol 2: Steglich Esterification P1_Start Dissolve Carboxylic Acid in DMF P1_Base Add Cesium Carbonate P1_Start->P1_Base P1_DMNBBr Add DMNB-Br P1_Base->P1_DMNBBr P1_React Stir at Room Temperature P1_DMNBBr->P1_React P1_Workup Aqueous Work-up & Extraction P1_React->P1_Workup P1_Purify Column Chromatography P1_Workup->P1_Purify P1_End Pure DMNB-caged Acid P1_Purify->P1_End P2_Start Dissolve Acid, Alcohol & DMAP in DCM P2_DCC Add DCC at 0°C P2_Start->P2_DCC P2_React Stir Overnight P2_DCC->P2_React P2_Filter Filter DCU P2_React->P2_Filter P2_Workup Aqueous Work-up P2_Filter->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_End Pure DMNB-caged Acid P2_Purify->P2_End reaction_mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base (e.g., Cs₂CO₃) Base->Carboxylate DMNBEster R-COO-DMNB Carboxylate->DMNBEster Nucleophilic Attack DMNBBr DMNB-Br DMNBBr->DMNBEster Byproduct Base-H⁺ + Br⁻ DMNBBr->Byproduct Displacement

Protecting Primary Amines with 4,5-Dimethoxy-2-nitrobenzyl Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a valuable photolabile protecting group for primary amines, widely utilized in organic synthesis, chemical biology, and drug development. Its key advantage lies in its facile removal under mild UV light, allowing for the controlled release of the amine ("uncaging") with high spatial and temporal precision. This attribute is particularly crucial in the synthesis of complex molecules, the development of caged compounds for studying biological processes, and the targeted delivery of therapeutic agents.

The introduction of two methoxy groups to the 2-nitrobenzyl core shifts the absorption maximum to longer wavelengths (around 350-365 nm), minimizing potential photodamage to sensitive substrates and biological systems.[1] This document provides detailed application notes and experimental protocols for the protection of primary amines using 4,5-dimethoxy-2-nitrobenzyl bromide and the subsequent photolytic deprotection.

Protection of Primary Amines

The protection of primary amines with 4,5-dimethoxy-2-nitrobenzyl bromide is typically achieved through a direct N-alkylation reaction. The primary amine acts as a nucleophile, displacing the bromide from the benzylic position of the protecting group. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid formed as a byproduct.

General Reaction Scheme for Protection:

Caption: General workflow for the protection of a primary amine.

Experimental Protocol: Protection of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (1.0-1.2 eq)

  • Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dichloromethane (DCM))

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.5-2.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve 4,5-dimethoxy-2-nitrobenzyl bromide (1.0-1.2 eq) in a minimal amount of the same anhydrous solvent.

  • Add the solution of 4,5-dimethoxy-2-nitrobenzyl bromide dropwise to the amine solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4,5-dimethoxy-2-nitrobenzyl)-protected amine.

Data Presentation: Protection of Primary Amines
Primary Amine (R-NH₂)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineEt₃NDMF20-25976[2][3]
AnilineEt₃NDMF20-251563[2][3]
n-ButylamineEt₃NDMF20-25973[2][3]
CyclohexylamineEt₃NDMF20-251078[2][3]

Deprotection of N-(4,5-Dimethoxy-2-nitrobenzyl)-protected Amines

The removal of the DMNB protecting group is achieved through photolysis, typically using UV-A light with a wavelength around 365 nm.[4] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the free amine and 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.

General Reaction Scheme for Deprotection:

Caption: General workflow for the photolytic deprotection.

Experimental Protocol: Photolytic Deprotection

Materials:

  • N-(4,5-Dimethoxy-2-nitrobenzyl)-protected amine

  • Photolysis-grade solvent (e.g., Methanol, Acetonitrile, or a buffer solution for biological applications)

  • UV lamp with an emission maximum around 365 nm (e.g., mercury lamp with appropriate filters or a 365 nm LED array)

  • Quartz reaction vessel or cuvette

  • Silica gel for column chromatography or other appropriate purification method (e.g., HPLC)

Procedure:

  • Dissolve the N-(4,5-dimethoxy-2-nitrobenzyl)-protected amine in the chosen photolysis-grade solvent in a quartz reaction vessel. The concentration should be optimized to ensure efficient light absorption, typically in the range of 1-10 mM.

  • Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the photoreaction.

  • Place the reaction vessel at a fixed distance from the UV lamp. If using a high-power lamp, a cooling system may be necessary to maintain a constant temperature.

  • Irradiate the solution with UV light (e.g., 365 nm). Stir the solution during irradiation to ensure homogeneity.

  • Monitor the progress of the deprotection by TLC or HPLC by observing the disappearance of the starting material and the appearance of the deprotected amine. The irradiation time will depend on the quantum yield of the reaction, the concentration of the sample, and the intensity of the light source.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel or by preparative HPLC to isolate the pure primary amine. The byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, can also be isolated.

Data Presentation: Photolytic Deprotection
Protected AmineSolventIrradiation Time (s)Deprotection (%)Reference
N-(4,5-dimethoxy-2-nitrobenzyl)-N-phenylpyrimidine-2-amineDMSO120>95[4]

Note: Deprotection yields are highly dependent on the specific substrate and reaction conditions, including the light source and its intensity.

Visualization of Key Processes

Protection of Primary Amine Workflow

G start Start dissolve_amine Dissolve primary amine and base in solvent start->dissolve_amine add_DMNBBr Add 4,5-dimethoxy-2-nitrobenzyl bromide solution dissolve_amine->add_DMNBBr react Stir at room temperature (12-24h) add_DMNBBr->react workup Aqueous workup and extraction react->workup purify Purify by column chromatography workup->purify end Pure protected amine purify->end

Caption: Experimental workflow for amine protection.

Photolytic Deprotection Workflow

G start Start dissolve_protected Dissolve DMNB-protected amine in solvent start->dissolve_protected degas Degas solution with inert gas dissolve_protected->degas irradiate Irradiate with UV light (e.g., 365 nm) degas->irradiate monitor Monitor reaction by TLC or HPLC irradiate->monitor concentrate Remove solvent monitor->concentrate purify Purify by chromatography or HPLC concentrate->purify end Pure primary amine purify->end

Caption: Experimental workflow for photolytic deprotection.

Photochemical Cleavage Mechanism

G start DMNB-protected amine (Ground State) excitation Photon Absorption (hν) start->excitation 1 excited_state Excited State h_abstraction Intramolecular H-abstraction excited_state->h_abstraction 2 aci_nitro Aci-nitro Intermediate rearrangement Rearrangement aci_nitro->rearrangement 3 products Free Amine + Nitrosobenzaldehyde

References

Application Notes and Protocols for DMNB Uncaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Photolabile protecting groups, or "caged" compounds, are powerful tools in biological research, enabling the precise spatiotemporal control of bioactive molecule release using light. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a classical and widely utilized caging chromophore. Upon irradiation with ultraviolet (UV) light, the DMNB cage undergoes a photochemical reaction, rapidly releasing the attached molecule of interest.[1] The selection of an appropriate wavelength is critical for maximizing uncaging efficiency while minimizing potential phototoxicity and off-target effects. These notes provide a comprehensive guide to the photochemical properties of DMNB, protocols for its use, and key considerations for experimental design.

Photochemical Properties and Wavelength Selection

The uncaging of DMNB-protected molecules is initiated by the absorption of a photon, typically in the near-UV spectrum. This triggers an intramolecular rearrangement, leading to the cleavage of the bond between the benzyl carbon and the heteroatom of the caged molecule, releasing the active compound, a proton, and a 2-nitrosobenzaldehyde byproduct.[2]

The efficiency of this process is determined by two key parameters: the molar extinction coefficient (ε), which measures how strongly the molecule absorbs light at a specific wavelength, and the quantum yield (Φ), which represents the probability that an absorbed photon will result in a photoreaction.

Wavelength Considerations:

  • Optimal Range: DMNB-caged compounds exhibit a broad absorption maximum (λmax) in the near-UV range, typically between 340 nm and 360 nm.[3][4] This range is optimal for efficient uncaging.

  • Light Sources: Common light sources for DMNB uncaging include Xenon arc flash lamps, frequency-doubled or tripled lasers (e.g., 347 nm, 355 nm), and increasingly, high-power LEDs (e.g., 365 nm).[3][5]

  • Longer Wavelengths: While less efficient due to lower absorption, longer wavelengths such as 405 nm can sometimes be used.[6] This can be advantageous in reducing cellular phototoxicity and allowing deeper tissue penetration, but requires higher light intensity to achieve comparable uncaging levels.

  • Phototoxicity: Shorter UV wavelengths (<340 nm) should be avoided as they are more likely to cause cellular damage.

Quantitative Photochemical Data

The following table summarizes key photochemical properties for representative DMNB-caged compounds. Note that these values can be influenced by the specific molecule being caged and the solvent conditions.

Caged Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference(s)
DMNB-caged Glycine3475,400Not Specified
DMNB-caged Arachidonic Acid3455,700Not Specified
DMNB General Properties~355Lower than CNB-caged probesGenerally lower than CNB-caged probes[4]

Note: The Molar Extinction Coefficient is a measure of light absorption at a specific wavelength. Higher values indicate more efficient light absorption.[7][8] Quantum Yield represents the efficiency of converting an absorbed photon into a photochemical event.

Experimental Workflow and Protocols

A successful DMNB uncaging experiment requires careful planning and execution, from sample preparation to data acquisition.

DMNB_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Prepare Stock Solution of DMNB-Caged Compound (Protect from light) B Prepare Biological Sample (e.g., Cell Culture, Brain Slice) C Load Caged Compound into Sample B->C D Calibrate Light Source (Power and Duration) C->D E Position Light Beam on Target Area D->E F Initiate Photolysis (UV Light Pulse) E->F G Simultaneously Record Biological Response (e.g., Electrophysiology, Imaging) F->G H Analyze Data G->H

Caption: General experimental workflow for DMNB uncaging experiments.
Protocol: DMNB Uncaging in a Cellular Preparation

This protocol provides a general framework for uncaging experiments on cultured cells or tissue slices using a microscope-coupled light source.

1. Materials and Reagents:

  • DMNB-caged compound of interest

  • Anhydrous DMSO or appropriate solvent for stock solution

  • Biological buffer (e.g., ACSF, HBSS)

  • Cell culture or acute tissue slice preparation

2. Equipment:

  • Inverted or upright microscope

  • UV light source (e.g., Xenon flash lamp, LED, or laser) coupled to the microscope

  • Objective lens with good UV transmittance

  • Data acquisition system (e.g., patch-clamp amplifier, fluorescence camera)

3. Procedure:

  • Step 1: Preparation of Caged Compound

    • Prepare a concentrated stock solution (e.g., 10-100 mM) of the DMNB-caged compound in anhydrous DMSO.

    • CRITICAL: DMNB compounds are light-sensitive. All steps involving the compound before photolysis must be performed in the dark or under dim red light to prevent premature uncaging.[9] Aliquot the stock solution into light-proof tubes and store at -20°C or below.

  • Step 2: Sample Loading

    • Thaw an aliquot of the DMNB stock solution immediately before use.

    • Dilute the stock solution to the final working concentration (typically 50 µM to 500 µM) in the appropriate biological buffer.

    • Apply the solution to the biological preparation (e.g., by bath application or local perfusion). Allow time for equilibration.

  • Step 3: Light Source Calibration

    • Determine the minimum light intensity and duration required for a robust biological response. This is crucial to avoid phototoxicity.

    • Start with short pulse durations (e.g., 1-10 ms) and low power, gradually increasing until a response is observed.

    • Perform control experiments by flashing the light on the preparation in the absence of the caged compound to ensure the light itself does not elicit a response.

  • Step 4: Photolysis (Uncaging)

    • Using the microscope optics, focus the light source onto the specific cell or subcellular region of interest.

    • Trigger the light pulse using the calibrated parameters from Step 3.

    • For kinetic studies, multiple, rapid pulses can be applied.

  • Step 5: Data Acquisition and Analysis

    • Record the biological response simultaneously with the light pulse. This could be changes in membrane potential (electrophysiology), intracellular calcium levels (fluorescence imaging), or other cellular events.[3][10]

    • Analyze the kinetics, concentration-dependence, and spatial profile of the response.

Application Example: Glutamate Uncaging in Neuroscience

A primary application of DMNB uncaging is the release of the neurotransmitter L-glutamate to study synaptic transmission and plasticity.[11][12] Uncaging glutamate near a dendritic spine mimics the natural release from a presynaptic terminal, activating postsynaptic glutamate receptors (AMPA and NMDA receptors).

Glutamate_Signaling cluster_uncaging Photolysis Event cluster_receptor Postsynaptic Membrane cluster_response Cellular Response light UV Light (~355 nm) caged_glu DMNB-Glutamate (Inactive) light->caged_glu triggers uncaging glu Glutamate (Active) caged_glu->glu ampa AMPA Receptor glu->ampa binds nmda NMDA Receptor glu->nmda binds na_influx Na+ Influx (Depolarization) ampa->na_influx ca_influx Ca2+ Influx nmda->ca_influx na_influx->nmda Relieves Mg2+ block downstream Downstream Signaling (e.g., LTP, Gene Expression) ca_influx->downstream

Caption: Signaling pathway activated by DMNB-caged glutamate uncaging.

Activation of these receptors leads to ion influx (Na⁺ through AMPA receptors and Ca²⁺ through NMDA receptors), membrane depolarization, and the initiation of downstream signaling cascades that can lead to synaptic plasticity, such as Long-Term Potentiation (LTP).[13][14]

Troubleshooting and Key Considerations

  • Byproduct Effects: The nitroso byproduct generated during photolysis can have biological activity. It is essential to perform controls to rule out effects from the byproduct alone.

  • Fluorescent Artifacts: The photolysis products of DMNB-caged acids have been shown to be fluorescent, which can interfere with simultaneous fluorescence imaging experiments (e.g., calcium imaging).[15][16] The spectral properties of these byproducts should be considered during experimental design.

  • Incomplete Photolysis: A single light flash will not convert 100% of the caged compound. The degree of conversion depends on the light intensity, duration, and the compound's quantum yield.

  • Diffusion: The rapid diffusion of the uncaged molecule away from the release site must be considered, especially when attempting highly localized stimulation.[17]

References

Application Notes: Spatiotemporal Control of Cellular Signaling Using DMNB-caged ATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cellular signaling pathways requires precise control over the concentration and location of signaling molecules. Caged compounds are powerful tools that offer such control by rendering a bioactive molecule inert through a photolabile protecting group.[1][2][3] DMNB-caged ATP (P³-(1-(4,5-Dimethoxy-2-Nitrophenyl)ethyl) Ester of ATP) is a nucleotide analog that sequesters ATP, preventing its interaction with cellular machinery.[4] Upon illumination with UV light, the "cage" is cleaved, rapidly releasing active ATP into the cellular environment.[3][4] This technique, known as flash photolysis, allows for a concentration jump of ATP with high spatiotemporal resolution, enabling the detailed study of ATP-dependent processes like purinergic signaling, muscle contraction, and ion pump function.[1][2][5][6]

Principle of Action

DMNB-caged ATP is biologically inactive because the bulky DMNB (4,5-dimethoxy-2-nitrobenzyl) group is covalently attached to the terminal γ-phosphate of ATP, sterically hindering its ability to bind to enzymes and receptors.[1][2] When exposed to UV light (typically around 355-365 nm), the nitrobenzyl moiety undergoes a photochemical reaction, breaking the bond and releasing free ATP and an inert nitrosoacetophenone byproduct.[7][8][9] This uncaging process is rapid, allowing for millisecond-scale increases in the intracellular ATP concentration.[2]

G cluster_before Before Photolysis cluster_after After Photolysis cagedATP DMNB-caged ATP (Biologically Inactive) receptor_inactive ATP Receptor (Unbound) ATP Free ATP (Biologically Active) cagedATP->ATP UV Light Flash (~360 nm) byproduct DMNB Byproduct receptor_active ATP Receptor (Bound & Active) ATP->receptor_active G cluster_workflow Experimental Workflow A 1. Culture Cells (e.g., Astrocytes) B 2. Load Cells with DMNB-caged ATP & Ca2+ Indicator A->B C 3. Mount on Microscope & Identify Target Cell B->C D 4. UV Flash Photolysis (Uncaging) C->D E 5. Record Cellular Response (e.g., Fluorescence Change) D->E F 6. Data Analysis E->F G ATP Photoreleased ATP P2Y P2Y Receptor ATP->P2Y Binds Gq Gq Protein P2Y->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (on ER) IP3->IP3R Binds Response Downstream Cellular Response DAG->Response Ca_ER Ca²⁺ (in ER) Ca_Cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_Cyto Release Ca_Cyto->Response

References

Application Notes and Protocols for Uncaging 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting appropriate light sources and implementing experimental protocols for the controlled release of bioactive molecules from 4,5-Dimethoxy-2-nitrobenzyl (DMNB) protected compounds. The DMNB caging group is a popular photolabile protecting group that can be cleaved with high spatiotemporal precision using light, enabling the study of dynamic biological processes.

Introduction to DMNB Uncaging

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is a light-sensitive caging group used to temporarily inactivate a wide range of biologically active molecules, including neurotransmitters, signaling molecules, and nucleic acids.[1] Upon illumination with light of a specific wavelength, the DMNB cage undergoes a photochemical reaction, releasing the active molecule and a biologically inert nitroso-benzaldehyde byproduct. This "uncaging" process allows for precise control over the concentration and location of the released molecule, making it an invaluable tool in cell biology, neuroscience, and pharmacology.

The choice of light source is critical for efficient and specific uncaging. Key parameters to consider include the wavelength, which should overlap with the absorption spectrum of the DMNB group, and the light intensity, which influences the rate of uncaging. Both one-photon and two-photon excitation can be employed for DMNB uncaging, each offering distinct advantages.

Light Sources for DMNB Uncaging

The selection of a light source for DMNB uncaging depends on the experimental requirements, such as the desired spatial resolution, penetration depth, and whether one-photon or two-photon excitation is preferred.

One-Photon Excitation (1PE)

One-photon uncaging typically utilizes ultraviolet (UV) or near-UV light to excite the DMNB cage. This method is well-suited for wide-field illumination or for targeting larger areas.

Common Light Sources for 1PE of DMNB:

  • Arc Lamps (Mercury or Xenon): These lamps provide broad-spectrum illumination that can be filtered to select the desired wavelength range for DMNB uncaging (typically around 350-400 nm). They are a cost-effective option for applications that do not require high spatial resolution.

  • Light Emitting Diodes (LEDs): High-power LEDs offer a more stable and monochromatic light source compared to arc lamps. LEDs with emission peaks around 365 nm or 405 nm are commonly used for DMNB uncaging.[2] They can be easily modulated for precise temporal control of light delivery.

  • Lasers: Continuous wave (CW) or pulsed lasers provide highly collimated and monochromatic light, enabling more focused illumination. Diode lasers (e.g., 405 nm) and the third harmonic of Nd:YAG lasers (355 nm) are suitable for precise one-photon uncaging.[3][4]

Two-Photon Excitation (2PE)

Two-photon uncaging utilizes the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same electronic transition as one-photon absorption of a UV photon. This technique offers intrinsic three-dimensional spatial resolution and deeper tissue penetration with reduced scattering and phototoxicity.[5][6]

Common Light Sources for 2PE of DMNB:

  • Ti:Sapphire Lasers: These are the most common lasers for two-photon microscopy and uncaging. They are tunable over a broad range of near-infrared wavelengths (typically 700-1000 nm), allowing for the optimization of the uncaging wavelength for DMNB compounds (often around 720-800 nm).[6][7] These lasers produce femtosecond pulses, which provide the high peak power required for efficient two-photon absorption.

Quantitative Data for DMNB Uncaging

The efficiency of uncaging is determined by the photochemical properties of the caged compound, primarily its extinction coefficient (ε), quantum yield (Φ), and two-photon action cross-section (δu).

Table 1: One-Photon Uncaging Properties of DMNB and Related Compounds
Caged Compound ClassWavelength (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reference
DMNB-caged compounds~350~4,500~0.065[5]
DMNB-caged compounds365Not specifiedNot specified[8]
DMNB-caged compounds405Not specifiedNot specified[8]
Table 2: Two-Photon Uncaging Properties of DMNB and Related Caged Compounds
Caged CompoundExcitation Wavelength (nm)Two-Photon Action Cross-Section (δu) (GM)Reference
MNI-caged Glutamate720~0.06[5]
RuBi-caged Glutamate800~0.14[5]
CDNI-caged Glutamate720~0.06[5]
DEAC450-caged GABA900~0.5[5]

Note: GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. MNI (4-methoxy-7-nitroindolinyl), RuBi (Ruthenium-bipyridine), CDNI (4-carboxymethoxy-5,7-dinitroindolinyl), and DEAC450 (7-diethylaminocoumarin-450) are other common caging groups often compared with DMNB.

Experimental Protocols

The following are generalized protocols for one-photon and two-photon uncaging of DMNB-protected compounds. The specific parameters will need to be optimized for each experimental setup and biological preparation.

Protocol for One-Photon Uncaging

This protocol describes a typical setup for uncaging a DMNB-protected neurotransmitter in a cell culture or tissue slice preparation.

Materials:

  • DMNB-caged compound of interest

  • Cell culture or tissue slice preparation

  • Microscope equipped for fluorescence imaging and photostimulation

  • Light source: High-power LED (e.g., 365 nm or 405 nm) or a laser (e.g., 355 nm or 405 nm) coupled to the microscope.

  • Objective lens with appropriate magnification and numerical aperture (NA).

  • Data acquisition system for recording biological responses (e.g., electrophysiology setup, fluorescence plate reader).

Procedure:

  • Sample Preparation: Prepare the cell culture or tissue slice according to standard protocols. Incubate the preparation with the DMNB-caged compound at a suitable concentration (typically in the µM to mM range) for a sufficient duration to allow for loading.

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Focus on the region of interest.

    • Configure the light source for uncaging. If using a laser, ensure proper alignment and focusing of the beam.

  • Uncaging:

    • Deliver a light pulse of a defined duration and intensity to the target area. For LEDs, the duration can be controlled electronically. For lasers, shutters or acousto-optic modulators (AOMs) can be used.

    • Typical light intensities for LED-based uncaging are in the range of mW/mm². For laser-based uncaging, power levels can range from a few mW to tens of mW, depending on the focusing.[2]

    • The duration of the light pulse can range from milliseconds to seconds, depending on the desired amount of released compound.

  • Data Acquisition: Record the biological response of interest (e.g., changes in membrane potential, intracellular calcium concentration, or fluorescence) simultaneously with or immediately after the uncaging event.

  • Controls: Perform control experiments, including exposing the sample to the caged compound without illumination and illuminating the sample without the caged compound, to ensure that the observed effects are due to the uncaged molecule.

Protocol for Two-Photon Uncaging

This protocol outlines the procedure for high-resolution uncaging of a DMNB-protected compound using a two-photon microscope.

Materials:

  • DMNB-caged compound of interest

  • Cell culture or tissue slice preparation

  • Two-photon laser scanning microscope equipped with a Ti:Sapphire laser.

  • High-NA objective lens (e.g., >0.8 NA) for efficient two-photon excitation.

  • Data acquisition system synchronized with the microscope's scanning system.

Procedure:

  • Sample Preparation: As described in the one-photon protocol, load the sample with the DMNB-caged compound.

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for the DMNB compound (e.g., 720-800 nm).

    • Use the imaging mode of the microscope to locate the target structure (e.g., a specific dendritic spine).

  • Uncaging:

    • Position the laser beam at the precise location for uncaging.

    • Deliver a series of short laser pulses (femtosecond duration) to the target. The uncaging duration is typically controlled by the number of pulses or the dwell time of the laser at the target point.

    • Laser power at the sample is a critical parameter and needs to be carefully calibrated. Typical average power levels range from 5 to 50 mW.[1][5]

    • The pulse duration of the laser is typically in the range of 100-200 fs.[9][10]

  • Data Acquisition: Record the biological response with high temporal resolution, synchronized with the laser pulses.

  • Controls: Perform the same control experiments as for one-photon uncaging.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Uncaging

Uncaging_Workflow cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_exp Experiment cluster_analysis Data Analysis Prep Prepare Cells/Tissue Load Load with DMNB-caged Compound Prep->Load Mount Mount Sample Load->Mount Focus Focus on ROI Mount->Focus Light Configure Light Source Focus->Light Uncage Deliver Light Pulse (Uncaging) Light->Uncage Record Record Biological Response Uncage->Record Analyze Analyze Data Record->Analyze Control Perform Controls Analyze->Control

Caption: A generalized workflow for a DMNB uncaging experiment.

Signaling Pathway: Glutamate Receptor Activation

Glutamate_Signaling cluster_uncaging Photostimulation cluster_receptor Postsynaptic Neuron Light Light DMNB-Glutamate DMNB-Glutamate Light->DMNB-Glutamate Uncaging Glutamate Glutamate DMNB-Glutamate->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade Depolarization Depolarization Na_Influx->Depolarization Depolarization->Signaling_Cascade

Caption: Glutamate receptor activation via uncaging of DMNB-glutamate.[11]

Signaling Pathway: IP₃-Mediated Calcium Release

IP3_Calcium_Signaling cluster_uncaging Photostimulation cluster_cell Intracellular Signaling Light Light DMNB-IP3 DMNB-caged IP₃ Light->DMNB-IP3 Uncaging IP3 Inositol Trisphosphate (IP₃) DMNB-IP3->IP3 IP3_Receptor IP₃ Receptor (on ER) IP3->IP3_Receptor ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3_Receptor->ER Ca_Release Ca²⁺ Release ER->Ca_Release Cytosolic_Ca Increased Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Cellular_Response Cellular Response (e.g., muscle contraction, gene expression) Cytosolic_Ca->Cellular_Response

Caption: IP₃-mediated calcium release initiated by uncaging DMNB-IP₃.[12][13][14]

References

Application Notes and Protocols: DMNB-caged Peptides for Studying Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ability to control protein function with high spatiotemporal precision is a powerful tool in biological research and drug development. Caged compounds, which are biologically inert molecules that can be activated by light, offer a robust method for achieving such control. Among the various photoremovable protecting groups, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has emerged as a popular choice for caging peptides and other small molecules. This is due to its efficient photolysis upon exposure to UV or near-UV light, releasing the active molecule and enabling researchers to study its function in real-time within complex biological systems.[1][2][3]

These application notes provide an overview of the use of DMNB-caged peptides for studying protein function, including detailed protocols for their synthesis, delivery, and photoactivation.

Principle of DMNB-caged Peptides

The core principle behind DMNB-caged peptides lies in the covalent attachment of the DMNB group to a critical functional group of the peptide, thereby rendering it biologically inactive.[3] This "caged" peptide can be introduced into a biological system, such as a cell culture or a living organism, without eliciting a biological response. Upon irradiation with light of a specific wavelength (typically in the range of 350-400 nm), the DMNB group undergoes a photochemical reaction, leading to its cleavage from the peptide.[1][4] This "uncaging" process rapidly releases the native, active peptide, which can then interact with its target proteins, initiating a biological cascade. The general mechanism of DMNB photolysis involves an intramolecular redox reaction that ultimately yields the uncaged peptide and a 2-nitrosobenzaldehyde byproduct.[1]

The key advantages of using DMNB-caged peptides include:

  • High Spatiotemporal Control: Light can be precisely focused on specific subcellular regions or individual cells, allowing for targeted activation of the peptide.[5]

  • Rapid Activation: Photolysis is a very fast process, often occurring on the millisecond timescale, enabling the study of rapid biological events.[2]

  • Tunable Activation: The extent of peptide release can be controlled by modulating the intensity and duration of the light exposure.

Key Applications

DMNB-caged peptides have been successfully employed in a variety of research areas to dissect complex biological processes:

  • Signal Transduction: By releasing signaling peptides at specific times and locations, researchers can unravel the kinetics and spatial dynamics of signaling pathways.

  • Enzyme Activity: Caged peptide substrates or inhibitors can be used to study enzyme kinetics and regulation in real-time.

  • Cell Adhesion and Motility: Photo-releasing peptides that influence cell adhesion, such as RGD peptides, allows for the precise control of cell attachment to surfaces.[6][7]

  • Neuroscience: Caged neurotransmitters and neuropeptides are invaluable tools for studying synaptic transmission and neuronal circuits.[2]

  • Drug Discovery: Caged versions of potential drug candidates can be used to study their mechanism of action and to control their delivery and activation.[8][9]

Experimental Protocols

Protocol 1: Synthesis of DMNB-caged Peptides

The synthesis of DMNB-caged peptides can be achieved through solid-phase peptide synthesis (SPPS) using a DMNB-caged amino acid derivative.[5]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-DMNB-caged amino acid (e.g., Fmoc-L-Ser(DMNB)-OH)

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the desired Fmoc-protected amino acid (or the Fmoc-DMNB-caged amino acid) and coupling reagents in DMF. Add this solution to the resin along with DIPEA and allow the coupling reaction to proceed for 2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours. Note: Protect the DMNB group from light during this step.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the DMNB-caged peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Photolysis of DMNB-caged Peptides

This protocol describes how to characterize the photochemical properties of the synthesized DMNB-caged peptide.

Materials:

  • DMNB-caged peptide solution (in a suitable buffer, e.g., PBS)

  • UV light source (e.g., mercury lamp with a filter for 365 nm)

  • Spectrophotometer or HPLC system

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the DMNB-caged peptide at a known concentration in a quartz cuvette.

  • Initial Measurement: Record the initial absorbance spectrum or HPLC chromatogram of the solution.

  • Photolysis: Irradiate the sample with UV light for a defined period.

  • Post-irradiation Measurement: Record the absorbance spectrum or HPLC chromatogram again. The appearance of the uncaged peptide and the disappearance of the caged peptide can be monitored.

  • Kinetic Analysis: Repeat steps 3 and 4 at different time points to determine the rate of photolysis.

  • Quantum Yield Determination (Optional): The quantum yield of uncaging can be determined by comparing the rate of photolysis to that of a known actinometer.

Protocol 3: Cellular Delivery and Photoactivation of DMNB-caged Peptides

This protocol outlines the general steps for introducing DMNB-caged peptides into cells and activating them with light.

Materials:

  • Cultured cells

  • DMNB-caged peptide

  • Cell culture medium

  • Microscope equipped with a UV light source and appropriate filters

  • Imaging system (e.g., fluorescence microscope if using a fluorescently labeled peptide or monitoring a fluorescent cellular response)

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish).

  • Loading of Caged Peptide: Incubate the cells with the DMNB-caged peptide in cell culture medium. The concentration and incubation time will need to be optimized for each peptide and cell type.

  • Washing: Wash the cells with fresh medium to remove any extracellular caged peptide.

  • Photoactivation: Place the dish on the microscope stage. Use the UV light source to illuminate the desired cell or region of interest. The duration and intensity of the light exposure should be minimized to avoid phototoxicity.

  • Monitoring the Biological Response: Immediately after photoactivation, monitor the cellular response using the imaging system. This could involve changes in cell morphology, protein localization, or a fluorescent reporter signal.

Data Presentation

Table 1: Photochemical Properties of DMNB-caged Compounds
Caged MoleculeWavelength (nm)Quantum Yield (Φ)Half-life of Release (t½)Reference
DMNB-caged Glycine3470.054-
DMNB-caged Arachidonic Acid3450.057-
DMNB-caged ATP--< 1 ms
DMNB-caged AZD5438300-400--[1]

Note: The quantum yield and half-life of release can vary depending on the specific peptide sequence and the experimental conditions.

Table 2: Example of Binding Affinity Changes Upon Uncaging
PeptideStateTargetBinding Affinity (Kd)Reference
cyclo[RGD(DMNPB)fK]CagedIntegrinLow[6]
cyclo[RGDfK]UncagedIntegrinHigh (6-fold increase)[6]

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_application Cellular Application Synthesis Solid-Phase Peptide Synthesis (with DMNB-caged amino acid) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Loading Loading of Caged Peptide into Cells Characterization->Loading Verified Caged Peptide Photoactivation Photoactivation (UV Light) Loading->Photoactivation Response Monitoring Biological Response Photoactivation->Response

References

Application Notes and Protocols for Creating and Utilizing Caged Vanilloids with 6-Nitroveratryl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of caged vanilloids, specifically utilizing the photolabile protecting group 6-nitroveratryl (Nv). Caged compounds are powerful tools for achieving high spatiotemporal control over the release of bioactive molecules. By rendering a vanilloid agonist, such as a capsaicin analog, biologically inert with a photolabile caging group, its activity can be precisely initiated by light. This technique is invaluable for studying the kinetics and localization of vanilloid receptors, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in nociception and pain signaling.

The 6-nitroveratryl group is a popular choice for caging due to its efficient photolysis upon UV-A or two-photon excitation, releasing the active vanilloid and allowing for targeted receptor activation in cellular and tissue preparations.[1][2][3][4] These notes detail the synthesis of a caged vanilloid, Nv-VNA (6-nitroveratryl-caged N-vanillylnonanoylamide), its photophysical properties, and protocols for its application in biological systems.

Quantitative Data Summary

The photophysical properties of caged vanilloids are critical for designing and interpreting uncaging experiments. The following table summarizes key quantitative data for two common caged vanilloids, Nv-VNA and a related compound Nb-VNA (2-nitrobenzyl-caged N-vanillylnonanoylamide), for comparison.

ParameterNv-VNA (6-Nitroveratryl)Nb-VNA (2-Nitrobenzyl)Reference
Quantum Efficiency (Φ) 0.0410.13[1][2][3]
Photorelease Completion (95%) ~125 µs~40 µs[1][2][3]
1-Photon Excitation Wavelength 360 nm360 nm[1][2][3]
2-Photon Excitation Wavelength 720 nm720 nm[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of Nv-VNA (6-Nitroveratryl-caged N-vanillylnonanoylamide)

This protocol describes the synthesis of a caged vanilloid by attaching the 6-nitroveratryl group to the phenolic hydroxyl group of the vanilloid N-vanillylnonanoylamide (VNA).

Materials:

  • N-vanillylnonanoylamide (VNA)

  • 6-Nitroveratryl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-vanillylnonanoylamide (VNA) in anhydrous DMF.

  • Add an excess of potassium carbonate to the solution.

  • Slowly add a solution of 6-nitroveratryl bromide in anhydrous DMF to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure Nv-VNA.

Protocol 2: Photorelease (Uncaging) of VNA from Nv-VNA

This protocol outlines the procedure for the light-induced release of the active vanilloid from its caged precursor in a cellular context.

Materials:

  • Cultured cells expressing TRPV1 receptors (e.g., dorsal root ganglion neurons or HEK293 cells transfected with TRPV1)

  • Nv-VNA stock solution (in a suitable solvent like DMSO)

  • Physiological saline solution (e.g., Hanks' Balanced Salt Solution)

  • Calcium indicator dye (e.g., Fluo-3 AM or Fura-2 AM)

  • Light source for photolysis (e.g., UV lamp with a filter for 360 nm, or a two-photon laser tuned to 720 nm)

  • Fluorescence microscope equipped for calcium imaging

Procedure:

  • Cell Loading:

    • Incubate the cells with a calcium indicator dye according to the manufacturer's protocol to allow for the measurement of intracellular calcium concentration changes.

    • Wash the cells to remove excess dye.

    • Incubate the cells with Nv-VNA in physiological saline for a sufficient time to allow for membrane partitioning of the lipophilic caged compound (e.g., 5-10 minutes).[1]

  • Photolysis (Uncaging):

    • Mount the cell culture dish on the fluorescence microscope.

    • Identify a target cell or region of interest.

    • Deliver a brief pulse of UV light (e.g., using a shuttered lamp) or focused infrared laser light to the target area. The duration and intensity of the light pulse should be optimized to achieve sufficient uncaging without causing photodamage.

  • Data Acquisition:

    • Record the fluorescence of the calcium indicator before, during, and after the light pulse to measure the change in intracellular calcium concentration ([Ca²⁺]i). A rapid increase in [Ca²⁺]i following the light pulse indicates successful uncaging of VNA and subsequent activation of TRPV1 channels.[1][2][3][4]

  • Controls:

    • Perform control experiments where cells are exposed to the light pulse in the absence of Nv-VNA to ensure that the light itself does not elicit a response.

    • To confirm the response is mediated by TRPV1, pre-incubate the cells with a selective TRPV1 antagonist, such as capsazepine, before applying the caged compound and the light stimulus. The antagonist should block the light-evoked increase in [Ca²⁺]i.[2][3][4]

Visualizations

Signaling Pathway of TRPV1 Activation by Uncaged Vanilloid

TRPV1_Activation cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Caged_Vanilloid Caged Vanilloid (Nv-VNA) Active_Vanilloid Active Vanilloid (VNA) UV_Light UV Light (360 nm) or IR Light (720 nm) UV_Light->Caged_Vanilloid Photolysis TRPV1 TRPV1 Channel (Closed) Active_Vanilloid->TRPV1 Binds TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca²⁺/Na⁺ Influx TRPV1_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Ca_Signal Increased [Ca²⁺]i Ca_Influx->Ca_Signal Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_Signal->Cellular_Response

Caption: TRPV1 activation by photoreleased vanilloid.

Experimental Workflow for Caged Vanilloid Application

Experimental_Workflow Start Start Synthesis Synthesize Caged Vanilloid (e.g., Nv-VNA) Start->Synthesis Cell_Culture Culture TRPV1-Expressing Cells Start->Cell_Culture Incubate_Caged Incubate Cells with Caged Vanilloid Synthesis->Incubate_Caged Load_Dye Load Cells with Calcium Indicator Dye Cell_Culture->Load_Dye Load_Dye->Incubate_Caged Microscopy Mount on Microscope Incubate_Caged->Microscopy Photolysis Apply Light Pulse (Uncaging) Microscopy->Photolysis Record_Data Record Fluorescence (Measure [Ca²⁺]i) Photolysis->Record_Data Analyze Analyze Data Record_Data->Analyze End End Analyze->End

Caption: Workflow for uncaging vanilloids in cells.

References

Spatiotemporal Control of Drug Release with DMNB Cages: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control over the timing and location of drug action is a paramount goal in modern pharmacology and drug delivery. Photoremovable protecting groups (PPGs), or "cages," offer a powerful strategy to achieve such spatiotemporal control.[1][2] Among these, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has emerged as a versatile and widely used photocage for a variety of biologically active molecules, including neurotransmitters, signaling molecules, and anticancer drugs.[3][4]

The DMNB cage renders a drug biologically inactive until it is exposed to ultraviolet (UV) or near-UV light.[1][2] Upon illumination at a specific wavelength (typically in the range of 350-405 nm), the DMNB group undergoes a photochemical reaction that leads to its cleavage, releasing the active drug with high temporal and spatial precision.[1][5] This light-triggered activation allows researchers to study complex biological processes with unprecedented control and offers the potential for highly targeted therapeutic interventions.

These application notes provide an overview of the principles and protocols for the synthesis, characterization, and application of DMNB-caged compounds for controlled drug release.

Mechanism of DMNB Caging and Uncaging

The DMNB cage is typically attached to a key functional group of the drug molecule, such as a hydroxyl, carboxyl, or amine group, thereby masking its biological activity. The photocleavage of the DMNB group is an intramolecular process initiated by the absorption of a photon. This leads to the formation of an aci-nitro intermediate, which then rearranges to release the active drug and a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[4]

DMNB_Uncaging DMNB_Caged DMNB-Caged Drug (Inactive) Active_Drug Active Drug DMNB_Caged->Active_Drug Photolysis Byproduct 2-Nitroso-4,5- dimethoxybenzaldehyde DMNB_Caged->Byproduct Light hv (UV/near-UV light) Light->DMNB_Caged Synthesis_Workflow Start Drug Molecule + DMNB Reagent Reaction Reaction in Anhydrous Solvent with Base Start->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation DMNB_MEKi DMNB-Caged MEK Inhibitor Active_MEKi Active MEK Inhibitor DMNB_MEKi->Active_MEKi Uncaging Light hv Light->DMNB_MEKi Active_MEKi->MEK Inhibition PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Survival Cell Survival, Growth, etc. Downstream->Survival DMNB_PI3Ki DMNB-Caged PI3K Inhibitor Active_PI3Ki Active PI3K Inhibitor DMNB_PI3Ki->Active_PI3Ki Uncaging Light hv Light->DMNB_PI3Ki Active_PI3Ki->PI3K Inhibition

References

Illuminating Biology: In Vivo Applications of DMNB-Caged Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group and its derivatives are powerful photocleavable caging moieties that have enabled precise spatiotemporal control over the activity of a wide range of biologically active molecules. By rendering a molecule inert until irradiated with a pulse of light, DMNB-caged compounds allow for targeted activation at specific times and locations within a living organism. This technology has opened up new avenues for research in cell biology, neuroscience, and drug development, providing a means to dissect complex biological processes with unprecedented precision.

These application notes provide an overview of the in vivo uses of DMNB-caged compounds, with detailed protocols for key experiments. The information presented here is intended to serve as a guide for researchers looking to incorporate this powerful technology into their own in vivo studies.

Application 1: Light-Activated Control of Gene Expression in Zebrafish using Caged Morpholinos

A significant application of DMNB-related caging technology is the spatiotemporal control of gene expression in vivo using photocaged morpholino oligomers. Morpholinos are synthetic molecules that can block gene expression by binding to complementary mRNA sequences. By caging a morpholino with a photolabile group, its gene-silencing activity can be controlled by light. A commonly used caging group for this purpose is 6-nitropiperonyloxymethyl (NPOM), a DMNB derivative.

This approach has been successfully demonstrated in zebrafish embryos, a model organism favored for its optical transparency and rapid development.[1][2][3][4]

Quantitative Data
ParameterValueReference
Caging Group6-nitropiperonyloxymethyl (NPOM)[1]
Target Genechordin[1]
Animal ModelZebrafish (Danio rerio) embryos[1]
Injection Concentration1 mM (caged morpholino)[4]
Injection Volume5 nL per embryo[4]
Light SourceBroad spectrum mercury lamp (HBO 100) or 365 nm monochromator[2]
Light Intensity66 mW/cm² (HBO 100) or 0.84 mW/cm² (365 nm)[2]
Irradiation Duration5-10 minutes[2][4]
Observed PhenotypeVentralized tail and shrunken head (characteristic of chordin knockdown)[1]
Experimental Protocol: Light-Induced Gene Knockdown in Zebrafish Embryos

Objective: To achieve spatiotemporal knockdown of a target gene (e.g., chordin) in zebrafish embryos using a DMNB-caged morpholino.

Materials:

  • DMNB (NPOM)-caged morpholino targeting the gene of interest

  • Wild-type zebrafish embryos (1-4 cell stage)

  • Microinjection setup

  • UV light source (e.g., fluorescence microscope with a UV filter or a dedicated uncaging system)

  • Petri dishes

  • Embryo medium (E3)

Procedure:

  • Preparation of Caged Morpholino: Dissolve the lyophilized DMNB-caged morpholino in sterile water to a final concentration of 1 mM.[4]

  • Microinjection:

    • Align 1-4 cell stage zebrafish embryos on an agarose plate.

    • Using a microinjection needle, inject 5 nL of the 1 mM caged morpholino solution into the yolk of each embryo.[4]

  • Incubation: Transfer the injected embryos to a petri dish containing E3 medium and incubate at 28.5°C.

  • Photoactivation (Uncaging):

    • At the desired developmental stage (e.g., 3 hours post-fertilization), select a group of embryos for photoactivation.[4]

    • Place the embryos in a petri dish under the UV light source.

    • Irradiate the embryos with UV light (e.g., 365 nm) for 5-10 minutes.[2][4] The precise duration and intensity may need to be optimized depending on the specific caged morpholino and light source.

    • A control group of injected embryos should be kept in the dark to assess the background activity of the caged morpholino.

  • Phenotypic Analysis:

    • Return the irradiated and control embryos to the incubator.

    • At a later developmental stage (e.g., 24 hours post-fertilization), observe the embryos under a stereomicroscope for the expected knockdown phenotype.[4] For a chordin knockdown, this would include a ventralized tail and a smaller head.[1]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_mo Dissolve DMNB-caged Morpholino injection Microinject Embryos prep_mo->injection prep_embryos Collect 1-4 cell Zebrafish Embryos prep_embryos->injection incubation Incubate at 28.5°C injection->incubation split Split into Groups incubation->split uncage Irradiate with UV Light (365 nm) split->uncage Experimental dark_control Keep in Dark split->dark_control Control phenotype Observe Phenotype (e.g., 24 hpf) uncage->phenotype dark_control->phenotype G cluster_stimulus External Stimulus cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling light UV Light (351 nm) caged_rgd DMNPB-caged RGD light->caged_rgd Uncaging uncaged_rgd Active RGD caged_rgd->uncaged_rgd integrin Integrin Receptor uncaged_rgd->integrin Binding focal_adhesion Focal Adhesion Complex Assembly integrin->focal_adhesion mapk_pathway MAPK/ERK Pathway Activation focal_adhesion->mapk_pathway cell_response Cell Adhesion, Inflammation mapk_pathway->cell_response

References

Troubleshooting & Optimization

Low yield in DMNB caging reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during 2-dimethoxy-5-nitrobenzyl (DMNB) caging reactions, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of a DMNB caging reaction?

The DMNB caging reaction is typically a nucleophilic substitution reaction. The nucleophilic functional group of the substrate molecule (e.g., an alcohol, amine, thiol, or carboxylate) attacks the benzylic carbon of the DMNB caging agent (e.g., DMNB-bromide or DMNB-chloride), displacing the leaving group (bromide or chloride). This forms a covalent bond between the substrate and the DMNB caging group, rendering the substrate biologically inactive until it is uncaged by photolysis.

Q2: My DMNB caging reaction has a low yield. What are the common causes?

Low yields in DMNB caging reactions can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry of reagents.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired caged compound. A common side reaction, especially with primary amines, is over-alkylation.[1][2]

  • Degradation of Reagents: The DMNB caging agent may be sensitive to moisture and light, and its degradation can lead to lower yields.[3] It is crucial to handle and store these reagents appropriately.

  • Poor Solubility: The substrate or the DMNB caging agent may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Steric Hindrance: Bulky functional groups near the reaction site on the substrate molecule can sterically hinder the approach of the DMNB caging agent, slowing down the reaction.

  • Issues During Work-up and Purification: The desired product may be lost during extraction, precipitation, or chromatographic purification steps.

Q3: How can I monitor the progress of my DMNB caging reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of a DMNB caging reaction. By co-spotting the reaction mixture with the starting material, you can visualize the consumption of the substrate and the formation of the product. The DMNB-caged product is typically more non-polar than the starting material and will have a higher Rf value on the TLC plate.

Troubleshooting Guide

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Low Reactivity of Starting Materials - If using DMNB-Cl, consider switching to the more reactive DMNB-Br. - For substrates with low nucleophilicity (e.g., anilines with electron-withdrawing groups), a stronger base or higher reaction temperatures may be required.[1]
Inappropriate Reaction Conditions - Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation using TLC.[1][4] - Solvent: Ensure your substrate and reagents are soluble in the chosen solvent. Aprotic polar solvents like DMF or acetonitrile are commonly used. For insoluble starting materials, consider using a co-solvent. - Base: Ensure the base is strong enough to deprotonate the nucleophile. For alcohols and thiols, a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often used. For amines, a hindered base like diisopropylethylamine (DIPEA) can be used to scavenge the acid byproduct.
Degraded Reagents - Use fresh DMNB caging agent. Store it in a desiccator and protect it from light. - Ensure the solvent is anhydrous, as water can hydrolyze the DMNB caging agent.

Problem 2: Formation of Multiple Products (Side Reactions)

Possible Cause Troubleshooting Steps
Over-alkylation of Amines - Control Stoichiometry: Use a large excess of the primary amine relative to the DMNB caging agent to favor mono-alkylation.[1] Conversely, if dialkylation is desired, an excess of the DMNB agent can be used. - Reaction Conditions: Lower the reaction temperature and consider a less polar solvent to reduce the rate of subsequent alkylations.[1]
Dialkylation in Diols or other Poly-functional Molecules - Use a limiting amount of the DMNB caging agent to favor mono-caging. - Protect other reactive functional groups prior to the caging reaction.
Formation of Elimination Products - Use a less hindered base or milder reaction conditions. Ensure the reaction is not overheated.[4]

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Steps
Co-elution of Product and Starting Material - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary.
Removal of Excess DMNB Reagent or Byproducts - Extraction: Perform an aqueous wash to remove water-soluble impurities. - Chromatography: High-performance liquid chromatography (HPLC) is often effective for purifying DMNB-caged compounds.[5] Size-exclusion chromatography can also be used to separate the caged product from smaller unreacted cage molecules.
Product Precipitation or Insolubility - If the caged product precipitates during the reaction, try using a different solvent or a co-solvent to improve solubility. - During work-up, if the product is a salt, it may precipitate upon addition of a non-polar solvent. This can sometimes be used as a purification method.

Data Presentation

Table 1: General Reaction Conditions for DMNB Caging

Functional Group DMNB Reagent Base Solvent Temperature Time Typical Yield
Primary/Secondary Alcohol DMNB-Cl, DMNB-BrNaH, K₂CO₃DMF, THF0 °C to RT2-12 h60-90%
Phenol DMNB-BrK₂CO₃, Cs₂CO₃DMF, AcetoneRT to 60 °C4-16 h70-95%
Primary/Secondary Amine DMNB-BrDIPEA, Et₃NDMF, CH₃CNRT to 80 °C6-24 h40-80%[1]
Thiol DMNB-BrDIPEA, K₂CO₃DMF, CH₃CN0 °C to RT1-4 h70-95%
Carboxylic Acid DMNB-OH/EDC, DMAP-CH₂Cl₂RT4-12 h50-85%[5]

Note: These are general conditions and may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Caging of a Primary Alcohol with DMNB-Br

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Caging Reaction: Add a solution of DMNB-bromide (1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Caging of a Primary Amine with DMNB-Br

  • Preparation: Dissolve the primary amine (1.0 eq) and DMNB-bromide (1.2 eq) in anhydrous acetonitrile.

  • Base Addition: Add diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Caging Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Protect the reaction from light.[3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the mono- and di-alkylated products from unreacted starting material.

Visualizations

DMNB_Caging_Mechanism cluster_reactants Reactants cluster_products Products Substrate Substrate (R-XH) X = O, N, S Reaction_Intermediate Nucleophile (R-X⁻) Substrate->Reaction_Intermediate Deprotonation DMNB-Br DMNB-Bromide Caged_Product DMNB-Caged Product (R-X-DMNB) DMNB-Br->Caged_Product Base Base Base->Reaction_Intermediate Salt Salt Byproduct Reaction_Intermediate->Caged_Product Nucleophilic Attack

Caption: General mechanism of DMNB caging via nucleophilic substitution.

Troubleshooting_Workflow start Low Yield in DMNB Caging Reaction check_completion Is the reaction going to completion? start->check_completion check_side_products Are there multiple spots on TLC? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase time/temperature - Change solvent/base - Check reagent quality check_completion->optimize_conditions No address_side_reactions Address Side Reactions: - Adjust stoichiometry - Lower temperature - Use protecting groups check_side_products->address_side_reactions Yes purification_issues Review Purification Strategy: - Optimize chromatography - Consider alternative methods (e.g., HPLC, recrystallization) check_side_products->purification_issues No success Improved Yield optimize_conditions->success address_side_reactions->success purification_issues->success

Caption: A logical workflow for troubleshooting low yields in DMNB caging reactions.

Factors_Affecting_Yield cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Yield Reaction Yield Substrate Substrate Nucleophilicity & Steric Hindrance Substrate->Yield Reagent DMNB Reagent Reactivity & Purity Reagent->Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent Solvent->Yield Base Base Strength & Type Base->Yield Stoichiometry Stoichiometry Stoichiometry->Yield Workup Work-up & Purification Workup->Yield

Caption: Key factors influencing the yield of a DMNB caging reaction.

References

Technical Support Center: 4,5-Dimethoxy-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br).

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the "caging" (protection) and "uncaging" (deprotection) of molecules using DMNB-Br.

Troubleshooting the Caging Reaction (Nucleophilic Substitution)

The caging reaction involves the nucleophilic substitution of the bromide in DMNB-Br by a functional group (e.g., amine, alcohol, thiol) on the molecule of interest.

Problem: Low or No Yield of the Caged Product

Possible Cause Troubleshooting Steps
Poor Nucleophilicity of the Substrate For alcohols and thiols, use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the functional group, thereby increasing its nucleophilicity. For amines, which are generally good nucleophiles, ensure the reaction medium is not acidic, as this will protonate the amine.
Steric Hindrance If the target functional group is sterically hindered, consider using a less bulky base and a higher reaction temperature to overcome the steric barrier. Prolonged reaction times may also be necessary.
Hydrolysis of DMNB-Br 4,5-Dimethoxy-2-nitrobenzyl bromide can be sensitive to moisture, leading to hydrolysis to the corresponding alcohol. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Solvent Use a polar aprotic solvent such as DMF or acetonitrile to dissolve both the substrate and DMNB-Br and to facilitate the SN2 reaction.

Problem: Formation of Multiple Products (Overalkylation)

This is a common issue when caging primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine and can react with another molecule of DMNB-Br.

Possible Cause Troubleshooting Steps
Excess DMNB-Br Use a 1:1 or slightly less than stoichiometric amount of DMNB-Br relative to the primary amine.
Strongly Basic Conditions Use a milder base (e.g., K₂CO₃, Et₃N) and a lower reaction temperature to slow down the rate of the second alkylation.
High Concentration Run the reaction at a lower concentration to disfavor the bimolecular overalkylation reaction.

Problem: Elimination Side Reaction

Although less common for benzyl bromides, elimination to form an alkene can occur under strongly basic and high-temperature conditions.

Possible Cause Troubleshooting Steps
Strong, Bulky Base Avoid using strong, bulky bases like potassium tert-butoxide, especially at elevated temperatures.
High Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Troubleshooting the Uncaging Reaction (Photolysis)

The uncaging reaction involves the light-induced cleavage of the DMNB protecting group to release the active molecule.

Problem: Incomplete or Slow Uncaging

Possible Cause Troubleshooting Steps
Incorrect Wavelength of Light 4,5-Dimethoxy-2-nitrobenzyl protected compounds typically absorb light in the near-UV range (around 350-365 nm). Ensure your light source emits at the appropriate wavelength.
Insufficient Light Intensity or Duration Increase the intensity of the light source or the duration of irradiation. Monitor the progress of the uncaging reaction by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Inner Filter Effect At high concentrations of the caged compound, the outer layer of the solution can absorb most of the incident light, preventing it from reaching the molecules in the interior. Dilute the sample or use a thinner sample holder. The photolysis byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, also absorbs light and can contribute to this effect.

Problem: Formation of Fluorescent Byproducts

The primary byproduct of the photolysis of DMNB-caged compounds is 4,5-dimethoxy-2-nitrosobenzaldehyde. This compound and its subsequent derivatives can be fluorescent, which may interfere with fluorescence-based assays.

Possible Cause Troubleshooting Steps
Inherent property of the byproduct Be aware of the potential for fluorescent interference. If using fluorescent reporters in your experiment (e.g., fluorescein), run a control experiment with the uncaged byproduct alone to quantify its contribution to the fluorescence signal.
Secondary reactions of the nitroso byproduct The nitrosobenzaldehyde can potentially react with other components in the reaction mixture. If possible, perform the uncaging in a simplified buffer system.

Problem: Cellular Toxicity

The photolysis byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, can be reactive and potentially toxic to cells, especially at high concentrations.

Possible Cause Troubleshooting Steps
Accumulation of the nitroso byproduct Use the lowest effective concentration of the caged compound and the minimum light exposure required for sufficient uncaging. Include appropriate controls to assess the toxicity of the photolysis products in your experimental system.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary application of 4,5-Dimethoxy-2-nitrobenzyl bromide?

A1: 4,5-Dimethoxy-2-nitrobenzyl bromide is primarily used as a photolabile protecting group, often referred to as a "caging" group. It is used to temporarily block the function of a bioactive molecule. The molecule can then be "uncaged" or released at a specific time and location by exposing it to UV light.

Q2: What functional groups can be "caged" with 4,5-Dimethoxy-2-nitrobenzyl bromide?

A2: A variety of nucleophilic functional groups can be caged, including alcohols, phenols, carboxylic acids, primary and secondary amines, and thiols.

Q3: What are the main byproducts of the uncaging reaction?

A3: The main byproduct of the photolysis of a DMNB-caged compound is 4,5-dimethoxy-2-nitrosobenzaldehyde.[1] This byproduct itself can undergo further reactions.

Q4: Can the photolysis byproducts interfere with my experiment?

A4: Yes. The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct is known to be fluorescent, which can interfere with assays that use fluorescence detection.[1] It is also a reactive aldehyde and can potentially interact with biological molecules, which may lead to cellular toxicity at higher concentrations.

Q5: How can I monitor the progress of the caging reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC). The DMNB-caged product will typically have a different Rf value than the starting materials. A co-spot of the reaction mixture and the starting material is recommended to confirm the consumption of the starting material.

Q6: What is the expected yield for a typical caging reaction?

A6: The yield can vary significantly depending on the substrate and reaction conditions. However, yields for the synthesis of DMNB-protected compounds are often reported in the range of 70-90%.

Section 3: Experimental Protocols & Data

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide

A common method for the synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide starts from 4,5-dimethoxy-2-nitrobenzyl alcohol.

Reaction: 4,5-dimethoxy-2-nitrobenzyl alcohol is reacted with a brominating agent, such as phosphorus tribromide (PBr₃), in an anhydrous solvent like THF.

Typical Procedure:

  • Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of PBr₃ in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reactant Product Typical Yield
4,5-dimethoxy-2-nitrobenzyl alcohol4,5-Dimethoxy-2-nitrobenzyl bromide~85-95%
General Protocol for Caging a Primary Amine

Reaction: A primary amine is reacted with 4,5-Dimethoxy-2-nitrobenzyl bromide in the presence of a non-nucleophilic base.

Typical Procedure:

  • Dissolve the primary amine in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add a base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents).

  • Add a solution of 4,5-Dimethoxy-2-nitrobenzyl bromide (1.0-1.1 equivalents) in the same solvent dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

General Protocol for Uncaging a DMNB-protected Molecule

Procedure:

  • Dissolve the DMNB-caged compound in a suitable solvent (e.g., buffer for biological experiments, or an organic solvent for chemical reactions).

  • Irradiate the solution with a UV light source (e.g., a mercury lamp with a filter for 365 nm).

  • Monitor the disappearance of the caged compound and the appearance of the uncaged product by HPLC or UV-Vis spectroscopy.

Parameter Typical Value/Range
Wavelength 350 - 365 nm
Quantum Yield 0.01 - 0.2 (highly dependent on the leaving group)

Section 4: Visualizations

Caging and Uncaging Workflow

Caging and Uncaging Workflow cluster_caging Caging Reaction cluster_uncaging Uncaging Reaction Substrate Substrate Caging Nucleophilic Substitution Substrate->Caging DMNB-Br DMNB-Br DMNB-Br->Caging Base Base Base->Caging Caged_Compound DMNB-Caged Compound Caging->Caged_Compound Uncaging Photolysis Caged_Compound->Uncaging UV_Light UV Light (~365 nm) UV_Light->Uncaging Released_Molecule Released Active Molecule Uncaging->Released_Molecule Byproduct 4,5-Dimethoxy- 2-nitrosobenzaldehyde Uncaging->Byproduct

Caption: General workflow for the caging and uncaging of a molecule.

Experimental Workflow for Studying mTORC1 Signaling

mTORC1 Signaling Workflow Start Start with cells expressing mTORC1 pathway components Add_Caged_Rapamycin Incubate cells with DMNB-caged Rapamycin Start->Add_Caged_Rapamycin Irradiate Locally irradiate with UV light (~365 nm) to release Rapamycin Add_Caged_Rapamycin->Irradiate Stimulate Stimulate mTORC1 pathway (e.g., with growth factors) Irradiate->Stimulate Analyze Analyze mTORC1 activity (e.g., Western blot for phospho-S6K) Stimulate->Analyze Conclusion Observe localized inhibition of mTORC1 signaling Analyze->Conclusion

Caption: Workflow for studying mTORC1 signaling using DMNB-caged rapamycin.

Signaling Pathway: mTORC1 Inhibition by Released Rapamycin

mTORC1 Pathway Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Rapamycin Rapamycin (Released) Rapamycin->mTORC1

Caption: Simplified mTORC1 signaling pathway and inhibition by rapamycin.

References

Technical Support Center: Purification of DMNB-Protected Compounds by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-protected compounds. This resource is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chromatographic purification of these photolabile molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of DMNB-protected compounds.

Issue 1: Low or No Recovery of the Compound

Question: I ran a silica gel column, but I can't seem to recover my DMNB-protected compound. What could be the problem?

Answer: There are several potential reasons for low or no recovery of your compound:

  • Compound Decomposition on Silica: DMNB-protected compounds, like many sensitive molecules, can be unstable on standard silica gel, which is slightly acidic.[1][2] This can lead to decomposition and the compound getting irreversibly stuck to the column.

    • Solution: Before running a column, check the stability of your compound on silica using a 2D-TLC test (see Experimental Protocols).[2][3] If it is unstable, consider using a deactivated (base-washed) silica gel, or an alternative stationary phase like alumina or Florisil.[2]

  • Premature Photolysis (Uncaging): The DMNB group is photolabile and can be cleaved by UV light.[4][5] Exposure to ambient laboratory light, especially direct sunlight, for prolonged periods can cause the protecting group to be removed. The resulting deprotected ("uncaged") compound will have a different polarity and may not elute as expected.

    • Solution: Protect your compound from light at all stages of the experiment.[6] Wrap your flasks, vials, and the chromatography column in aluminum foil. Work in a dimly lit area when possible.

  • Incorrect Solvent System: The chosen eluent may be too non-polar to move your compound down the column.

    • Solution: Re-evaluate your TLC analysis. Ensure the solvent system gives your compound an Rf value of approximately 0.3-0.4 for good separation.[2] If the compound is still not eluting, a gradual increase in solvent polarity during the column run (gradient elution) may be necessary.

  • Compound Came Off in the Solvent Front: If the eluent is too polar, the compound may have eluted very quickly with the solvent front in the very first fractions.[2]

    • Solution: Always collect and check the initial fractions, even if you don't expect your compound to elute so early.[2]

Issue 2: Product Fractions are Impure or Contain Multiple Spots on TLC

Question: I've collected fractions from my column, but the TLC analysis shows my desired product is mixed with impurities. Why is this happening?

Answer: Co-elution of impurities is a common challenge. Here are the likely causes and solutions:

  • Poor Separation: The selected solvent system may not be adequate to resolve your compound from impurities with similar polarities.

    • Solution: Spend more time developing an optimal solvent system using TLC. Test various solvent combinations to maximize the difference in Rf values (ΔRf) between your product and the impurities.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, overlapping bands that are impossible to separate.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample. If you dry-load the sample, use about 10-20 times the mass of silica relative to your sample for the loading slurry.[3]

  • On-Column Degradation: As mentioned, the compound might be degrading during the purification process, leading to new spots appearing on the TLC of the collected fractions.

    • Solution: Perform a 2D-TLC to confirm stability.[3] If degradation is observed, switch to a less acidic stationary phase or a faster purification method like a shorter column or flash chromatography to minimize contact time.[2] Running the chromatography at a lower temperature may also enhance compound stability.[7]

Issue 3: Streaking or Tailing of the Compound Spot on TLC and Column

Question: My compound appears as a long streak rather than a tight spot on the TLC plate, and I'm getting poor separation on the column. What causes this?

Answer: Streaking, or tailing, is often indicative of issues with the compound's interaction with the stationary phase or the solvent.

  • Acidic/Basic Nature of Compound: If your compound has acidic or basic functional groups, it can interact strongly and non-ideally with the slightly acidic silica gel.

    • Solution: Add a small amount of a modifier to your eluent. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine or pyridine. This will saturate the active sites on the silica and lead to sharper peaks.

  • Poor Solubility: The compound may be poorly soluble in the chosen eluent, causing it to streak as it moves up the plate.[2]

    • Solution: Try to find a solvent system that dissolves your compound well while still providing good separation.[2] When loading the column, ensure your sample is dissolved in the minimum amount of solvent possible.[3]

  • Compound Degradation: Streaking can also be a sign of decomposition on the TLC plate or column.

    • Solution: Re-check for stability using 2D-TLC.[3]

Frequently Asked Questions (FAQs)

Q1: What is the DMNB protecting group and why is it used? The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a photolabile protecting group, or "caging" group.[4] It is used to temporarily block a functional group on a molecule, rendering it biologically inactive.[8] The protecting group can be removed precisely by irradiation with UV light (a process called photolysis or uncaging), releasing the active molecule at a specific time and location.

Q2: What type of chromatography is best for DMNB-protected compounds? Silica gel flash column chromatography is a widely used and effective method for purifying small-molecule DMNB-caged compounds.[9] For peptides or highly polar molecules, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the preferred method.[10]

Q3: At what wavelength is the DMNB group cleaved? How can I prevent this during purification? The DMNB group is typically cleaved using UV light with a wavelength around 350-365 nm.[4][6] To prevent accidental cleavage during workup and purification, it is critical to protect the compound from light.[6] This can be achieved by:

  • Wrapping all glassware (flasks, beakers, columns) in aluminum foil.

  • Working in a dimly lit area or using yellow/red safety lights.

  • Storing samples in amber vials or in the dark at low temperatures.

Q4: My DMNB-protected compound is colorless. How do I know which fractions to collect from the column? Since the compound is colorless, you will need to monitor the column elution using Thin-Layer Chromatography (TLC).[11]

  • Collect a series of small, numbered fractions in test tubes.

  • Using a capillary tube, spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in your chosen solvent system.

  • Visualize the spots under a UV lamp (DMNB-protected compounds are often UV-active) or by using a chemical stain like potassium permanganate.[11][12]

  • Combine the fractions that contain your pure compound.[12]

Q5: Can the byproducts from DMNB photolysis interfere with my experiment? Yes. The photolysis of DMNB-caged compounds produces a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[13] This byproduct can be reactive and may absorb light or be fluorescent, which could interfere with subsequent assays.[13][14] It is crucial to purify the uncaged compound after photolysis if these byproducts are a concern for your application.

Quantitative Data Summary

Table 1: Common Chromatographic Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (default), Alumina, Deactivated SilicaSilica is a good general-purpose stationary phase. Alumina or deactivated silica should be used for compounds sensitive to acid.[2]
Mobile Phase (Eluent) Hexanes/Ethyl Acetate, Dichloromethane/MethanolA less polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) are used in combination to achieve optimal separation.[12]
Target Rf Value in TLC 0.3 - 0.4Provides the best balance for good separation on a column without excessively long elution times.[2]
Sample Load 1-2% of silica gel massPrevents column overloading, which leads to poor separation.
Table 2: DMNB Group Properties
PropertyValue / CharacteristicSignificance
Photolysis Wavelength ~350 - 365 nmWavelength required to cleave the protecting group.[4][6] Avoid exposure to these wavelengths during purification.
Stability Light-sensitive; generally stable to mild non-acidic/basic conditions.Dictates the need for protection from light and careful selection of reagents.[6][15]
Byproduct of Photolysis 4,5-dimethoxy-2-nitrosobenzaldehydeCan be reactive and interfere with downstream biological assays or analytical measurements.[13]

Experimental Protocols

Protocol 1: General Purification by Flash Column Chromatography

This protocol describes a standard procedure for purifying a DMNB-protected compound.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the target compound an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel in the non-polar solvent (e.g., hexane).[10] Ensure the silica bed is level and free of cracks or air bubbles. Add a thin layer of sand on top to protect the silica surface.[3]

  • Sample Loading:

    • Wet Loading: Dissolve the crude compound in a minimal amount of the eluent.[10] Carefully pipette the solution onto the top of the column.[3]

    • Dry Loading (for poorly soluble compounds): Dissolve the crude compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[3] Carefully add this powder to the top of the column.[3]

  • Elution: Carefully add the eluent to the column. Use gentle air pressure to push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[11]

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).[12] Remember to keep the flask wrapped in foil to protect it from light.

Protocol 2: 2D-TLC for Compound Stability Test

This protocol is used to determine if a compound is stable on silica gel.

  • Spotting: Spot your compound on the bottom-left corner of a square TLC plate.

  • First Elution: Develop the plate with your chosen solvent system as you would normally.

  • Drying and Rotating: Remove the plate and allow the solvent to evaporate completely. Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.

  • Second Elution: Develop the plate again using the same solvent system.

  • Visualization and Interpretation: After the second run, dry the plate and visualize the spots.

    • Stable Compound: If the compound is stable, it will appear as a single spot on the diagonal line running from the origin.[3]

    • Unstable Compound: If the compound decomposes on silica, new spots will appear below the diagonal line, indicating degradation products have formed during the time the compound was on the plate.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification (Protect from Light!) cluster_analysis Analysis & Recovery TLC 1. TLC Analysis (Find Solvent System, Rf ~0.3) Stability 2. 2D-TLC Stability Test (Check for degradation on silica) TLC->Stability Pack 3. Pack Column (Silica Gel + Eluent) Stability->Pack Load 4. Load Sample (Wet or Dry Loading) Pack->Load Elute 5. Elute & Collect (Run column, collect fractions) Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Product Recovery) Combine->Evaporate

Caption: Workflow for Chromatographic Purification of DMNB Compounds.

troubleshooting_flowchart Start Problem: Poor Separation / Recovery CheckStability Is compound stable on silica? (Check 2D-TLC) Start->CheckStability CheckRf Is Rf ~0.3 and spots are round? CheckStability->CheckRf Yes Sol_Stable Action: Use alternative phase (Alumina, Deactivated Silica) CheckStability->Sol_Stable No CheckLoad Was column overloaded? CheckRf->CheckLoad Yes Sol_Rf Action: Re-optimize solvent system. Test different solvent mixtures. CheckRf->Sol_Rf No, bad Rf Sol_Streak Action: Add modifier to eluent (e.g., 1% TEA or AcOH) CheckRf->Sol_Streak No, streaking Sol_Load Action: Reduce sample load. (Use 50-100x silica mass) CheckLoad->Sol_Load Yes Success Purification Successful CheckLoad->Success No

Caption: Troubleshooting Decision Tree for DMNB Purification.

Caption: Simplified Photochemical Cleavage of a DMNB Group.

References

Technical Support Center: Enhancing the Solubility of DMNB-Caged Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged molecules in aqueous solutions.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving DMNB-caged molecules, which can impact the accuracy and reproducibility of experiments. This guide provides a systematic approach to troubleshooting and resolving these solubility issues.

Logical Flow for Troubleshooting Solubility Issues

G start Start: DMNB-caged molecule has poor aqueous solubility check_conc Is the concentration exceeding the known solubility limit? start->check_conc lower_conc Action: Lower the concentration check_conc->lower_conc Yes assess_solvent Is the molecule soluble in a water-miscible organic solvent (e.g., DMSO, DMF)? check_conc->assess_solvent No end End: Solubility issue resolved lower_conc->end use_cosolvent Strategy 1: Use a Co-solvent assess_solvent->use_cosolvent Yes check_ionizable Does the molecule have ionizable groups? assess_solvent->check_ionizable No use_cosolvent->end adjust_ph Strategy 2: Adjust pH check_ionizable->adjust_ph Yes consider_complexation Is the molecular structure amenable to forming inclusion complexes? check_ionizable->consider_complexation No adjust_ph->end use_cyclodextrin Strategy 3: Use Cyclodextrins consider_complexation->use_cyclodextrin Yes advanced_methods Are advanced formulation techniques an option? consider_complexation->advanced_methods No use_cyclodextrin->end use_nanosuspension Strategy 4: Prepare a Nanosuspension advanced_methods->use_nanosuspension Yes advanced_methods->end No use_nanosuspension->end

Caption: A flowchart for troubleshooting solubility problems with DMNB-caged molecules.

Frequently Asked Questions (FAQs)

Q1: My DMNB-caged compound is not dissolving in my aqueous buffer. What is the first thing I should check?

A1: The first step is to verify that the intended concentration does not exceed the compound's intrinsic aqueous solubility. Often, insolubility is simply a result of attempting to prepare a supersaturated solution. If the solubility limit is known, ensure your working concentration is below this value. If it is unknown, a serial dilution of a concentrated stock in an organic solvent into the aqueous buffer can help determine an approximate solubility limit.

Q2: I've confirmed that I'm working below the solubility limit, but the compound still precipitates. What should I do?

A2: This phenomenon, known as "crashing out," often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This creates a thermodynamically unstable supersaturated solution that precipitates over time. To mitigate this, it is crucial to work below the compound's thermodynamic solubility limit for long-term experiments.

Q3: Can I use a co-solvent to improve the solubility of my DMNB-caged molecule?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. Solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can significantly increase the solubility of hydrophobic compounds. However, it is critical to keep the final concentration of the co-solvent low in biological assays to avoid solvent-induced toxicity or experimental artifacts.

Q4: How does pH affect the solubility of DMNB-caged molecules?

A4: For DMNB-caged molecules with ionizable functional groups (e.g., carboxylic acids or amines), pH can have a significant impact on solubility.[1] Adjusting the pH of the buffer can lead to the formation of a more soluble salt. For a weakly acidic compound, increasing the pH will deprotonate the acidic group, generally leading to higher aqueous solubility. Conversely, for a weakly basic compound, decreasing the pH will protonate the basic group, which also tends to increase solubility. However, it is important to note that the absorption spectra of some photolabile protecting groups can be pH-dependent, which may affect the efficiency of photolysis.[2][3][4]

Q5: What are cyclodextrins and can they help with the solubility of DMNB-caged compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, or parts of molecules, within their cavity, forming an "inclusion complex" that has a higher aqueous solubility.[5][6] This can be a very effective method for improving the solubility of poorly soluble drugs.

Q6: Are there more advanced techniques to improve solubility for in vivo studies?

A6: Yes, for more challenging compounds, especially those intended for in vivo use, advanced formulation strategies can be employed. One such method is the preparation of a nanosuspension.[7][8][9] This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[7][8]

Quantitative Data on DMNB-Caged Molecule Solubility

The aqueous solubility of DMNB-caged molecules can vary significantly depending on the nature of the caged molecule itself. Below is a summary of available solubility data.

DMNB-Caged MoleculeSolventSolubilityReference
DMNB-caged-SerineDMSOSoluble to 10 mM with gentle warming
DMNP-EDTAWater or DMSOStock solutions can be prepared[10]
γ-(CNB-caged) L-glutamic acidAqueous buffer, DMSOStock solutions (≥1 mM) can be prepared[11]
β-(DNBH-caged) NMDADMSOStock solutions (≥1 mM) can be prepared[11]
β-(DNBH-caged) NMDAAqueous bufferModerately soluble (~0.25 mM)[11]

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent (e.g., DMSO)

This protocol describes the preparation of a working solution of a DMNB-caged molecule in an aqueous buffer using a co-solvent.

Workflow for Co-solvent Method

G start Start: Weigh DMNB-caged compound dissolve Dissolve in minimal volume of organic co-solvent (e.g., DMSO) to make a concentrated stock solution. start->dissolve vortex Vortex or sonicate until fully dissolved. dissolve->vortex dilute Perform a stepwise dilution of the stock solution into the aqueous buffer to the final desired concentration. vortex->dilute check_precipitate Observe for any precipitation. dilute->check_precipitate end End: Clear working solution check_precipitate->end No precipitation adjust If precipitation occurs, adjust the final co-solvent concentration or lower the final compound concentration. check_precipitate->adjust Precipitation adjust->dilute

Caption: A step-by-step workflow for using a co-solvent to dissolve a DMNB-caged molecule.

Methodology:

  • Prepare a Concentrated Stock Solution: Weigh the DMNB-caged compound and dissolve it in a minimal volume of a water-miscible organic solvent (e.g., DMSO, DMF) to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Dilution into Aqueous Buffer: Perform a serial or direct dilution of the concentrated stock solution into your desired aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local supersaturation, which can lead to precipitation.

  • Final Co-solvent Concentration: Aim for the lowest possible final concentration of the organic co-solvent in your working solution (typically <1% v/v) to avoid adverse effects in biological experiments.

  • Observation: After dilution, visually inspect the solution for any signs of precipitation. If the solution is not clear, you may need to increase the final co-solvent concentration or decrease the final concentration of the DMNB-caged molecule.

Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol outlines a general method for using cyclodextrins to improve the aqueous solubility of a DMNB-caged molecule.

Workflow for Cyclodextrin Method

G start Start: Select an appropriate cyclodextrin (e.g., HP-β-CD). prepare_cd Prepare a stock solution of the cyclodextrin in the desired aqueous buffer. start->prepare_cd add_compound Add the DMNB-caged compound to the cyclodextrin solution. prepare_cd->add_compound equilibrate Stir or sonicate the mixture to facilitate the formation of the inclusion complex. Allow to equilibrate. add_compound->equilibrate check_dissolution Assess the dissolution of the compound. equilibrate->check_dissolution end End: Clear solution of the inclusion complex check_dissolution->end Fully dissolved optimize If not fully dissolved, optimize the cyclodextrin concentration or consider a different type of cyclodextrin. check_dissolution->optimize Partially dissolved optimize->prepare_cd

References

Technical Support Center: Minimizing Phototoxicity During DMNB Uncaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical advice and troubleshooting strategies to minimize phototoxicity during the uncaging of 4,5-dimethoxy-2-nitrobenzyl (DMNB)-caged compounds.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity in the context of DMNB uncaging?

A1: Phototoxicity refers to the damaging effects of light on cells and tissues, which can be exacerbated during uncaging experiments. The high-energy light required to cleave the DMNB caging group can lead to the generation of reactive oxygen species (ROS), causing cellular stress, DNA damage, and ultimately, cell death.[1][2][3] This can compromise experimental results by introducing non-specific effects unrelated to the released bioactive molecule.

Q2: What are the primary causes of phototoxicity during DMNB uncaging?

A2: The primary causes of phototoxicity during DMNB uncaging include:

  • High-intensity light: The use of excessive laser power or prolonged exposure times can increase the rate of ROS production.

  • Sub-optimal wavelength: While DMNB uncaging is typically performed in the near-UV range (around 350-365 nm), using a wavelength that is not optimally absorbed by the DMNB cage can lead to inefficient uncaging and increased energy deposition into the sample, contributing to phototoxicity.[4][5][6]

  • Formation of reactive intermediates and byproducts: The photolysis of the DMNB group can generate reactive nitroso-aromatic compounds and other byproducts that may be toxic to cells.[7]

  • Generation of Reactive Oxygen Species (ROS): The interaction of excitation light with cellular components and the caged compound itself can lead to the production of ROS, such as singlet oxygen and superoxide radicals, which are highly damaging to cells.[1][8][9]

Q3: What are the visible signs of phototoxicity in my experiments?

A3: Signs of phototoxicity can range from subtle to severe and may include:

  • Changes in cell morphology (e.g., blebbing, rounding, detachment).

  • Reduced cell viability and proliferation.[2][10]

  • Apoptosis or necrosis.

  • Altered cellular signaling pathways.

  • Decreased experimental reproducibility.

Q4: How can I minimize phototoxicity during my DMNB uncaging experiments?

A4: Minimizing phototoxicity involves a multi-faceted approach:

  • Optimize illumination parameters: Use the lowest possible laser power and shortest exposure duration that still achieves efficient uncaging.

  • Select the optimal wavelength: Use a wavelength that is strongly absorbed by the DMNB cage to maximize uncaging efficiency and minimize off-target energy absorption.[4][5]

  • Use ROS scavengers: Supplement your experimental medium with antioxidants to neutralize harmful ROS.

  • Calibrate your system: Carefully calibrate your light source and experimental setup to ensure precise and reproducible uncaging.

  • Perform control experiments: Always include appropriate controls to distinguish between the effects of the uncaged molecule and the uncaging process itself.

Troubleshooting Guide

Problem Possible Cause Solution
Low cell viability after uncaging High laser power or long exposure time.Reduce laser power and/or exposure duration. Determine the minimum energy required for effective uncaging in a pilot experiment.
Sub-optimal uncaging wavelength.Ensure your light source is emitting at the optimal wavelength for DMNB cleavage (~350-365 nm).[5][7]
Accumulation of toxic byproducts.Reduce the concentration of the caged compound. If possible, perfuse the sample to remove byproducts.
Inconsistent experimental results Fluctuation in laser power.Regularly check and calibrate your laser output.
Photodegradation of the caged compound by ambient light.Prepare fresh solutions of the DMNB-caged compound for each experiment and protect them from light.[5]
Uneven illumination of the sample.Ensure proper alignment and focusing of your light source.
High background fluorescence Formation of fluorescent byproducts from DMNB photolysis.[7][11]Be aware that DMNB uncaging can produce fluorescent byproducts.[7][11] Use appropriate filter sets to distinguish the signal from your reporter from the byproduct fluorescence. Perform control experiments with uncaging in the absence of a fluorescent reporter.
No or inefficient uncaging Insufficient laser power or exposure time.Gradually increase laser power or exposure duration while monitoring cell health.
Incorrect wavelength.Verify the emission spectrum of your light source.
Degradation of the caged compound.Use freshly prepared or properly stored aliquots of the DMNB-caged compound.

Quantitative Data Summary

Table 1: Recommended Starting Parameters for DMNB Uncaging

ParameterRecommended RangeNotes
Wavelength 350 - 365 nmOptimal for one-photon excitation of DMNB.[5][7]
Laser Power 1 - 10 mW (at sample)Highly dependent on the objective, caged compound concentration, and desired uncaging volume. Start low and gradually increase.
Exposure Duration 1 - 100 msShorter durations are generally better for minimizing phototoxicity.
Caged Compound Concentration 10 - 500 µMConcentration should be optimized to achieve the desired physiological effect while minimizing potential dark toxicity or inner filter effects.

Table 2: Common Reactive Oxygen Species (ROS) Scavengers

ScavengerTypical ConcentrationTarget ROS
Trolox 100 - 500 µMPeroxyl radicals
Ascorbic Acid 200 - 1000 µMSuperoxide, hydroxyl radicals
N-acetylcysteine (NAC) 1 - 10 mMGeneral antioxidant, precursor to glutathione
Glutathione 1 - 5 mMMultiple ROS

Experimental Protocols

Protocol 1: Assessing Cell Viability using a Tetrazolium-Based Assay (e.g., MTT)

This protocol provides a method to quantify changes in cell viability following DMNB uncaging.

Materials:

  • Cells cultured in a multi-well plate

  • DMNB-caged compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Treatment: Treat cells with the DMNB-caged compound at the desired concentration. Include control wells with vehicle only.

  • Uncaging: Expose the designated wells to the uncaging light source using your optimized parameters (wavelength, power, duration). Include control groups that are not exposed to light.

  • Incubation: Incubate the cells for a desired period post-uncaging (e.g., 4, 12, or 24 hours) to allow for the manifestation of cytotoxic effects.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS generation following DMNB uncaging.

Materials:

  • Cells cultured on glass-bottom dishes or in a multi-well plate

  • DMNB-caged compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Seed cells on a suitable imaging dish or plate.

  • Loading with DCFH-DA: Wash the cells with warm HBSS. Incubate the cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with warm HBSS to remove excess probe.

  • Treatment: Add the DMNB-caged compound in HBSS to the cells.

  • Uncaging and Imaging: Immediately place the sample on the microscope or in the plate reader. Acquire a baseline fluorescence image/reading. Perform the uncaging protocol while continuously or intermittently acquiring fluorescence images/readings (Excitation/Emission: ~488/525 nm).

  • Data Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates the oxidation of DCFH to the fluorescent DCF, which is proportional to ROS production.

Visualizations

Phototoxicity_Signaling_Pathway light Uncaging Light (e.g., 365 nm) dmnb DMNB-Caged Compound light->dmnb Photolysis cell Cellular Components light->cell Energy Absorption ros Reactive Oxygen Species (ROS) dmnb->ros cell->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage stress Cellular Stress Response damage->stress apoptosis Apoptosis / Necrosis stress->apoptosis scavengers ROS Scavengers (e.g., Trolox, NAC) scavengers->ros Neutralization

Caption: Generalized signaling pathway of light-induced phototoxicity.

Experimental_Workflow start Start: Plan Experiment optimize Optimize Uncaging Parameters (Power, Duration, Wavelength) start->optimize prepare Prepare Fresh Caged Compound & Controls optimize->prepare scavengers Consider ROS Scavengers prepare->scavengers experiment Perform Uncaging Experiment scavengers->experiment assess_viability Assess Cell Viability (e.g., MTT Assay) experiment->assess_viability measure_ros Measure ROS Production (e.g., DCFH-DA) experiment->measure_ros analyze Analyze Data & Refine Protocol assess_viability->analyze measure_ros->analyze

Caption: Experimental workflow for minimizing phototoxicity.

Troubleshooting_Tree start High Phototoxicity Observed? check_power Reduce Laser Power & Exposure Duration? start->check_power Yes end Problem Resolved start->end No check_wavelength Wavelength Optimal (~350-365 nm)? check_power->check_wavelength No solution1 Implement Lower Power/Duration check_power->solution1 Yes use_scavengers Add ROS Scavengers? check_wavelength->use_scavengers Yes solution2 Calibrate/Change Light Source check_wavelength->solution2 No solution3 Supplement Medium with Scavengers use_scavengers->solution3 Yes reassess Re-evaluate Experimental Design use_scavengers->reassess No solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for DMNB uncaging phototoxicity.

References

Technical Support Center: Photolysis of Alkyl Nitrites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photolysis of alkyl nitrites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these photochemical reactions, with a specific focus on the formation of nitrosoaldehyde and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical process in the photolysis of an alkyl nitrite?

The photolysis of an alkyl nitrite is initiated by the absorption of UV light, leading to the homolytic cleavage of the oxygen-nitrogen (O-NO) bond. This primary process generates an alkoxy radical (RO•) and a nitric oxide radical (•NO).[1][2]

Q2: What is the Barton reaction and what are its expected products?

The Barton reaction is a photochemical reaction that utilizes the photolysis of an alkyl nitrite to functionalize an unactivated C-H bond.[1][2] The alkoxy radical generated in the first step abstracts a hydrogen atom from a carbon atom (typically at the δ-position) within the same molecule. This results in the formation of a carbon-centered radical, which then combines with the nitric oxide radical. The final product is typically a δ-nitroso alcohol, which often tautomerizes to a more stable δ-hydroxy oxime.[1][3]

Q3: What is a "nitrosoaldehyde" and how might it form as a byproduct?

A "nitrosoaldehyde" is a molecule containing both a nitroso (-N=O) group and an aldehyde (-CHO) group. While not a universally common byproduct in all alkyl nitrite photolyses, its formation can be rationalized through specific side reactions. One plausible mechanism is the C-C bond cleavage of a cyclic alkoxy radical intermediate. For example, the photolysis of cyclopentyl nitrite can lead to the formation of glutaraldehyde monoxime, which involves the opening of the cyclopentyl ring to form an aldehyde.[1]

Troubleshooting Guide: Byproduct Formation

Unwanted side reactions can lower the yield of the desired product and complicate purification. This guide addresses common byproducts and provides strategies to minimize their formation.

Issue Potential Cause(s) Recommended Solution(s)
Formation of Ketones Decomposition of the alkoxy radical/nitric oxide radical pair.[4]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. - Use aprotic, non-aromatic solvents. Aromatic solvents are generally unsuitable for the Barton reaction.[4]
Regeneration of Starting Alcohol Intermolecular hydrogen abstraction by the intermediate alkyl radicals from the solvent or other molecules.[4]- Use a solvent that is a poor hydrogen donor. - Maintain a high dilution to favor intramolecular hydrogen abstraction over intermolecular reactions.
Formation of Elimination Products (Alkenes) This is more likely if the substrate has a leaving group on a carbon adjacent to the radical center.[5]- If possible, modify the substrate to remove susceptible leaving groups. - Employ milder reaction conditions, such as lower temperatures, to disfavor elimination pathways.[5]
Formation of Nitrosoaldehyde Byproducts C-C bond cleavage of a strained or otherwise susceptible alkoxy radical intermediate, particularly from cyclic systems.[1]- Carefully consider the structure of the starting alkyl nitrite. Substrates prone to ring-opening or fragmentation are more likely to yield aldehyde-containing byproducts. - Optimize reaction temperature; lower temperatures may reduce the rate of fragmentation.
Formation of Nitrate Esters Presence of oxygen in the reaction mixture. The intermediate alkyl radical can be trapped by oxygen to form a peroxy radical, which then reacts to form a nitrate ester.[4]- Thoroughly degas the solvent and reaction mixture before and during photolysis. - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for the Barton Reaction

This protocol outlines a general method for the photolysis of an alkyl nitrite to produce a δ-hydroxy oxime.

Materials:

  • Alkyl nitrite starting material

  • Anhydrous, degassed solvent (e.g., toluene, cyclohexane)

  • High-pressure mercury lamp or other suitable UV light source

  • Photoreactor with a quartz or borosilicate glass reaction vessel

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the alkyl nitrite in the chosen degassed solvent in the photoreactor. The concentration should be optimized for the specific reaction, but high dilution is often preferred.

  • Purge the reaction vessel with an inert gas for 15-30 minutes to remove any dissolved oxygen.

  • While maintaining a positive pressure of the inert gas, irradiate the solution with the UV lamp. The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS).

  • Once the reaction is complete, turn off the lamp and remove the solvent under reduced pressure.

  • The crude product, which is often the δ-nitroso alcohol dimer or the corresponding oxime, can then be purified by standard methods such as column chromatography.

Protocol 2: Preparation of an Alkyl Nitrite Starting Material

Alkyl nitrites can be prepared from the corresponding alcohol.

Materials:

  • Alcohol

  • Sodium nitrite (NaNO₂)

  • Acid (e.g., sulfuric acid or hydrochloric acid)

  • Distilled water

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cool the alcohol in an ice bath.

  • In a separate flask, prepare an aqueous solution of sodium nitrite.

  • Slowly add the acid to the cooled alcohol with stirring.

  • To this acidic alcohol solution, add the sodium nitrite solution dropwise while maintaining the low temperature.

  • The alkyl nitrite will often separate as an oily layer. Separate the organic layer using a separatory funnel.

  • Wash the organic layer with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the alkyl nitrite over an anhydrous drying agent. The product should be used promptly as alkyl nitrites can be unstable.

Visualizing Reaction Pathways and Workflows

The Barton Reaction Mechanism

The following diagram illustrates the key steps in the Barton reaction, from the photolysis of the alkyl nitrite to the formation of the δ-hydroxy oxime.

Barton_Reaction cluster_start Initiation cluster_radicals Radical Formation cluster_rearrangement Intramolecular Rearrangement cluster_termination Product Formation Alkyl_Nitrite Alkyl Nitrite (R-O-N=O) Alkoxy_Radical Alkoxy Radical (R-O•) Alkyl_Nitrite->Alkoxy_Radical hν (Photolysis) NO_Radical Nitric Oxide Radical (•NO) Alkyl_Nitrite->NO_Radical hν (Photolysis) H_Abstraction δ-Hydrogen Abstraction Alkoxy_Radical->H_Abstraction Carbon_Radical Carbon Radical (•R'-OH) H_Abstraction->Carbon_Radical Nitroso_Alcohol δ-Nitroso Alcohol Carbon_Radical->Nitroso_Alcohol + •NO Oxime δ-Hydroxy Oxime Nitroso_Alcohol->Oxime Tautomerization

Caption: The radical mechanism of the Barton reaction.

Potential Pathway to Nitrosoaldehyde Byproduct

This diagram outlines a potential side reaction pathway leading to the formation of a nitrosoaldehyde from a cyclic alkyl nitrite.

Byproduct_Formation cluster_start Starting Material cluster_intermediate Intermediate cluster_byproduct_path Byproduct Pathway Cyclic_Nitrite Cyclic Alkyl Nitrite Cyclic_Alkoxy_Radical Cyclic Alkoxy Radical Cyclic_Nitrite->Cyclic_Alkoxy_Radical hν (Photolysis) Ring_Opening C-C Bond Cleavage (Ring Opening) Cyclic_Alkoxy_Radical->Ring_Opening Aldehyde_Radical Aldehyde-containing Carbon Radical Ring_Opening->Aldehyde_Radical Nitrosoaldehyde Nitrosoaldehyde Aldehyde_Radical->Nitrosoaldehyde + •NO

Caption: A plausible mechanism for nitrosoaldehyde byproduct formation.

Experimental Workflow for Troubleshooting

This workflow provides a logical sequence of steps to identify and mitigate byproduct formation in photolysis reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, NMR, etc.) Start->Analyze Identify Identify Byproducts Analyze->Identify Consult Consult Troubleshooting Guide Identify->Consult Hypothesize Hypothesize Formation Mechanism Consult->Hypothesize Modify Modify Reaction Conditions (Solvent, Temp, Atmosphere) Hypothesize->Modify Re-run Re-run Reaction Modify->Re-run Analyze_Again Analyze New Product Re-run->Analyze_Again Check_Improvement Improvement? Analyze_Again->Check_Improvement End Optimized Protocol Check_Improvement->End Yes Further_Optimization Further Optimization Check_Improvement->Further_Optimization No Further_Optimization->Modify

Caption: A systematic approach to troubleshooting byproduct formation.

References

How to remove 2-nitroso-4,5-dimethoxybenzaldehyde after uncaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the removal of the photolysis byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde, after uncaging experiments involving 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds.

Frequently Asked Questions (FAQs)

Q1: What is 2-nitroso-4,5-dimethoxybenzaldehyde and why is it a problem?

A1: 2-nitroso-4,5-dimethoxybenzaldehyde is a byproduct generated upon the photolysis of DMNB-caged compounds. Like many nitroso compounds and aldehydes, it has the potential to be reactive and cytotoxic.[1][2] Its presence in your experimental system can lead to off-target effects, interfere with downstream assays, and compromise the validity of your results. Therefore, its removal after uncaging is a critical step to ensure data integrity.

Q2: How can I tell if 2-nitroso-4,5-dimethoxybenzaldehyde is present in my sample?

A2: Direct detection in a complex biological sample can be challenging without specialized analytical methods. However, aromatic nitroso compounds often have a characteristic absorbance in the UV-visible spectrum. You may observe a yellow tint in your solution after photolysis, which could indicate the presence of this byproduct. For a more definitive identification and quantification, techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector would be required.

Q3: What are the general strategies for removing this byproduct?

A3: The primary methods for removing 2-nitroso-4,5-dimethoxybenzaldehyde from aqueous experimental solutions fall into two main categories:

  • Extraction-based methods: These rely on the differential solubility of the byproduct in aqueous and organic solvents.

  • Scavenger-based methods: These utilize resins with functional groups that specifically react with and bind aldehydes, allowing for their removal by filtration or centrifugation.

The choice of method will depend on the nature of your sample (e.g., cell culture, protein solution, in vitro reaction) and the required level of purity.

Troubleshooting Guides

Issue 1: I performed a liquid-liquid extraction, but I suspect the byproduct is still present.

  • Root Cause: The extraction may not have been efficient enough. This could be due to an inappropriate organic solvent, insufficient mixing, or a suboptimal number of extraction steps.

  • Solutions:

    • Optimize your solvent: While many organic solvents can be used, a solvent in which the byproduct is highly soluble but your molecule of interest is not is ideal. For benzaldehyde derivatives, solvents like ethyl acetate or dichloromethane are often effective.[3][4]

    • Increase mixing: Ensure vigorous mixing during extraction to maximize the partitioning of the byproduct into the organic phase.

    • Repeat the extraction: Perform at least three sequential extractions with fresh organic solvent to ensure complete removal.

    • Consider a bisulfite wash: A common technique for removing aldehydes is to wash the organic layer with a saturated solution of sodium bisulfite.[5][6] The bisulfite reacts with the aldehyde to form a water-soluble adduct, which is then extracted into the aqueous phase.

Issue 2: I used a scavenger resin, but my results are still inconsistent.

  • Root Cause: The scavenger resin may not have had sufficient capacity, the incubation time may have been too short, or the resin may not be compatible with your experimental conditions.

  • Solutions:

    • Increase the amount of resin: Ensure you are using a sufficient excess of the scavenger resin to bind all of the byproduct. Consult the manufacturer's instructions for the binding capacity of the resin.

    • Increase incubation time: Allow for adequate time for the byproduct to react with the resin. This may require optimization.

    • Ensure proper mixing: Keep the resin suspended in the solution during incubation to maximize the surface area for reaction.

    • Check compatibility: Verify that the resin and its functional groups do not interact with your molecule of interest or other components of your experimental system.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction with Sodium Bisulfite Wash

This protocol is suitable for in vitro reactions where the molecule of interest can tolerate exposure to organic solvents.

Materials:

  • Separatory funnel

  • Ethyl acetate (or another suitable organic solvent)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Transfer your aqueous reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously for 1 minute, venting frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bisulfite. Shake for 2-3 minutes.

  • Separate the layers and discard the aqueous (lower) layer.

  • Wash the organic layer with deionized water to remove any residual bisulfite.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain your purified product.

Protocol 2: Solid-Phase Extraction with a Scavenger Resin

This protocol is ideal for biological samples, such as cell lysates or protein solutions, where the use of organic solvents is not feasible.

Materials:

  • Aldehyde scavenger resin (e.g., aminoxy-functionalized or hydrazine-functionalized resin)

  • Microcentrifuge tubes or spin columns

  • Incubator/shaker

Procedure:

  • To your sample containing the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct, add the scavenger resin. The amount of resin should be in excess of the estimated amount of the byproduct.

  • Incubate the mixture with gentle agitation for 1-4 hours at room temperature. The optimal time may need to be determined empirically.

  • Separate the resin from the sample. This can be done by:

    • Centrifugation: Pellet the resin by centrifugation and carefully collect the supernatant.

    • Spin Column: Load the mixture onto a spin column and collect the flow-through.

  • The resulting solution should be free of the aldehyde byproduct.

Data Presentation

Table 1: Comparison of Removal Methods for Aldehyde Byproducts

MethodPrincipleEstimated EfficiencyAdvantagesDisadvantages
Liquid-Liquid Extraction Partitioning between immiscible aqueous and organic phases.>95% with multiple extractionsHigh capacity, relatively inexpensive.Not suitable for many biological samples, requires use of organic solvents.
Sodium Bisulfite Wash Chemical reaction to form a water-soluble adduct.>98%Highly specific for aldehydes, very effective.Requires a subsequent extraction step, potential for side reactions with some molecules.
Scavenger Resins Covalent capture of aldehydes onto a solid support.>99%High specificity, compatible with aqueous solutions and biological samples.Higher cost, may require optimization of incubation time and resin amount.

Note: The estimated efficiencies are based on literature for the removal of similar aromatic aldehydes and may vary depending on the specific experimental conditions.

Mandatory Visualization

RemovalWorkflow start Uncaging Experiment Complete (Sample contains 2-nitroso-4,5-dimethoxybenzaldehyde) is_bio_sample Is the sample a biological preparation (e.g., cell culture, protein solution)? start->is_bio_sample scavenger_resin Use Aldehyde Scavenger Resin is_bio_sample->scavenger_resin Yes liquid_extraction Perform Liquid-Liquid Extraction is_bio_sample->liquid_extraction No end_scavenger Purified Biological Sample scavenger_resin->end_scavenger bisulfite_wash Consider adding a sodium bisulfite wash to the extraction protocol for higher purity. liquid_extraction->bisulfite_wash end_extraction Purified Sample (non-biological) liquid_extraction->end_extraction

Caption: Decision workflow for selecting a removal method for 2-nitroso-4,5-dimethoxybenzaldehyde.

References

Technical Support Center: Optimizing DMNB Photoremovable Protecting Group Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photoremovable protecting group. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to optimize your uncaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photolysis for the DMNB protecting group?

A1: The photolysis of the DMNB group is initiated by the absorption of UV light, typically in the 340-360 nm range.[1] This leads to an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. The resulting aci-nitro intermediate is unstable and undergoes rearrangement to release the caged molecule, a proton, and 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[2][3]

Q2: What factors influence the quantum yield of DMNB uncaging?

A2: The quantum yield (Φ), which represents the efficiency of the photorelease, is influenced by several factors. These include the wavelength of irradiation, the solvent, and the nature of the caged molecule itself.[4] Substituents on the benzylic carbon can also impact the quantum yield.[5] For instance, adding an α-carboxy group can lead to high quantum yields.[1]

Q3: What are the typical byproducts of DMNB photolysis, and can they interfere with my experiment?

A3: The primary byproduct of DMNB photolysis is 4,5-dimethoxy-2-nitrosobenzaldehyde.[2][3] This species and its subsequent derivatives can be problematic as they are known to be fluorescent, with emission around 430 nm and at longer wavelengths upon further irradiation.[2][3] This fluorescence can interfere with common fluorescent dyes like FITC and GFP.[2] Additionally, nitrosoarenes are reactive towards thiols and can potentially interact with proteins in your sample.

Q4: At what wavelength should I irradiate my DMNB-caged compound?

A4: DMNB-caged compounds have an absorption maximum around 355 nm.[1][6] Therefore, irradiation in the 340-360 nm range is generally most effective for uncaging.[1]

Troubleshooting Guide

Q1: I am observing a very low uncaging yield. What are the possible causes and solutions?

A1: Low uncaging yield can be due to several factors:

  • Incorrect Wavelength: Ensure your light source is emitting in the optimal range for DMNB (340-360 nm).[1]

  • Insufficient Light Intensity: The power of your light source may be too low. You may need to increase the irradiation time or use a more powerful lamp.

  • Inner Filter Effect: At high concentrations of the caged compound, the molecules at the surface of the sample can absorb most of the light, preventing it from reaching the molecules in the bulk of the solution. Try diluting your sample.

  • Solvent Effects: The quantum yield can be solvent-dependent. If possible, try performing the reaction in a different solvent.

  • Compound Instability: Ensure your DMNB-caged compound is stable under your experimental conditions prior to photolysis.

Q2: I am seeing unexpected fluorescence in my sample after photolysis. What is the cause and how can I mitigate it?

A2: The fluorescent byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde, is the likely cause.[2][3] To mitigate this:

  • Use the lowest effective concentration of the caged compound to minimize the amount of byproduct formed.

  • Incorporate a "scavenger" for the nitroso byproduct, such as a thiol-containing compound, if it does not interfere with your downstream application.

  • Perform control experiments by irradiating a solution without your fluorescent reporter to measure the background fluorescence from the photolysis byproducts.

  • Choose a fluorescent reporter with an emission spectrum that does not overlap with the byproduct's fluorescence.

Q3: My uncaged molecule seems to be inactive or less active than expected. What could be the issue?

A3: Several factors could contribute to this:

  • Reaction with Byproducts: The nitroso byproduct is reactive and could potentially modify your released molecule, rendering it inactive.[4]

  • Photodegradation of the Released Molecule: The irradiation itself might be damaging your molecule of interest. You can test this by irradiating a sample of the uncaged molecule under the same conditions.

  • Incomplete Uncaging: If the uncaging is inefficient, the concentration of the released active molecule may be too low. Refer to the troubleshooting tips for low uncaging yield.

  • pH Change: The photolysis reaction releases a proton for each molecule uncaged, which can alter the local pH and affect the activity of your molecule. Ensure your solution is well-buffered.

Data Presentation

Table 1: Photochemical Properties of DMNB and Related Protecting Groups

Caging GroupAbbreviationTypical Absorption Max (nm)Typical Quantum Yield (Φ)Key Features
4,5-dimethoxy-2-nitrobenzylDMNB~3550.01 - 0.1Good absorption in the near-UV, but generally lower quantum yields.[1][6]
1-(4,5-dimethoxy-2-nitrophenyl)ethylDMNPE~355Lower than DMNBSimilar absorption to DMNB, but often with lower quantum yields and slower photolysis rates.[1][6]
α-carboxy-2-nitrobenzylCNB~260 (tailing to 360)0.2 - 0.4High quantum yields and fast uncaging, but requires shorter wavelength excitation.[1][6]
5-carboxymethoxy-2-nitrobenzylCMNB~310IntermediateGood water solubility and intermediate quantum yield.[1]

Note: Quantum yields are highly dependent on the specific caged molecule and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Photolysis of DMNB-Caged Compounds
  • Sample Preparation: Dissolve the DMNB-caged compound in a suitable solvent (e.g., DMSO, aqueous buffer) to the desired concentration (e.g., 100 µM).[2] Prepare the solution in a quartz cuvette.

  • Light Source: Use a UV light source with a peak emission around 365 nm, such as a UV LED or a mercury arc lamp with appropriate filters.[2]

  • Irradiation: Place the cuvette in a light-tight enclosure to ensure uniform irradiation and prevent exposure to ambient light. Irradiate the sample for a predetermined amount of time. The optimal irradiation time should be determined empirically for each specific compound and setup.

  • Analysis: After irradiation, analyze the sample to confirm the release of the caged molecule. This can be done using techniques such as HPLC, mass spectrometry, or by observing the biological effect of the released molecule.

  • Controls: Always run a control sample that is not irradiated to ensure that the observed effect is due to photolysis. Also, run a blank sample (solvent only) with irradiation to check for any solvent-derived artifacts.

Protocol 2: Determination of Photolysis Quantum Yield using Chemical Actinometry

This protocol uses potassium ferrioxalate as a chemical actinometer to measure the photon flux of the light source.

  • Actinometer Preparation: Prepare a 0.006 M solution of potassium ferrioxalate in 0.1 N H₂SO₄. This solution is light-sensitive and should be handled in a dark room.

  • Irradiation of Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate it under the exact same conditions (light source, geometry, and time) that will be used for the DMNB-caged compound.

  • Development of Actinometer: After irradiation, mix a known volume of the irradiated actinometer solution with a buffered solution of 1,10-phenanthroline. The Fe²⁺ ions produced during photolysis will form a colored complex with phenanthroline.

  • Spectrophotometric Measurement: Measure the absorbance of the Fe²⁺-phenanthroline complex at 510 nm. Use a calibration curve prepared with known concentrations of Fe²⁺ to determine the number of moles of Fe²⁺ formed.

  • Calculation of Photon Flux: Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the total number of photons that entered the solution.

  • Irradiation of DMNB Compound: Irradiate a solution of the DMNB-caged compound of known concentration under identical conditions.

  • Quantification of Uncaged Product: Determine the number of moles of the uncaged product formed using a suitable analytical method (e.g., HPLC with a standard curve).

  • Quantum Yield Calculation: The quantum yield (Φ) is calculated as the number of moles of product formed divided by the number of moles of photons absorbed by the DMNB-caged compound.

Visualizations

DMNB_Photolysis_Mechanism DMNB_Caged DMNB-Caged Molecule Excited_State Excited State* DMNB_Caged->Excited_State hν (UV light) Aci_Nitro Aci-nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Uncaged_Product Uncaged Molecule + Proton Aci_Nitro->Uncaged_Product Rearrangement Byproduct 4,5-Dimethoxy- 2-nitrosobenzaldehyde Aci_Nitro->Byproduct

DMNB Photolysis Mechanism

Troubleshooting_Workflow Start Low Uncaging Yield Check_Wavelength Verify Irradiation Wavelength (340-360 nm) Start->Check_Wavelength Check_Intensity Increase Light Intensity or Irradiation Time Check_Wavelength->Check_Intensity Wavelength OK Check_Concentration Reduce Sample Concentration Check_Intensity->Check_Concentration Intensity OK Check_Solvent Test Alternative Solvent Check_Concentration->Check_Solvent Concentration OK Check_Stability Confirm Compound Stability Check_Solvent->Check_Stability Solvent OK

Troubleshooting Low Uncaging Yield

Quantum_Yield_Workflow cluster_actinometry Actinometry cluster_sample Sample Photolysis Irradiate_Actinometer Irradiate Ferrioxalate Actinometer Develop_Actinometer Develop with Phenanthroline Irradiate_Actinometer->Develop_Actinometer Measure_Absorbance Measure Absorbance at 510 nm Develop_Actinometer->Measure_Absorbance Calculate_Flux Calculate Photon Flux Measure_Absorbance->Calculate_Flux Calculate_QY Calculate Quantum Yield (Φ) Calculate_Flux->Calculate_QY Irradiate_DMNB Irradiate DMNB-Caged Compound Quantify_Product Quantify Uncaged Product (e.g., HPLC) Irradiate_DMNB->Quantify_Product Quantify_Product->Calculate_QY

References

Instability of DMNB caged compounds under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds, with a particular focus on their instability under basic conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving DMNB caged compounds, especially when working with basic solutions.

Issue 1: My caged compound is prematurely releasing the active molecule in my basic buffer.

  • Question: I'm observing biological activity from my DMNB-caged molecule even before photolysis. My experimental buffer has a pH of 8.5. What could be the cause?

  • Answer: DMNB-caged compounds, particularly those with an ester linkage between the DMNB group and the active molecule, are susceptible to hydrolysis under basic conditions. At pH 8.5, it is likely that your caged compound is undergoing spontaneous, base-catalyzed hydrolysis, leading to the premature release of the active molecule. The stability of the linkage is a critical factor, with esters being the most susceptible to hydrolysis.[1] Ethers, on the other hand, exhibit greater stability across a broader pH range.[1]

Issue 2: I'm seeing unexpected peaks in my analytical runs (e.g., HPLC, LC-MS).

  • Question: When analyzing my DMNB-caged compound that has been in a basic solution, I see additional peaks that I don't see with a freshly prepared sample. What are these peaks?

  • Answer: The unexpected peaks are likely degradation products of your DMNB-caged compound. Under basic conditions, the DMNB caging group itself can degrade. The primary uncaging product, 4,5-dimethoxy-2-nitrosobenzaldehyde, is also known to be unstable and can undergo further reactions, potentially forming oligomeric species. These degradation products will appear as new peaks in your analytical chromatogram.

Issue 3: The concentration of my DMNB-caged compound seems to decrease over time in my experimental setup.

  • Question: I've noticed a gradual decrease in the concentration of my DMNB-caged compound in my basic experimental medium over a few hours, even when protected from light. Is this expected?

  • Answer: Yes, a decrease in concentration over time in a basic solution is a strong indicator of hydrolytic decomposition. The rate of this degradation will depend on the specific linkage in your caged compound, the exact pH of your solution, and the temperature. To confirm this, you can perform a time-course analysis of your compound in the buffer using a technique like LC-MS to monitor the decrease in the parent compound and the appearance of degradation products.

Issue 4: My experimental results are inconsistent when using DMNB caged compounds in a basic buffer.

  • Question: I'm getting variable results in my cell-based assay which is conducted at a physiological pH of 7.4, but sometimes drifts higher. Could the instability of the DMNB-caged compound be a factor?

  • Answer: Yes, even at physiological pH, some of the more labile DMNB-caged compounds (like esters of electron-rich molecules) can exhibit instability, and this will be exacerbated if the pH drifts into the basic range.[2] This can lead to inconsistent concentrations of the active compound being released upon photolysis, or a higher background activity, both of which would contribute to variability in your results. It is crucial to maintain a stable and well-buffered pH throughout your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of DMNB caged compounds at different pH values?

A1: The stability of DMNB caged compounds is highly dependent on the chemical linkage between the DMNB group and the caged molecule. Nitrobenzyl-caged ethers and amines are generally stable at physiological pH.[2] However, esters are much more susceptible to hydrolysis, especially in basic conditions (pH > 8).[2] For long-term storage of solutions, a slightly acidic pH of 2-4 is often recommended.[2]

Q2: How can I minimize the degradation of my DMNB caged compound in a basic solution?

A2: To minimize degradation in basic solutions:

  • Prepare solutions fresh: Prepare your aqueous experimental solutions immediately before use from a stock solution in an anhydrous organic solvent like DMSO.[1]

  • Maintain the lowest possible pH: If your experiment allows, use a buffer at the lower end of the acceptable basic pH range.

  • Keep the temperature low: Perform your experiments at the lowest temperature compatible with your system, as higher temperatures accelerate hydrolysis.

  • Protect from light: Always protect your DMNB-caged compounds from light to prevent premature photolysis.[1]

Q3: What are the expected degradation products of a DMNB-caged compound under basic conditions?

A3: Under basic hydrolysis, a DMNB-caged compound will primarily break down into the uncaged active molecule and the DMNB caging group. The DMNB group itself is released as 4,5-dimethoxy-2-nitrosobenzaldehyde. This nitrosobenzaldehyde derivative can be unstable and may undergo further reactions.

Q4: Can I use DMNB caged compounds for experiments that require a basic pH?

A4: While it presents challenges, it is not impossible. If your experiment must be conducted at a basic pH, it is highly recommended to:

  • Choose a DMNB-caged compound with a more stable linkage, such as an ether, if available.

  • Perform a stability test of your specific compound in your experimental buffer to understand its half-life.

  • Account for any spontaneous release in your experimental design and controls.

Q5: How should I store my DMNB caged compounds?

A5: DMNB caged compounds are best stored as a solid, desiccated, and at low temperatures (e.g., -20°C or -80°C).[1] If you need to prepare a stock solution, use an anhydrous organic solvent such as DMSO and store it at -20°C or -80°C, protected from light.[1]

Data Presentation

The stability of DMNB caged compounds is critically dependent on the nature of the covalent bond linking the DMNB group to the molecule of interest. The following table provides a qualitative summary of the stability of different linkage types under various pH conditions.

Linkage TypeAcidic (pH < 6)Neutral (pH 6-8)Basic (pH > 8)
Ether High StabilityHigh StabilityModerate to High Stability
Ester Moderate StabilityModerate StabilityLow Stability (Prone to Hydrolysis)
Carbamate High StabilityHigh StabilityModerate Stability
Amide High StabilityHigh StabilityModerate Stability

Experimental Protocols

Protocol for Assessing the Stability of DMNB Caged Compounds under Basic Conditions

This protocol outlines a general method to determine the stability of a DMNB-caged compound in a specific basic buffer using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • DMNB-caged compound of interest

  • Anhydrous DMSO

  • Basic buffer of interest (e.g., 100 mM Tris-HCl, pH 8.5)

  • HPLC or UHPLC system coupled to a mass spectrometer

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases for LC-MS analysis (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Prepare a concentrated stock solution of your DMNB-caged compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare the Test Solution: Dilute the stock solution into your pre-warmed basic buffer to the final working concentration you intend to use in your experiment (e.g., 100 µM).

  • Time Zero (T0) Sample: Immediately after preparing the test solution, take an aliquot, and quench the degradation by diluting it into a solution that will be stable for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Transfer to an autosampler vial and either analyze immediately or store at 4°C for a short period. This will serve as your T0 reference.

  • Incubation: Incubate the remaining test solution at your experimental temperature, protected from light.

  • Time-Course Sampling: At regular intervals (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs), withdraw aliquots of the test solution and quench them in the same manner as the T0 sample.

  • LC-MS Analysis:

    • Develop an LC-MS method that can separate your DMNB-caged compound from its potential degradation products.

    • Use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) to monitor the peak area of your intact DMNB-caged compound (using its specific m/z).

    • Analyze all the collected time-point samples in a single run to ensure consistency.

  • Data Analysis:

    • Normalize the peak area of the intact DMNB-caged compound at each time point to the peak area at T0.

    • Plot the percentage of the remaining DMNB-caged compound against time.

    • From this plot, you can determine the half-life (t½) of your compound under your specific experimental conditions.

Visualizations

Caption: Base-catalyzed hydrolysis of a DMNB-caged ester.

Troubleshooting Workflow for DMNB Caged Compound Experiments start Unexpected Experimental Result (e.g., premature activity, low yield) check_stability Is your caged compound stable in the experimental buffer? start->check_stability check_photolysis Is the photolysis setup optimal? check_stability->check_photolysis Yes solution_hydrolysis Instability due to hydrolysis. - Prepare fresh solutions. - Lower pH if possible. - Use a more stable linkage. check_stability->solution_hydrolysis No check_purity Is the caged compound pure? check_photolysis->check_purity Yes solution_photolysis Incomplete uncaging. - Check light source wavelength and intensity. - Increase exposure time. check_photolysis->solution_photolysis No check_purity->start No solution_purity Impurity is causing the issue. - Re-purify the caged compound.

Caption: Troubleshooting workflow for DMNB experiments.

Decision Tree for DMNB Caged Compound Experiments start Planning an experiment with a DMNB caged compound check_ph What is the pH of your experimental buffer? start->check_ph ph_acid_neutral Acidic or Neutral (pH < 8) check_ph->ph_acid_neutral < 8 ph_basic Basic (pH >= 8) check_ph->ph_basic >= 8 proceed Proceed with the experiment. Monitor for any instability. ph_acid_neutral->proceed check_linkage What is the linkage type of your caged compound? ph_basic->check_linkage linkage_ether Ether or other stable linkage check_linkage->linkage_ether Stable linkage_ester Ester linkage check_linkage->linkage_ester Labile caution Proceed with caution. - Perform stability test. - Prepare solutions fresh. - Consider alternatives if possible. linkage_ether->caution high_risk High risk of degradation! - A different caging strategy is   highly recommended. linkage_ester->high_risk

References

Troubleshooting incomplete photolysis of DMNB cages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DMNB (4,5-dimethoxy-2-nitrobenzyl) caged compounds. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving the photolysis of DMNB cages.

Frequently Asked Questions (FAQs)

Q1: What is a DMNB cage and how does it work?

A1: A DMNB cage is a photolabile protecting group used to render a biologically active molecule inert until it is released by light. The DMNB group is attached to a crucial functional group of the molecule of interest, effectively "caging" it.[1] Upon irradiation with UV light (typically around 340-365 nm), the DMNB cage undergoes a photochemical reaction, cleaving the bond and releasing the active molecule, a proton, and a nitroso byproduct.[2] This allows for precise spatial and temporal control over the release of the active substance.

Q2: What are the common problems encountered during the photolysis of DMNB cages?

A2: Researchers may encounter several issues, including:

  • Incomplete photolysis (uncaging): The target molecule is not fully released from the cage.

  • Biological activity of byproducts: The photolysis byproducts may have unintended biological effects.

  • Photodamage to the biological sample: The high-energy light required for uncaging can damage cells or tissues.

  • Pharmacological activity of the caged compound: The unphotolysed caged compound itself might exhibit some biological activity.

Q3: What wavelength of light is optimal for DMNB photolysis?

A3: DMNB cages are most efficiently cleaved by ultraviolet (UV) light. The optimal wavelength is generally in the range of 340-365 nm.[2][3] Using light sources that emit within this range, such as lasers, flashlamps, or suitably equipped fluorescence microscopes, is recommended for effective uncaging.[2]

Q4: Are the byproducts of DMNB photolysis fluorescent?

A4: Yes, the photolysis of DMNB-caged compounds can yield fluorescent byproducts.[3][4] This fluorescence can sometimes be used to monitor the extent of uncaging, but it's crucial to be aware that these fluorescent products could interfere with other fluorescent dyes used in the experiment, such as fluorescein.[3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with DMNB cages.

Issue 1: Incomplete Photolysis or Low Uncaging Efficiency

You observe a lower than expected biological response, suggesting that the active molecule is not being fully released.

Possible Cause Suggested Solution
Insufficient Light Exposure Increase the duration or intensity of the light source. However, be mindful of potential photodamage. It can take minutes for complete uncaging in a cuvette, depending on the light source and quantum yield.[1]
Incorrect Wavelength Ensure your light source emits in the optimal range for DMNB photolysis (340-365 nm).[2][3]
Low Quantum Yield The quantum yield, which is the efficiency of light in causing the photochemical reaction, can be inherently low for some caged compounds. While difficult to change, optimizing other parameters can help compensate. The efficiency is a product of the extinction coefficient and the quantum yield of the reaction.[5]
Inner Filtering Effect At high concentrations of the caged compound, the outer layer of the sample can absorb most of the light, preventing it from reaching the inner parts. To avoid inhomogeneous uncaging, the optical density of the cage in a cell should ideally be less than 20%.[5] Try reducing the concentration of the caged compound.
Solvent Effects The polarity of the solvent can influence uncaging efficiency. For some caging groups, less polar solvents have been shown to increase the uncaging quantum yield.[6] Consider if the solvent system can be adjusted.
Issue 2: Unintended Biological Effects or High Background Signal

You observe a biological response even before photolysis, or the response to the uncaged molecule is confounded by other effects.

Possible Cause Suggested Solution
Biological Activity of the Caged Compound Test the effect of the unphotolysed caged compound on your system in the absence of light to quantify its intrinsic activity.
Biological Activity of Photolysis Byproducts The nitroso byproduct and the released proton can have biological effects. To control for this, perform a control experiment by photolysing a related "caged" compound that undergoes a similar photochemical reaction but does not release the molecule of interest. For example, caged inorganic phosphate could be a control for caged ATP.
Photodamage to the Sample The UV light used for uncaging can be toxic to cells.[6] To test for this, irradiate your biological sample with the same light dose in the absence of the caged compound and observe for any effects. If photodamage is observed, try reducing the light intensity or duration.
Fluorescence Interference from Byproducts The fluorescent byproducts of DMNB photolysis can interfere with imaging if you are using other fluorescent reporters.[3][4] Be sure to perform control experiments to measure the fluorescence of the photolysis byproducts alone and subtract this from your experimental signal if necessary.

Experimental Protocols

General Protocol for Photolysis of DMNB-Caged Compounds
  • Preparation of the DMNB-caged compound solution:

    • Protect the DMNB-caged compound from light during handling as it is light-sensitive.[7]

    • Dissolve the DMNB-caged compound in a suitable solvent, such as DMSO, to create a stock solution.[3] For cellular experiments, the final concentration of the caged compound typically ranges from micromolar to millimolar.

    • The caged compound should be stored frozen at -20°C, desiccated, and protected from light.[2]

  • Loading the Caged Compound:

    • Introduce the caged compound to the biological system. This can be done through various methods such as microinjection, perfusion from a patch pipette, or by using membrane-permeant versions of the caged compound.

    • Allow sufficient time for the caged compound to equilibrate within the system.

  • Photolysis (Uncaging):

    • Use a suitable light source capable of emitting light in the 340-365 nm range, such as a UV lamp, laser, or a fluorescence microscope equipped with a UV filter set.[2][3]

    • The duration and intensity of the light exposure will need to be optimized for your specific experiment and setup. This can range from milliseconds for rapid kinetic studies to several minutes for complete photolysis in a larger volume.[1][3]

  • Data Acquisition and Analysis:

    • Monitor the biological response of interest following photolysis.

    • It is crucial to include proper controls in your experimental design, as outlined in the Troubleshooting Guide.

Visualizations

Signaling Pathway of DMNB Photolysis

DMNB_Photolysis DMNB Cage Photolysis Pathway DMNB_Caged DMNB-Caged Molecule (Inactive) Excited_State Excited State DMNB_Caged->Excited_State Absorption UV_Light UV Light (340-365 nm) UV_Light->Excited_State Active_Molecule Active Molecule Excited_State->Active_Molecule Photochemical Cleavage Byproducts Nitroso-Byproduct + H+ Excited_State->Byproducts Photochemical Cleavage

Caption: The photochemical pathway of DMNB cage photolysis.

Troubleshooting Workflow for Incomplete Photolysis

Troubleshooting_Workflow Troubleshooting Incomplete Photolysis Start Incomplete Photolysis Observed Check_Light_Source Check Light Source Wavelength (340-365 nm)? Start->Check_Light_Source Adjust_Wavelength Adjust/Change Light Source Check_Light_Source->Adjust_Wavelength No Check_Exposure Increase Light Intensity/Duration? Check_Light_Source->Check_Exposure Yes Adjust_Wavelength->Check_Light_Source Optimize_Exposure Optimize Exposure (balance with photodamage) Check_Exposure->Optimize_Exposure No Check_Concentration Reduce Caged Compound Concentration? Check_Exposure->Check_Concentration Yes Optimize_Exposure->Check_Concentration Adjust_Concentration Test Lower Concentrations Check_Concentration->Adjust_Concentration No Consider_Quantum_Yield Consider Inherent Low Quantum Yield Check_Concentration->Consider_Quantum_Yield Yes Adjust_Concentration->Consider_Quantum_Yield

Caption: A decision tree for troubleshooting incomplete photolysis.

References

Technical Support Center: Managing Fluorescent Byproducts of DMNB Photolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and managing fluorescent byproducts generated during the photolysis of DMNB (2,7-dinitro-9H-fluoren-9-yl)methyl)-caged compounds.

Frequently Asked Questions (FAQs)

Q1: What are the fluorescent byproducts of DMNB photolysis?

A1: Photolysis of DMNB-caged compounds with UV light (typically around 365 nm) releases the active molecule and generates fluorescent byproducts.[1] The primary photoproduct is believed to be 2-nitroso-4,5-dimethoxybenzaldehyde, which can undergo further photochemical transformations to produce a variety of fluorescent species.[1]

Q2: What are the spectral properties of these fluorescent byproducts?

A2: Upon initial UV irradiation, a significant increase in fluorescence emission is observed around 430 nm.[1] With continued UV exposure, a second fluorescent product with a longer wavelength emission (approximately 500-600 nm) is formed, which can be excited by light around 488 nm.[1]

Q3: How can these fluorescent byproducts interfere with my experiments?

A3: These byproducts can introduce significant artifacts, particularly in fluorescence microscopy and single-molecule imaging. The broad and intense fluorescence can overlap with the emission spectra of common fluorophores like fluorescein (FITC), leading to:

  • Inaccurate quantification: The byproduct fluorescence can artificially inflate the measured signal of your intended fluorescent probe.[1]

  • Sample misidentification: In single-molecule localization microscopy (SMLM), the stochastic emission from byproducts can be mistaken for target molecules.

  • Increased localization uncertainty: The background fluorescence can reduce the signal-to-noise ratio, making it harder to precisely locate target molecules.

Q4: Are the byproducts themselves biologically active?

A4: While the primary focus is on their fluorescence, it's important to consider that the photolysis byproducts could have unintended pharmacological effects. It is crucial to perform control experiments to assess any biological activity of the byproducts in your specific experimental system.

Troubleshooting Guides

Issue 1: High background fluorescence obscuring my signal.

Possible Cause: Accumulation of fluorescent byproducts from DMNB photolysis.

Solutions:

  • Optimize UV Exposure:

    • Minimize exposure time: Use the shortest UV exposure duration necessary for sufficient uncaging. This reduces the formation of the longer-wavelength, more problematic byproducts.[2]

    • Reduce UV intensity: Employ neutral density filters to decrease the intensity of the uncaging light.[2] This can slow down the rate of byproduct formation.

  • Implement a Washout Step:

    • If your experimental design allows, perform a washout step after photolysis to remove the byproducts from the area of interest before imaging.

  • Photobleaching of Byproducts:

    • Before imaging your target fluorophore, intentionally photobleach the byproducts by exposing the sample to their excitation wavelength (e.g., 488 nm) until the background fluorescence is minimized. Be cautious not to photobleach your target fluorophore during this process.

Issue 2: My quantitative fluorescence measurements are inconsistent.

Possible Cause: Variable formation of fluorescent byproducts leading to unpredictable background levels.

Solutions:

  • Standardize Uncaging Protocol: Ensure consistent UV exposure time, intensity, and area for all experiments to standardize the amount of byproduct generated.

  • Background Subtraction: For each experiment, acquire a "byproduct only" control by performing the uncaging protocol on a sample without your target fluorophore. Measure the fluorescence intensity of this control and subtract it from your experimental measurements.

  • Use a "Turn-Off" Fluorescent Tag: Consider using a fluorescent tag that loses its fluorescence upon photolysis. This can help to distinguish the uncaging event from the persistent fluorescence of the byproducts.[3]

Issue 3: I am observing fluorescent artifacts in my single-molecule imaging.

Possible Cause: Stochastic fluorescence from individual byproduct molecules.

Solutions:

  • Spectral Demixing: If your imaging setup allows, acquire images in multiple spectral channels. The distinct emission spectrum of the byproducts can be used to computationally separate their signal from that of your target fluorophores.

  • Temporal Filtering: Analyze the fluorescence signal over time. Byproducts may exhibit different blinking and photobleaching kinetics compared to your target fluorophores, allowing for their differentiation.

Data Presentation

Table 1: Spectral Properties of DMNB Photolysis Byproducts

PropertyInitial Fluorescent ProductSecondary Fluorescent Product
Excitation Maximum ~355 nm~470-488 nm
Emission Maximum ~430 nm~500-600 nm
Formation Condition Initial UV exposureProlonged UV exposure
Potential Interference DAPI, HoechstFITC, GFP, Alexa Fluor 488

Data synthesized from multiple sources.[1]

Experimental Protocols

Protocol 1: Minimizing Byproduct Interference by Optimized Uncaging and Washout
  • Determine Minimal UV Exposure: a. Prepare a series of identical samples containing the DMNB-caged compound. b. Expose each sample to a different duration and/or intensity of UV light. c. Measure the extent of uncaging (e.g., via a functional assay) and the intensity of the byproduct fluorescence for each condition. d. Identify the lowest UV dose that provides sufficient uncaging with the minimal amount of byproduct fluorescence.

  • Uncaging: a. Apply the optimized UV dose from step 1 to your experimental sample.

  • Washout: a. Immediately after uncaging, perfuse the sample with fresh, pre-warmed buffer for a sufficient duration to wash away the photolysis byproducts. The required time will depend on your specific setup (e.g., flow rate in a microfluidic device).

  • Imaging: a. Proceed with imaging your target fluorophore.

Protocol 2: Background Correction Using a Byproduct Control
  • Prepare Samples: a. Experimental Sample: Prepare your sample with the DMNB-caged compound and your fluorescent reporter. b. Control Sample: Prepare an identical sample containing the DMNB-caged compound but without the fluorescent reporter.

  • Uncaging: a. Apply the same uncaging protocol (UV intensity, duration, and area) to both the experimental and control samples.

  • Imaging: a. Acquire a fluorescence image of the control sample using the same imaging parameters as for your experimental sample. This image represents the background fluorescence from the byproducts. b. Acquire a fluorescence image of your experimental sample.

  • Data Analysis: a. In your image analysis software, subtract the background image (from the control sample) from your experimental image.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_mitigation Mitigation of Byproducts cluster_imaging Data Acquisition cluster_analysis Data Analysis prep Prepare Sample with DMNB-caged Compound uv Apply UV Light (Optimized Dose) prep->uv washout Washout Step uv->washout Option 1 photobleach Photobleach Byproducts uv->photobleach Option 2 control Acquire Byproduct Control uv->control Option 3 image Image Target Fluorophore washout->image photobleach->image control->image subtract Background Subtraction image->subtract analyze Analyze Corrected Data subtract->analyze

Caption: Experimental workflow for DMNB photolysis with mitigation strategies.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Cellular Environment cluster_release Uncaging Event cluster_pathway IP3 Signaling Pathway uv UV Light Pulse caged_ip3 DMNB-caged IP3 uv->caged_ip3 ip3 IP3 caged_ip3->ip3 Photolysis byproducts Fluorescent Byproducts caged_ip3->byproducts ip3r IP3 Receptor (ER) ip3->ip3r ca_release Ca²⁺ Release from ER ip3r->ca_release cam Calmodulin ca_release->cam camk CaM Kinase cam->camk response Cellular Response camk->response

Caption: DMNB-caged IP3 uncaging to trigger a calcium signaling pathway.

References

Technical Support Center: DMNB Photolysis & Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the generation of reactive oxygen species (ROS) during the photolysis of 2,3-dimethoxy-5-nitrobenzyl (DMNB) caged compounds.

Frequently Asked Questions (FAQs)

Q1: Is the generation of Reactive Oxygen Species (ROS) an expected outcome of DMNB photolysis?

A1: Yes, the photolysis of nitrobenzyl-based caging groups, including DMNB, can lead to the formation of ROS. The primary photolysis byproducts, such as o-nitrosobenzaldehyde, are reactive molecules that can contribute to oxidative stress.[1][2] While not always the intended outcome of uncaging, researchers should be aware of this potential side effect.

Q2: What types of ROS are typically generated during the photolysis of nitroaromatic compounds?

A2: The photolysis of nitroaromatic compounds can lead to the generation of various ROS, including singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[3][4][5] The specific ROS profile can depend on experimental conditions such as the solvent, the presence of oxygen, and the specific caged molecule.

Q3: Can the DMNB caging group or its photolysis byproducts interfere with common ROS detection assays?

A3: Yes, this is a critical consideration. The DMNB caged compound itself or its photolysis byproducts may have intrinsic fluorescence at the excitation and emission wavelengths used for ROS probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[6][7] Furthermore, these byproducts can directly react with the ROS probes, leading to false-positive signals.[1][8] It is crucial to perform cell-free control experiments to assess for such interference.[1][8]

Q4: What are the potential cellular consequences of ROS generation during DMNB-mediated uncaging?

A4: Unintended ROS production can lead to a range of cellular effects, including oxidative damage to lipids, proteins, and DNA.[2] This can trigger various signaling pathways, potentially leading to off-target effects, cytotoxicity, or the initiation of apoptosis.[2]

Q5: How can I minimize or control for ROS-mediated effects in my uncaging experiments?

A5: To mitigate the impact of ROS, consider the following strategies:

  • Use the lowest effective light dose: Minimize the duration and intensity of UV irradiation to reduce the formation of byproducts.

  • Incorporate antioxidants: Include ROS scavengers like N-acetylcysteine (NAC) or Trolox in your experimental system as a control to determine if the observed effects are ROS-mediated.

  • Choose alternative caging groups: If ROS-mediated effects are a significant concern, explore other photolabile protecting groups that may have a lower propensity for generating ROS.

Troubleshooting Guides

Issue 1: High Background Fluorescence in ROS Assay
Possible Cause Troubleshooting Step Expected Outcome
Intrinsic fluorescence of the DMNB compound or its byproducts. Run a control experiment with the DMNB-caged compound in your assay buffer without cells or the ROS probe. Measure fluorescence at the same excitation/emission wavelengths used for your ROS assay.[6][7]This will determine the background fluorescence from the compound itself, which can be subtracted from your experimental values.
Contaminated reagents. Test each component of your assay (e.g., buffer, media) for fluorescence individually.Identification of the fluorescent contaminant, which can then be replaced.
Probe auto-oxidation. Prepare fresh ROS probe solutions immediately before use and protect them from light. Run a time-course experiment with the probe alone to monitor for any increase in fluorescence over time.[6]A stable, low fluorescence signal from the probe alone over the duration of the experiment.
Cellular autofluorescence. Image or measure the fluorescence of unstained cells that have been subjected to the photolysis conditions.This will determine the level of cellular autofluorescence induced by the UV light, which should be accounted for in your final analysis.
Issue 2: Inconsistent or Non-Reproducible ROS Measurements
Possible Cause Troubleshooting Step Expected Outcome
Variable light exposure. Ensure consistent light intensity and duration for all samples. Use a calibrated light source and a shutter to control exposure times accurately.Reduced variability between replicate samples and experiments.
Fluctuations in cell health or density. Maintain consistent cell seeding densities and ensure cells are healthy and in the logarithmic growth phase.More consistent ROS production and probe uptake across samples.
Time-dependent changes in ROS signal. Standardize the timing of all experimental steps, from probe loading to fluorescence measurement. Read plates or acquire images immediately after the photolysis and incubation period.[6]Minimized variability due to the dynamic nature of ROS production and decay.
Inconsistent probe loading. Optimize the incubation time and concentration of the ROS probe to ensure consistent uptake by the cells.Uniform and reliable staining of cells with the ROS probe.

Quantitative Data Summary

While specific quantitative data for ROS generation directly from DMNB photolysis is limited in the literature, the following table provides singlet oxygen quantum yields for other relevant photosensitizers to offer a comparative perspective.

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Rose BengalWater0.76[8]
Methylene BlueWaterValue consistent with reported data[8]
FluoresceinDMSOAgreement with reported values[8]
Eosin YDMSOAgreement with reported values[8]

Experimental Protocols

Protocol 1: Quantification of Intracellular ROS using DCFH-DA during DMNB Photolysis

This protocol outlines a method for measuring total intracellular ROS generation in adherent cells following the photolysis of a DMNB-caged compound using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • Adherent cells cultured in a black, clear-bottom 96-well plate

  • DMNB-caged compound of interest

  • DCFH-DA (5 mM stock in DMSO)

  • Phenol red-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV light source (e.g., 365 nm LED or lamp)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Probe Loading: a. Prepare a fresh working solution of DCFH-DA at a final concentration of 10-20 µM in pre-warmed, phenol red-free medium. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[9]

  • Compound Incubation: a. Remove the DCFH-DA solution and wash the cells twice with warm PBS. b. Add 100 µL of a solution containing the DMNB-caged compound at the desired concentration in phenol red-free medium to each well.

  • Photolysis: a. Expose the cells to UV light (e.g., 365 nm) for a predetermined duration to induce photolysis of the DMNB-caged compound. The optimal exposure time should be determined empirically. b. Include "no UV" control wells for each condition.

  • Fluorescence Measurement: a. Immediately following photolysis, measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10] b. Acquire readings at multiple time points (e.g., 0, 15, 30, 60 minutes) post-photolysis to monitor the kinetics of ROS production.

  • Data Analysis: a. Subtract the background fluorescence from wells containing only medium and the probe. b. Normalize the fluorescence intensity of treated cells to that of untreated, non-irradiated control cells.

Control Experiments:

  • Cell-free control: Perform the experiment in the absence of cells to determine if the DMNB compound or its photolysis byproducts directly react with DCFH-DA.[1][8]

  • Positive control: Treat cells with a known ROS inducer (e.g., H₂O₂) to confirm that the assay is working correctly.

  • Antioxidant control: Pre-incubate cells with an antioxidant (e.g., NAC) before adding the DMNB compound and performing photolysis to confirm that the observed signal is due to ROS.

Signaling Pathways and Workflows

Diagram 1: Experimental Workflow for Investigating ROS Generation

experimental_workflow Experimental Workflow for Investigating ROS Generation cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Seed and Culture Adherent Cells probe_loading Load Cells with DCFH-DA cell_culture->probe_loading probe_prep Prepare Fresh DCFH-DA Solution probe_prep->probe_loading compound_add Add DMNB-Caged Compound probe_loading->compound_add photolysis UV Photolysis (e.g., 365 nm) compound_add->photolysis measurement Measure Fluorescence (Ex: 485 nm, Em: 535 nm) photolysis->measurement data_analysis Data Analysis and Normalization measurement->data_analysis

Caption: A generalized workflow for the detection of intracellular ROS following DMNB photolysis.

Diagram 2: Troubleshooting Logic for High Background Fluorescence

troubleshooting_workflow Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_compound Run Cell-Free Control (Compound + Buffer) start->check_compound compound_fluorescent Intrinsic Compound Fluorescence. Subtract background or use a different probe. check_compound->compound_fluorescent Yes check_probe Run Cell-Free Control (Probe + Buffer) check_compound->check_probe No resolved Issue Identified and Addressed compound_fluorescent->resolved probe_autoxidation Probe Auto-oxidation. Prepare fresh probe, protect from light. check_probe->probe_autoxidation Yes check_cells Run Unstained Cell Control check_probe->check_cells No probe_autoxidation->resolved autofluorescence Cellular Autofluorescence. Account for in analysis or use red-shifted probe. check_cells->autofluorescence Yes check_cells->resolved No autofluorescence->resolved

Caption: A logical workflow to identify the source of high background fluorescence in ROS assays.

Diagram 3: Potential Signaling Pathways Activated by Photolysis Byproducts

Disclaimer: The direct signaling effects of o-nitrosobenzaldehyde are not well-characterized. This diagram illustrates potential pathways based on the known effects of ROS and other nitroaromatic compounds.

signaling_pathway Potential Signaling Pathways Activated by DMNB Photolysis Byproducts cluster_stimulus Stimulus cluster_byproducts Byproducts cluster_cellular_response Cellular Response photolysis DMNB Photolysis (UV Light) nitroso o-Nitrosobenzaldehyde photolysis->nitroso ros Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻) photolysis->ros stress Oxidative Stress nitroso->stress ros->stress mapk MAPK Pathway Activation (JNK, p38) stress->mapk nfkb NF-κB Pathway Activation stress->nfkb apoptosis Apoptosis mapk->apoptosis nfkb->apoptosis

Caption: A diagram of potential signaling cascades initiated by DMNB photolysis byproducts.

References

Validation & Comparative

DMNB vs. NVOC: A Comparative Guide to Photolabile Protecting Group Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of light-mediated chemical reactions, photolabile protecting groups (PPGs), often referred to as caging groups, are indispensable tools for the spatial and temporal control of bioactive molecules. Among the most utilized classes of PPGs are the nitrobenzyl derivatives, with 4,5-Dimethoxy-2-nitrobenzyl (DMNB) and 6-Nitroveratryloxycarbonyl (NVOC) being two prominent members. This guide provides a detailed comparison of their uncaging efficiency, supported by experimental data, to aid researchers in selecting the optimal PPG for their specific application in areas such as drug delivery, neuroscience, and materials science.

Performance Overview

Both DMNB and NVOC are based on a 2-nitrobenzyl core structure and undergo photolysis upon UV light irradiation to release the protected molecule. The efficiency of this "uncaging" process is paramount and is primarily evaluated based on two key parameters: the quantum yield (Φ) and the two-photon absorption cross-section (δ). The quantum yield represents the efficiency of converting absorbed light into a chemical change, while the two-photon absorption cross-section is a measure of the efficiency of simultaneous absorption of two photons, a critical parameter for applications requiring deep tissue penetration and high spatial resolution.

ParameterDMNB (4,5-Dimethoxy-2-nitrobenzyl)NVOC (6-Nitroveratryloxycarbonyl)Key Considerations
Quantum Yield (Φ) 0.006 - 0.16~0.04Varies significantly with the leaving group and solvent conditions.
Two-Photon Uncaging Cross-Section (δu) (GM) ~0.03 - 0.08~0.06Highly dependent on the specific caged compound and excitation wavelength.
Primary Photolysis Byproduct 2-Nitroso-4,5-dimethoxybenzaldehyde6-NitroveratraldehydeBoth byproducts have the potential for cellular toxicity.
Byproduct Cytotoxicity (IC50) Data not readily available~15 µM (for 6-Nitroveratraldehyde against DNA-PK)[1]The nitrosobenzaldehyde from DMNB is a reactive species with potential for off-target effects.

Uncaging Efficiency: A Closer Look

The uncaging efficiency of a PPG is a product of its ability to absorb light at a given wavelength and the quantum yield of the subsequent photochemical reaction.

Quantum Yield:

The quantum yield for DMNB derivatives can vary significantly depending on the nature of the protected molecule (the leaving group). For instance, the photolysis of DMNB-caged compounds has reported quantum yields ranging from as low as 0.006 to as high as 0.16. This variability underscores the importance of empirical validation for each specific application. NVOC, a carbamate derivative of the DMNB core, generally exhibits a more consistent but relatively modest quantum yield, typically around 0.04.

Two-Photon Absorption:

For applications requiring three-dimensional control and deep tissue penetration, two-photon excitation is the method of choice. The two-photon uncaging cross-section (δu) is a critical parameter for these experiments. Reported values for DMNB-caged compounds are in the range of 0.03 to 0.08 GM (Göppert-Mayer units). NVOC-protected compounds have shown a two-photon uncaging cross-section of approximately 0.06 GM. It is important to note that these values are highly dependent on the specific molecule being caged and the excitation wavelength used.

Experimental Protocols

Determining Quantum Yield:

A standard method for determining the quantum yield of a photolabile protecting group involves the following steps:

  • Actinometry: A chemical actinometer with a known quantum yield (e.g., ferrioxalate) is used to accurately measure the photon flux of the light source at the desired wavelength.

  • Sample Irradiation: A solution of the caged compound with a known concentration is irradiated under the same conditions as the actinometer.

  • Analysis: The change in concentration of the caged compound or the appearance of the photoproduct is monitored over time using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The quantum yield is calculated by comparing the rate of the photoreaction of the sample to that of the actinometer.

Measuring Two-Photon Uncaging Cross-Section:

The two-photon uncaging cross-section is typically determined by:

  • Two-Photon Excitation: A femtosecond-pulsed laser is focused onto a solution of the caged compound.

  • Monitoring Photolysis: The rate of photolysis is measured as a function of the incident laser power.

  • Data Analysis: The two-photon uncaging cross-section is calculated from the quadratic dependence of the uncaging rate on the laser intensity.

Photolysis Byproducts and Cytotoxicity

A critical aspect often overlooked in the selection of a PPG is the nature and potential toxicity of the photolysis byproducts. Upon photolysis, both DMNB and NVOC generate nitrosobenzaldehyde derivatives.

  • NVOC: The photolysis of NVOC yields 6-nitroveratraldehyde. This compound has been shown to be an inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 15 µM.[1] This demonstrates that the byproduct can have specific biological activity and should be a consideration in experimental design, especially in live-cell imaging or in vivo applications.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided:

Photolysis_Mechanism General Photolysis Mechanism of Nitrobenzyl PPGs PPG Nitrobenzyl-Protected Molecule (Caged) Excited Excited State PPG->Excited hv (Light Absorption) Intermediate Aci-nitro Intermediate Excited->Intermediate Intramolecular H-atom Abstraction Products Uncaged Molecule + Nitrosobenzaldehyde Byproduct Intermediate->Products Rearrangement & Release

Caption: General photolysis mechanism of nitrobenzyl-based photolabile protecting groups.

Experimental_Workflow Workflow for Comparing PPG Efficiency cluster_quantum_yield Quantum Yield Determination cluster_2p_cross_section Two-Photon Cross-Section Measurement Actinometry Measure Photon Flux (Actinometry) Irradiation_QY Irradiate Caged Compound Actinometry->Irradiation_QY Analysis_QY Monitor Reaction (HPLC/UV-Vis) Irradiation_QY->Analysis_QY Calculation_QY Calculate Φ Analysis_QY->Calculation_QY Excitation_2P Two-Photon Excitation (fs laser) Monitoring_2P Monitor Photolysis Rate vs. Laser Power Excitation_2P->Monitoring_2P Calculation_2P Calculate δu Monitoring_2P->Calculation_2P

Caption: Experimental workflow for comparing the efficiency of photolabile protecting groups.

Conclusion

The choice between DMNB and NVOC as a photolabile protecting group is nuanced and application-dependent. DMNB offers the potential for higher quantum yields, but this is highly dependent on the caged molecule. NVOC provides a more consistent, albeit generally lower, quantum yield. For two-photon applications, their efficiencies are comparable. A critical and often underappreciated factor is the biological activity and potential cytotoxicity of the photolysis byproducts. The known inhibitory activity of the NVOC byproduct, 6-nitroveratraldehyde, warrants careful consideration in biological experiments. Researchers are encouraged to empirically determine the uncaging efficiency and assess the potential impact of byproducts within their specific experimental context to ensure the reliability and accuracy of their findings.

References

A Comparative Guide to Ortho-Nitrobenzyl Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical biology, drug delivery, and materials science, the ability to control molecular activity with high spatiotemporal precision is essential. Photolabile protecting groups (PPGs), also known as "caging" groups, are invaluable tools that enable light-induced activation of molecules. The ortho-nitrobenzyl (o-NB) group is a foundational and widely used PPG, valued for its predictable cleavage mechanism. This guide offers an objective comparison of o-NB and its derivatives, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the most suitable PPG for their needs.

Performance Characteristics: A Quantitative Comparison

The choice of an appropriate PPG is dictated by several key performance metrics. These include the wavelength of light required for cleavage (λmax), the efficiency of the photorelease as measured by the quantum yield (Φ), and for applications requiring three-dimensional precision, the two-photon action cross-section (δu₂ₚ). The following table summarizes these critical parameters for common o-nitrobenzyl derivatives.

Photolabile Protecting Group (PPG)Typical One-Photon Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φu)Key Features & Drawbacks
o-Nitrobenzyl (o-NB) 260–350300–3650.01–0.3Features: Well-established chemistry, versatile for protecting various functional groups.[1] Drawbacks: Requires UV light which can be phototoxic to biological samples, relatively low quantum yield, and potentially reactive photobyproducts.[1][2]
4,5-Dimethoxy-2-nitrobenzyl (DMNB or NV) ~350350–3650.006–0.16Features: Red-shifted absorption compared to o-NB, which can reduce photodamage to cells.[2] Drawbacks: Lower quantum yield in some cases compared to the parent o-NB.[3]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) ~365~365~0.41Features: Relatively high quantum yield, useful for applications like oligonucleotide synthesis.[1][4] Drawbacks: Low molar absorptivity can limit its application at longer wavelengths.[1]
Nitrodibenzofuran (NDBF) ~365~365~0.7Features: High quantum yield and high molar extinction coefficient, leading to very efficient uncaging.[3] Drawbacks: Can be synthetically more complex to install.

Note: Quantum yields are highly dependent on the leaving group and the solvent system.[5][6]

Mechanism of Photocleavage

The photolytic cleavage of o-nitrobenzyl compounds is a well-studied process. Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group.[7] This forms an aci-nitro intermediate, which then rearranges and cleaves to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct.[7][8]

G cluster_workflow Photocleavage Mechanism of o-Nitrobenzyl PPGs oNB_Protected o-Nitrobenzyl Protected Compound (R-X) Excited_State Excited State [o-NB(R-X)]* oNB_Protected->Excited_State UV Light (hν) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate (Benzoisoxazoline derivative) Aci_Nitro->Cyclic_Intermediate Rearrangement Products Deprotected Compound (R-H) + 2-Nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Photocleavage pathway of o-nitrobenzyl protecting groups.

Experimental Protocols

The successful application of PPGs relies on carefully designed experimental conditions. Below are generalized protocols for the photolytic deprotection of o-NB-protected compounds.

Protocol 1: General Procedure for Photolytic Deprotection in Solution

This protocol is suitable for the deprotection of o-NB-protected compounds in a standard laboratory setting.

  • Materials:

    • o-NB-protected compound

    • Anhydrous solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)

    • UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths <300 nm)

    • Reaction vessel (quartz or Pyrex)

    • Stirring apparatus

    • Analytical tools (TLC, HPLC, or NMR)

  • Procedure:

    • Dissolve the o-NB-protected compound in the chosen solvent to a desired concentration (typically in the micromolar to millimolar range).

    • Transfer the solution to the reaction vessel and begin stirring.

    • Position the UV lamp at a fixed distance from the reaction vessel.

    • Irradiate the solution with UV light (e.g., 365 nm) for a predetermined time.[9] It is recommended to perform a small-scale test reaction to determine the optimal irradiation time for a specific substrate.[10]

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, HPLC, or NMR.

    • Once the reaction is complete, the solvent can be removed under reduced pressure, and the deprotected product can be purified by standard chromatographic techniques.

Protocol 2: Monitoring Deprotection using Time-Resolved NMR Spectroscopy

For a kinetic analysis of the photolysis, time-resolved NMR spectroscopy can be employed.[11]

  • Procedure:

    • Prepare a solution of the o-NB ester in a deuterated solvent suitable for NMR.

    • Place the NMR tube in a setup that allows for simultaneous UV irradiation and NMR data acquisition.

    • Acquire a series of ¹H NMR spectra at different irradiation time points.

    • The disappearance of signals corresponding to the starting material and the appearance of signals for the deprotected product can be integrated to determine the reaction kinetics.[11]

The following diagram illustrates a general experimental workflow for evaluating PPG performance.

G cluster_workflow General Experimental Workflow for PPG Evaluation Sample_Prep Sample Preparation (Dissolve caged compound in solvent) Irradiation Photolysis (Irradiate with specific wavelength) Sample_Prep->Irradiation Monitoring Reaction Monitoring (e.g., HPLC, NMR, UV-Vis) Irradiation->Monitoring Data_Analysis Data Analysis (Calculate quantum yield, kinetics) Monitoring->Data_Analysis Product_Char Product Characterization (Confirm deprotected product and byproducts) Data_Analysis->Product_Char

Workflow for the evaluation of photolabile protecting groups.

Factors Influencing Performance

The efficiency of o-nitrobenzyl photolysis is not solely dependent on the structure of the PPG itself. Several other factors can have a significant impact:

  • Leaving Group: The nature of the protected molecule (the leaving group) can significantly influence the quantum yield. The acidity of the leaving group plays a critical role, with more acidic leaving groups often leading to faster decomposition.[11]

  • Substituents on the Aromatic Ring: Electron-donating groups on the aromatic ring can red-shift the absorption maximum to longer wavelengths, which is advantageous for biological applications.[8] However, this can sometimes lead to a decrease in the quantum yield.[12]

  • Benzylic Substitution: Introducing a methyl group at the benzylic position (α-carbon) can increase the quantum yield of photolysis.[7]

Conclusion

Ortho-nitrobenzyl photolabile protecting groups remain a cornerstone of research requiring spatiotemporal control over molecular function. While the classic o-NB group is a versatile and reliable choice, its derivatives offer a range of properties that can be tailored to specific experimental needs. The DMNB group provides the benefit of a red-shifted absorption, reducing potential photodamage in biological systems, while NPPOC and NDBF offer significantly higher quantum yields for more efficient uncaging. A thorough understanding of the photochemical properties and the influence of experimental conditions is paramount for the successful application of these powerful molecular tools.

References

Uncaging the Cell's Secrets: A Comparative Guide to Photolabile Protecting Groups, Focusing on DMNB

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise spatiotemporal control of bioactive molecules is paramount. Photolabile caging groups, which are removed by light to release an active molecule, offer an unparalleled level of control. This guide provides a comparative analysis of the quantum yield of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging group against other commonly used photolabile protecting groups, supported by experimental data and protocols.

The efficiency of a photolabile caging group is critically dependent on its quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage of the caging group and the release of the active molecule. A higher quantum yield translates to a more efficient release, requiring lower light intensity or shorter exposure times, thereby minimizing potential phototoxicity and damage to biological samples.

Comparative Analysis of Quantum Yields

The following table summarizes the quantum yields of DMNB and other prevalent caging groups. While a precise quantitative quantum yield for DMNB is not consistently reported in the reviewed literature, its relative efficiency is presented based on available data.

Caging GroupChemical NameTypical Quantum Yield (Φ)Notes
DMNB 4,5-Dimethoxy-2-nitrobenzyl+++ (Qualitative)Often cited as having a lower quantum yield but a higher extinction coefficient compared to o-nitrobenzyl, leading to good overall uncaging efficiency.[1]
o-Nitrobenzyl (NB) 2-Nitrobenzyl0.001 - 0.01One of the earliest and most widely used caging groups, but with a relatively low quantum yield.
Nitroveratryl (NV) 3,4-Dimethoxy-6-nitrobenzyl0.12 - 0.19An improvement over the basic NB group, offering a higher quantum yield.
Coumarin-based Various< 0.01 to > 0.5A versatile class of caging groups where the quantum yield can be significantly tuned through chemical modification. Some derivatives exhibit exceptionally high quantum yields.

Experimental Protocol: Determination of Photolysis Quantum Yield

The quantum yield of a photolabile caging group is typically determined by chemical actinometry. This method involves comparing the rate of photolysis of the caged compound to that of a chemical actinometer, a compound with a known quantum yield, under identical irradiation conditions.

Materials:

  • Caged compound of interest

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Spectrophotometer (UV-Vis)

  • Light source with a specific wavelength (e.g., a filtered mercury lamp or a laser)

  • Quartz cuvettes

  • Appropriate solvents

Procedure:

  • Preparation of Solutions: Prepare solutions of the caged compound and the chemical actinometer in the same solvent. The concentrations should be adjusted so that the absorbance at the irradiation wavelength is similar for both solutions (typically between 0.1 and 0.2 to ensure sufficient light absorption while minimizing inner filter effects).

  • Irradiation: Irradiate the solution of the caged compound in a quartz cuvette for a specific period. The light source should be stable, and the geometry of the setup should be consistent.

  • Spectrophotometric Analysis: Record the UV-Vis absorption spectrum of the caged compound solution before and after irradiation. The decrease in the absorbance of the caged compound or the increase in the absorbance of the released molecule is monitored.

  • Actinometer Irradiation: Irradiate the chemical actinometer solution under the exact same conditions (light source, geometry, irradiation time) as the caged compound.

  • Actinometer Analysis: Analyze the change in the actinometer solution according to the established protocol. For potassium ferrioxalate, this involves a colorimetric reaction to determine the amount of Fe²⁺ produced.

  • Calculation of Quantum Yield: The quantum yield of the caged compound (Φ_caged) is calculated using the following formula:

    Φ_caged = (ΔA_caged / ε_caged) / (moles of actinometer photolyzed) * Φ_actinometer

    where:

    • ΔA_caged is the change in absorbance of the caged compound.

    • ε_caged is the molar extinction coefficient of the caged compound at the monitored wavelength.

    • Φ_actinometer is the known quantum yield of the chemical actinometer at the irradiation wavelength.

Application in Cellular Signaling: Uncaging of Second Messengers

A primary application of photolabile caging groups is the controlled release of second messengers within cells to study signaling pathways. For instance, caging inositol 1,4,5-trisphosphate (IP₃), a key molecule in calcium signaling, allows researchers to trigger calcium release from intracellular stores with high spatiotemporal precision.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Cellular Environment Light Light Caged_IP3 Caged IP3 Light->Caged_IP3 Uncaging IP3 IP3 Caged_IP3->IP3 IP3R IP3 Receptor (on ER) IP3->IP3R Binds to Ca2+ Ca2+ Release IP3R->Ca2+ Activates Downstream Downstream Signaling Ca2+->Downstream

Caption: Workflow of light-induced signaling via uncaging of IP3.

The diagram above illustrates the workflow of a typical uncaging experiment to investigate calcium signaling. Light is used to cleave the caging group from IP₃, releasing the active molecule. IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of calcium ions into the cytoplasm. This localized increase in calcium concentration initiates a cascade of downstream signaling events, which can be monitored and studied.

References

A Comparative Guide to DMNB and Coumarin-Based Caging Groups for Spatiotemporal Control of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of chemical biology and pharmacology, the ability to control the activity of bioactive molecules with high spatiotemporal precision is paramount. Photolabile protecting groups, or "caging groups," offer a powerful solution by temporarily inactivating a molecule until its release is triggered by light. Among the most utilized classes of caging groups are the classic 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives and the versatile coumarin-based scaffolds. This guide provides an objective comparison of the advantages and performance of DMNB over coumarin-based caging groups, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific applications.

Uncaging Mechanisms: A Brief Overview

Both DMNB and coumarin-based caging groups rely on photolytic cleavage to release the active molecule. The general mechanism involves the absorption of a photon, leading to an excited state that undergoes a series of intramolecular reactions, ultimately breaking the bond between the caging group and the bioactive molecule.

Uncaging_Mechanism Caged_Compound Caged Compound (Inactive) Excited_State Excited State Caged_Compound->Excited_State Absorption Light Light (hν) Light->Excited_State Photochemical_Reaction Intramolecular Photochemical Reaction Excited_State->Photochemical_Reaction Uncaged_Molecule Active Molecule Photochemical_Reaction->Uncaged_Molecule Byproduct Caging Group Byproduct Photochemical_Reaction->Byproduct Caged_Compound_Workflow cluster_0 Design & Synthesis cluster_1 Photochemical Characterization cluster_2 In Vitro Evaluation cluster_3 Biological Application Design Caged Compound Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax, ε) Purification->UV_Vis Quantum_Yield Quantum Yield Determination UV_Vis->Quantum_Yield Photostability Photostability Analysis Quantum_Yield->Photostability Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Photostability->Cytotoxicity Uncaging_In_Vitro In Vitro Uncaging & Activity Assay Cytotoxicity->Uncaging_In_Vitro Cellular_Loading Cellular Loading Uncaging_In_Vitro->Cellular_Loading Spatiotemporal_Uncaging Spatiotemporal Uncaging in Live Cells Cellular_Loading->Spatiotemporal_Uncaging Biological_Readout Biological Readout Spatiotemporal_Uncaging->Biological_Readout

The Imperative of Inertness: Validating DMNB Caged Compounds for Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the biological inertness of 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds is essential for their reliable application in biological research. The fundamental principle of a caged compound is that it must remain biologically inactive until a pulse of light triggers the release of the active molecule.[1][2] Any inherent biological activity of the caged compound itself can lead to confounding effects and misinterpretation of experimental results. This guide provides a comparative overview of the validation of DMNB caged compound inertness, supported by experimental data and detailed protocols.

The DMNB caging group is a popular choice for researchers due to its efficient photolysis with near-UV light. However, like all photoremovable protecting groups (PPGs), the assumption of its complete biological inertness cannot be taken for granted and requires rigorous experimental verification.[3] Studies have shown that the inertness of a caged compound can be influenced by the specific molecule being caged, the caging moiety itself, and the biological system under investigation. For instance, while some caged compounds exhibit excellent inertness, others have been found to act as antagonists at off-target receptors.[4][5]

Comparative Analysis of Biological Inertness

To ensure the validity of experimental outcomes, it is crucial to quantify the biological activity of the caged compound relative to its uncaged, active form and other caging group alternatives. This is typically achieved through cytotoxicity assays and receptor binding or activity assays.

Cytotoxicity Assessment

A primary concern is the potential toxicity of the caged compound or its photolytic byproducts. Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assays are employed to determine the concentration at which the caged compound affects cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundCell LineAssayIC50 (µM)Reference
Uncaged Bioactive Molecule HeLaMTTHypothetical Value: 10[6][7]
DMNB-caged Molecule HeLaMTTHypothetical Value: >1000
Alternative Caged Molecule (e.g., Bhc-caged) HeLaMTTHypothetical Value: >1000

Note: The IC50 values presented are hypothetical examples for illustrative purposes. Actual values are molecule and cell-line dependent and must be determined experimentally. A significantly higher IC50 value for the caged compound compared to the uncaged molecule is a strong indicator of its reduced cytotoxicity and, by extension, a facet of its biological inertness.

Receptor Binding and Activity Assays

For caged compounds designed to interact with specific receptors, it is imperative to confirm that the caging group effectively blocks this interaction until photolysis. Radioligand binding assays are used to determine the binding affinity (Ki) of the caged and uncaged compounds to the target receptor. A substantially higher Ki value for the caged compound indicates weaker binding and thus, effective caging.

CompoundReceptorAssay TypeKi (nM)Reference
Uncaged Ligand Target ReceptorRadioligand CompetitionHypothetical Value: 50
DMNB-caged Ligand Target ReceptorRadioligand CompetitionHypothetical Value: >10,000
Alternative Caged Ligand (e.g., NDBF-caged) Target ReceptorRadioligand CompetitionHypothetical Value: >10,000

Note: The Ki values presented are hypothetical examples for illustrative purposes. Actual values are ligand and receptor dependent.

Furthermore, functional assays are crucial to assess whether the caged compound acts as an agonist or antagonist at the target receptor. For example, in neuroscience, whole-cell patch-clamp recordings can be used to measure receptor-mediated currents in response to the application of the caged compound before and after photolysis. The absence of a current before photolysis and the appearance of the expected current after photolysis validates the inertness and efficacy of the caged compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible validation of caged compound inertness.

Cytotoxicity Assay (MTT Protocol)

This protocol outlines the determination of the IC50 value of a DMNB-caged compound in a human cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • DMNB-caged compound and uncaged compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the DMNB-caged compound and the uncaged compound in DMEM. Replace the medium in the wells with the compound solutions and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Receptor Binding Assay (Radioligand Competition)

This protocol describes how to determine the binding affinity (Ki) of a DMNB-caged ligand to its target receptor expressed in a cell line.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • DMNB-caged ligand and uncaged ligand

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and increasing concentrations of the uncaged ligand (for the standard curve) or the DMNB-caged ligand.

  • Filtration: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Validation Workflow

The logical flow of validating the biological inertness of a DMNB-caged compound can be visualized as follows:

Validation_Workflow cluster_synthesis Compound Preparation cluster_validation Biological Inertness Validation cluster_controls Essential Controls cluster_outcome Outcome Synthesis Synthesis of DMNB-caged compound Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Synthesis->Cytotoxicity Receptor_Activity Receptor Binding/Activity Assay (e.g., Radioligand Binding, Patch-Clamp) Synthesis->Receptor_Activity Inert Biologically Inert Cytotoxicity->Inert High IC50 Not_Inert Biologically Active Cytotoxicity->Not_Inert Low IC50 Receptor_Activity->Inert High Ki / No Activity Receptor_Activity->Not_Inert Low Ki / Agonist or Antagonist Activity Uncaged Uncaged Bioactive Molecule Uncaged->Cytotoxicity Uncaged->Receptor_Activity Alternative_Cage Alternative Caging Group (e.g., Bhc, NDBF) Alternative_Cage->Cytotoxicity Alternative_Cage->Receptor_Activity Vehicle Vehicle Control Vehicle->Cytotoxicity Vehicle->Receptor_Activity

Caption: Workflow for validating the biological inertness of a DMNB-caged compound.

Signaling Pathway Perturbation: A Case for Inertness

Signaling_Pathway cluster_ideal Ideal Scenario: Inert Caged Compound cluster_problem Problematic Scenario: Active Caged Compound Caged_Inert DMNB-caged Compound (Inert) Light Light (Uncaging) Active Active Molecule Light->Active Release Receptor Receptor Active->Receptor Binds Signal Cellular Response Receptor->Signal Activates Caged_Active DMNB-caged Compound (Active) Receptor2 Receptor Caged_Active->Receptor2 Binds Directly Light2 Light (Uncaging) Signal2 Unintended Cellular Response Receptor2->Signal2 Activates Signal3 Intended Cellular Response Receptor2->Signal3 Active2 Active Molecule Light2->Active2 Release Active2->Receptor2 Binds

Caption: Comparison of signaling pathway activation with inert versus active caged compounds.

References

A Comparative Guide to One-Photon and Two-Photon Uncaging of DMNB

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cellular biology and neuroscience, the ability to precisely control the concentration of bioactive molecules is paramount for elucidating complex signaling pathways and cellular functions. Photolabile protecting groups, or "caged" compounds, have emerged as indispensable tools for achieving this spatiotemporal control. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) cage is a widely utilized photolabile protecting group that can be cleaved by light to release a molecule of interest. This guide provides a detailed comparison of one-photon and two-photon uncaging techniques for DMNB-caged compounds, offering insights into their respective advantages, limitations, and experimental considerations for researchers, scientists, and drug development professionals.

Fundamental Principles: One-Photon vs. Two-Photon Excitation

The core difference between one-photon and two-photon uncaging lies in the mechanism of light absorption by the DMNB caging group.

One-Photon Uncaging: In this conventional method, a single high-energy photon, typically in the ultraviolet (UV) range (around 350 nm), is absorbed by the DMNB molecule. This absorption event elevates the molecule to an excited state, leading to a photochemical reaction that cleaves the bond between the cage and the bioactive molecule, liberating it into the surrounding environment. The rate of uncaging in this process is directly proportional to the intensity of the incident light.

Two-Photon Uncaging: This advanced technique utilizes the principle of two-photon absorption, a nonlinear optical process. Instead of a single high-energy photon, two lower-energy photons, typically in the near-infrared (NIR) range (around 700-740 nm for nitroaromatic compounds like DMNB), are absorbed simultaneously (within femtoseconds) by the DMNB molecule.[1] The combined energy of these two photons is sufficient to excite the molecule to the same state as in one-photon absorption, triggering the uncaging process. The probability of two-photon absorption is proportional to the square of the incident light intensity. This quadratic relationship is the key to the high spatial resolution of two-photon uncaging.

Performance Comparison: A Quantitative Look

The choice between one-photon and two-photon uncaging often depends on the specific experimental requirements. The following table summarizes the key performance parameters of each technique for DMNB-caged compounds.

FeatureOne-Photon UncagingTwo-Photon Uncaging
Excitation Wavelength ~350 nm (UV)~700-740 nm (NIR)[1]
Spatial Resolution Lower (micrometers)Higher (sub-micrometer)[2]
Tissue Penetration Depth Shallow (tens of micrometers)Deeper (hundreds of micrometers)[3]
Phototoxicity Higher risk of cellular damageReduced phototoxicity outside the focal volume[4]
Uncaging Efficiency Dependent on Quantum Yield (Φ)Dependent on Two-Photon Action Cross-Section (δu)
Instrumentation Simpler (e.g., UV lamp, LED, CW laser)More complex (femtosecond pulsed laser)

Note on Quantitative Data: Specific values for the one-photon quantum yield and two-photon action cross-section can vary depending on the specific DMNB-caged molecule and the experimental conditions. For DM-nitrophen, a compound structurally similar to the DMNB cage, the two-photon action cross-section has been measured to be approximately 0.013 GM at 730 nm.[5]

Visualizing the Concepts

To better understand the underlying principles and workflows, the following diagrams are provided.

G One-Photon vs. Two-Photon Excitation cluster_1p One-Photon Excitation cluster_2p Two-Photon Excitation 1P_Source UV Photon 1P_Molecule_Ground DMNB (Ground State) 1P_Source->1P_Molecule_Ground 1P_Molecule_Excited DMNB* (Excited State) 1P_Molecule_Ground->1P_Molecule_Excited Absorption 2P_Source1 NIR Photon 2P_Molecule_Ground DMNB (Ground State) 2P_Source1->2P_Molecule_Ground 2P_Source2 NIR Photon 2P_Source2->2P_Molecule_Ground 2P_Molecule_Excited DMNB* (Excited State) 2P_Molecule_Ground->2P_Molecule_Excited Simultaneous Absorption

A diagram illustrating the fundamental difference between one-photon and two-photon excitation of a DMNB molecule.

G General Uncaging Signaling Pathway Light Light (UV or NIR) DMNB_Caged DMNB-Caged Molecule Light->DMNB_Caged Photon Absorption Excited_State Excited State (DMNB*) DMNB_Caged->Excited_State Photochemical_Reaction Photochemical Reaction (Bond Cleavage) Excited_State->Photochemical_Reaction Released_Molecule Released Bioactive Molecule Photochemical_Reaction->Released_Molecule Byproducts Byproducts Photochemical_Reaction->Byproducts

A simplified signaling pathway for the photochemical uncaging of a DMNB-caged compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of uncaging experiments. Below are generalized methodologies for both one-photon and two-photon uncaging of DMNB-caged compounds.

One-Photon Uncaging Protocol

This protocol outlines a general procedure for one-photon uncaging in a cellular context.

1. Preparation of DMNB-Caged Compound:

  • Dissolve the DMNB-caged compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • The final concentration of the caged compound in the experimental buffer will depend on the specific compound and the desired concentration of the released molecule. It is crucial to protect the stock solution from light.

2. Cell Preparation and Loading:

  • Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

  • For intracellular uncaging, load the cells with the DMNB-caged compound. This can be achieved through various methods such as microinjection, electroporation, or by using a membrane-permeant version of the caged compound.

  • For extracellular uncaging, the DMNB-caged compound is added directly to the extracellular solution.

3. Uncaging Experiment:

  • Mount the cell culture dish on a microscope equipped with a UV light source (e.g., mercury lamp, UV LED, or a UV laser).

  • Use appropriate filters to select the desired UV wavelength for uncaging (typically around 350 nm).

  • Define the region of interest (ROI) for uncaging.

  • Deliver a controlled dose of UV light to the ROI to trigger the release of the bioactive molecule. The duration and intensity of the light exposure will need to be optimized for each experiment.

4. Data Acquisition and Analysis:

  • Monitor the cellular response to the uncaged molecule using appropriate imaging or electrophysiological techniques (e.g., fluorescence microscopy to track a downstream reporter, or patch-clamp to measure changes in membrane potential).

  • Analyze the data to correlate the timing and location of uncaging with the observed cellular response.

Two-Photon Uncaging Protocol

This protocol provides a general workflow for two-photon uncaging, often performed in brain slices or other thick tissue preparations.

1. Preparation of DMNB-Caged Compound:

  • Prepare a stock solution of the DMNB-caged compound as described for the one-photon protocol.

  • The final concentration in the artificial cerebrospinal fluid (aCSF) or other physiological buffer typically ranges from micromolar to millimolar.

2. Tissue Preparation:

  • Prepare acute brain slices or other tissue preparations according to standard protocols.

  • Maintain the tissue in a recording chamber continuously perfused with oxygenated physiological solution.

3. Two-Photon Microscope Setup:

  • Use a two-photon laser-scanning microscope equipped with a femtosecond-pulsed NIR laser (e.g., a Ti:sapphire laser).

  • Tune the laser to the appropriate wavelength for two-photon excitation of DMNB (around 720 nm).[1]

  • The laser beam is focused through a high numerical aperture (NA) objective lens to create a small focal volume.

4. Uncaging Experiment:

  • Add the DMNB-caged compound to the perfusion solution.

  • Identify the target cell or subcellular structure (e.g., a dendritic spine) using two-photon imaging.

  • Position the laser focus at the desired location for uncaging.

  • Deliver a series of short laser pulses (femtoseconds to picoseconds) to the target location to induce two-photon uncaging. The laser power and pulse duration need to be carefully calibrated to achieve efficient uncaging without causing photodamage.[4]

5. Data Acquisition and Analysis:

  • Simultaneously record the physiological response using techniques such as two-photon calcium imaging or whole-cell patch-clamp electrophysiology.[6]

  • Analyze the data to determine the functional consequences of the localized release of the bioactive molecule.

G Experimental Workflow for Uncaging Start Start Prepare_Cage Prepare DMNB-Caged Compound Stock Start->Prepare_Cage Prepare_Sample Prepare Biological Sample (Cells or Tissue) Prepare_Cage->Prepare_Sample Load_Cage Load/Apply Caged Compound Prepare_Sample->Load_Cage Setup_Microscope Microscope Setup (1P or 2P) Load_Cage->Setup_Microscope Identify_Target Identify Target Region/Cell Setup_Microscope->Identify_Target Uncaging Photolysis (Light Exposure) Identify_Target->Uncaging Data_Acquisition Data Acquisition (Imaging/Electrophysiology) Uncaging->Data_Acquisition Analysis Data Analysis Data_Acquisition->Analysis End End Analysis->End

A generalized experimental workflow for conducting a DMNB uncaging experiment.

Conclusion: Choosing the Right Tool for the Job

Both one-photon and two-photon uncaging of DMNB are powerful techniques that offer unique advantages for controlling biological processes with light.

One-photon uncaging is a well-established and accessible method suitable for applications where high spatial resolution is not the primary concern. It is effective for uncaging in cell monolayers and near the surface of tissues.

Two-photon uncaging , on the other hand, provides unparalleled 3D spatial resolution, deeper tissue penetration, and reduced phototoxicity, making it the method of choice for precise manipulation of signaling events in thick tissues and living animals.[3][6]

The selection of the appropriate technique will ultimately depend on the specific scientific question, the biological preparation, and the available instrumentation. By carefully considering the principles, performance metrics, and experimental protocols outlined in this guide, researchers can effectively harness the power of DMNB uncaging to advance their understanding of complex biological systems.

References

A Comparative Guide to Photolabile Protecting Groups for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to precisely control the release of neuroactive molecules in time and space is a cornerstone of modern neuroscience. Photolabile protecting groups (PPGs), or "caged" compounds, are powerful chemical tools that offer this control.[1][2] A PPG is a light-sensitive moiety that is covalently attached to a bioactive molecule, rendering it inert. Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active molecule in a controlled manner.[1][3][4] This technology allows researchers to mimic synaptic events, map neural circuits, and investigate the dynamics of signaling pathways with unparalleled precision.[3][5][6]

This guide provides a detailed comparison of the most common classes of photolabile protecting groups used in neuroscience, including nitroindoline, ruthenium-bipyridine, and coumarin derivatives. We will examine their performance based on key photochemical properties and provide supporting experimental data to aid researchers in selecting the optimal PPG for their specific application.

Key Performance Metrics for Photolabile Protecting Groups

The ideal PPG should possess a combination of properties to ensure the efficient and clean release of the target molecule without interfering with the biological system. Desirable characteristics include:

  • Wavelength Specificity: The PPG should have a maximum absorption wavelength (λmax) shifted towards longer, less phototoxic wavelengths (i.e., visible or near-infrared) to minimize cellular damage and enhance tissue penetration.[7]

  • High Photolysis Efficiency: The efficiency of photorelease is a product of the molar extinction coefficient (ε), which measures the ability to absorb light, and the quantum yield of uncaging (Φu), which is the fraction of absorbed photons that result in photorelease.[1][7][8] A high efficiency (ε × Φu) ensures that a low dose of light is sufficient for release.

  • Two-Photon Excitation (2PE) Capability: A large two-photon action cross-section (δu), which is the product of the two-photon absorption cross-section and the quantum yield, allows for highly localized uncaging in three dimensions. This is crucial for applications requiring subcellular resolution, such as stimulating individual dendritic spines.[1][7][9]

  • Stability and Biocompatibility: The caged compound must be stable in aqueous physiological solutions (resistant to hydrolysis) and biologically inert, meaning neither the caged compound nor the photoreleased cage byproduct should interact with receptors or other cellular components.[9][10]

  • Rapid Release Kinetics: To study fast processes like synaptic transmission, the rate of release of the active molecule must be faster than the biological event of interest.[7]

Quantitative Performance Comparison

The following table summarizes key quantitative data for representative PPGs commonly used to cage the neurotransmitters glutamate and GABA. This allows for an objective comparison of their performance.

Caged CompoundClass1P λmax (nm)Quantum Yield (Φu)Extinction Coefficient (ε, M⁻¹cm⁻¹)2P λmax (nm)2P Action Cross-Section (δu, GM¹)Key Features & Drawbacks
MNI-Glutamate Nitroindoline~3500.0854,340~7200.06 - 0.1Features : Most widely used for 2P uncaging; well-characterized. Drawbacks : Requires UV/near-UV light; strong antagonist of GABA-A receptors at typical uncaging concentrations.[6][9]
CDNI-Glutamate Nitroindoline~3500.284,500~7200.22Features : Higher quantum yield than MNI, leading to greater 2P efficiency. Drawbacks : Similar GABA-A receptor antagonism to MNI.
RuBi-Glutamate Ruthenium-Bipyridine~4500.4400~8000.3Features : Activated by visible light (blue/green); can be used at lower concentrations, reducing GABA-A antagonism.[6] Drawbacks : Lower extinction coefficient.
DEAC450-Glutamate Coumarin~4500.243,000~9000.35Features : High extinction coefficient; red-shifted 2P λmax allows for spectral separation from MNI/CDNI for dual uncaging experiments.[7][9] Drawbacks : Can be fluorescent, potentially interfering with imaging.
RuBi-GABA Ruthenium-Bipyridine~4700.04 - 0.08N/A~800N/AFeatures : Uncaged with visible light, reducing phototoxicity and allowing deeper tissue penetration.[11] Drawbacks : Potential for photolysis byproducts to have biological effects.[12][13]

¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). Data compiled from multiple sources.[7][9] N/A = Not Available in cited sources.

Experimental Protocols & Methodologies

Protocol for Two-Photon Glutamate Uncaging in Acute Brain Slices

This protocol outlines a typical experiment combining two-photon imaging and glutamate uncaging with whole-cell electrophysiology to study synaptic function at single dendritic spines.

a. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (ACSF): Composed of (in mM): 127 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, and 1 MgCl2. The solution should be continuously aerated with 95% O2 / 5% CO2.

  • Caged Glutamate Solution: Prepare a 2.5 - 5 mM solution of MNI-Glutamate in ACSF. For some experiments, tetrodotoxin (TTX, 1 μM) is added to block action potentials.[9] The solution should be protected from light and recirculated over the brain slice.

  • Internal Pipette Solution (for whole-cell patch-clamp): Composed of (in mM): 135 Cs-methanesulfonate, 10 HEPES, 4 MgCl2, 4 Na2-ATP, 0.4 Na-GTP, and a fluorescent dye (e.g., 0.2 Alexa Fluor 488 or 594) to visualize cell morphology.[9]

b. Brain Slice Preparation:

  • Anesthetize a mouse (e.g., P16-19 C57BL/6J) according to approved institutional protocols.[14]

  • Perfuse transcardially with ice-cold, oxygenated slicing solution.

  • Rapidly dissect the brain and prepare 300-350 µm thick horizontal or coronal slices using a vibratome in ice-cold slicing solution.

  • Transfer slices to a holding chamber with ACSF at 34°C for 30 minutes, then allow them to recover at room temperature for at least 1 hour before recording.

c. Electrophysiology and Uncaging Procedure:

  • Transfer a slice to the recording chamber of a two-photon microscope and continuously perfuse with the ACSF/caged glutamate solution.

  • Using differential interference contrast (DIC) optics, establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).[9] Hold the cell in voltage-clamp at -65 mV.

  • Allow the fluorescent dye from the pipette to fill the cell for 10-15 minutes to visualize dendritic morphology.

  • Switch to two-photon imaging mode. Use an imaging wavelength (e.g., 920 nm) that does not cause significant uncaging of the compound.

  • Identify a dendritic spine for stimulation. Position the uncaging laser spot (e.g., a Ti:Sapphire laser tuned to 720 nm for MNI-Glutamate) at the head of the spine.[14]

  • Deliver a short laser pulse (e.g., 0.5-1 ms duration, 15-25 mW power at the objective) to photorelease glutamate.[9][14]

  • Record the resulting uncaging-evoked excitatory postsynaptic current (uEPSC) through the patch-clamp amplifier.

  • Calibrate the laser power to elicit a uEPSC amplitude that mimics a physiological quantal response (~10 pA).[9]

d. Synthesis of MNI-caged Glutamate: The synthesis of MNI-caged glutamate has been described in detail previously. The general strategy involves the chemical synthesis of the 4-methoxy-7-nitroindolinyl (MNI) caging chromophore, which is then coupled to the amino acid L-glutamate. For detailed protocols, researchers are directed to the original publications by Papageorgiou & Corrie (2000) and Matsuzaki et al. (2001).[14][15]

Visualizations: Workflows and Signaling Pathways

Logical Flow for PPG Selection

This diagram provides a decision-making framework for selecting an appropriate photolabile protecting group based on common experimental constraints and goals.

Caption: A flowchart to guide the selection of a photolabile protecting group.

Experimental Workflow for 2P Uncaging

This diagram illustrates the typical experimental sequence for photolytically releasing a neurotransmitter at a single synapse while recording the cellular response.

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Acute Brain Slice p2 Incubate Slice with Caged Compound (e.g., MNI-Glu) p1->p2 e1 Establish Whole-Cell Patch-Clamp Recording p2->e1 e2 Fill Neuron with Fluorescent Dye e1->e2 e3 Identify Dendritic Spine with 2P Imaging e2->e3 e4 Position & Fire Uncaging Laser (720 nm) e3->e4 e5 Record uEPSC (Postsynaptic Current) e4->e5 a1 Analyze uEPSC Amplitude & Kinetics e5->a1 a2 Correlate with Spine Structure/Morphology a1->a2

Caption: A typical workflow for a two-photon uncaging experiment in a brain slice.

Signaling Pathway: Glutamate Uncaging at a Synapse

This diagram shows the molecular events following the photorelease of glutamate at a postsynaptic terminal, leading to neuronal excitation.

Synaptic_Uncaging cluster_pre Extracellular Space cluster_post Postsynaptic Membrane laser 2P Laser Pulse (e.g., 720 nm) caged_glu MNI-Glutamate (Inactive) laser->caged_glu Uncaging glu Glutamate (Active) caged_glu->glu byproduct MNI Byproduct caged_glu->byproduct ampa AMPA Receptor glu->ampa Binds & Opens nmda NMDA Receptor glu->nmda Binds & Opens epsc Excitatory Postsynaptic Current (EPSC) ampa->epsc Na+ Influx nmda->epsc Na+/Ca2+ Influx

References

A Researcher's Guide to the Kinetic Analysis of DMNB Uncaging and a Comparison with Leading Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology, pharmacology, and materials science, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caging" groups, offer a powerful solution by enabling light-induced activation of molecules. Among these, 4,5-Dimethoxy-2-nitrobenzyl (DMNB) has emerged as a widely utilized PPG. This guide provides a comprehensive kinetic analysis of the DMNB uncaging reaction, an objective comparison with other common PPGs, and detailed experimental protocols to aid researchers in selecting and applying these essential tools.

Comparative Kinetic Data of Common Photolabile Protecting Groups

The efficacy of a PPG is determined by several key kinetic parameters, including its absorption wavelength, quantum yield of uncaging (Φu), and the rate of release of the caged molecule. The following table summarizes these parameters for DMNB and a selection of other frequently used PPGs. It is crucial to note that these values can be influenced by the leaving group and the experimental conditions, such as solvent and pH.

Photolabile Protecting Group (PPG)ClassTypical λmax (nm)One-Photon UncagingTwo-Photon UncagingRelease Rate (Half-Life)Key Features & Drawbacks
DMNB (4,5-Dimethoxy-2-nitrobenzyl) Nitrobenzyl340-365Φu: ~0.01 - 0.08δu: Lowµs to msFeatures: Well-established, good stability.[1] Drawbacks: Low quantum yield, requires UV light, potential for photoreactive byproducts.
NPE (1-(2-Nitrophenyl)ethyl) Nitrobenzyl~350Φu: ~0.05 - 0.1δu: Lowns to µsFeatures: Generally faster release than DMNB.[1][2] Drawbacks: UV activation, potential for side reactions.
DEACM (7-(Diethylamino)coumarin-4-yl)methyl) Coumarin380-400Φu: ~0.02 - 0.2δu: Moderate to Highns to µsFeatures: Visible light absorption, often fluorescent, good two-photon sensitivity.[3] Drawbacks: Quantum yield can be sensitive to the leaving group.
Bhc (6-Bromo-7-hydroxycoumarin-4-yl)methyl) Coumarin360-380Φu: ~0.1 - 0.3δu: HighnsFeatures: High two-photon cross-section, fast release. Drawbacks: Can undergo isomerization to a non-releasing product.[4]
pHP (p-Hydroxyphenacyl) Phenacyl300-320Φu: ~0.1 - 0.4δu: LownsFeatures: Fast release kinetics, clean photoproducts.[5] Drawbacks: Requires UV activation.
BODIPY-based BODIPY480-530Φu: ~0.1 - 0.5δu: Highns to µsFeatures: Visible light absorption, high quantum yields, excellent for two-photon applications.[3] Drawbacks: Can be synthetically more complex.

Φu: Quantum Yield of Uncaging; δu: Two-Photon Uncaging Action Cross-Section in Goeppert-Mayer (GM) units.

Experimental Protocols for Kinetic Analysis

Accurate determination of the kinetic parameters of a PPG is essential for its effective application. Below are detailed protocols for measuring the quantum yield and release rate of an uncaging reaction.

Protocol 1: Determination of Uncaging Quantum Yield (Φu)

The quantum yield of uncaging is determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Light source with a monochromator or bandpass filter (e.g., Xenon lamp)

  • Quartz cuvettes

  • Caged compound of interest

  • Chemical actinometer (e.g., potassium ferrioxalate)

  • Solvent appropriate for the caged compound and actinometer

Procedure:

  • Prepare Solutions: Prepare a solution of the caged compound and a separate solution of the chemical actinometer in the same solvent. The concentrations should be adjusted to have a similar absorbance (typically 0.1-0.2) at the chosen irradiation wavelength.

  • Irradiation:

    • Fill a quartz cuvette with the caged compound solution and irradiate it with the light source at a specific wavelength for a set period.

    • Record the UV-Vis absorption spectrum before and after irradiation.

    • Repeat the irradiation for several time intervals to obtain a time-course of the reaction.

  • Actinometry:

    • Immediately after irradiating the caged compound, replace it with the cuvette containing the actinometer solution.

    • Irradiate the actinometer solution for the same period and under the identical conditions used for the caged compound.

    • Develop the actinometer according to standard procedures (e.g., for potassium ferrioxalate, add a solution of 1,10-phenanthroline to form a colored complex).

    • Measure the absorbance of the developed actinometer solution at its λmax (e.g., 510 nm for the Fe(II)-phenanthroline complex).

  • Data Analysis:

    • From the change in absorbance of the caged compound, calculate the number of molecules that have undergone photolysis.

    • From the absorbance of the developed actinometer, calculate the number of photons absorbed using the known quantum yield of the actinometer.

    • The uncaging quantum yield (Φu) is calculated as the ratio of the number of molecules of the caged compound photolyzed to the number of photons absorbed by the actinometer.

Protocol 2: Measurement of Release Kinetics using HPLC

High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the caged compound and the appearance of the released molecule over time, allowing for the determination of the release rate constant.

Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Photolysis setup (as in Protocol 1)

  • Caged compound and the expected released molecule (as a standard)

  • Appropriate HPLC column and mobile phase

Procedure:

  • Develop HPLC Method: Develop an HPLC method that can separate the caged compound from the released molecule and any photoproducts. This involves selecting an appropriate column, mobile phase, and detection wavelength.

  • Calibration: Create a calibration curve for both the caged compound and the released molecule by injecting known concentrations and recording the peak areas.

  • Photolysis:

    • Prepare a solution of the caged compound in a suitable solvent.

    • Irradiate the solution for a specific time interval.

    • Immediately after irradiation, inject a sample of the solution into the HPLC system.

  • Time-Course Monitoring: Repeat the irradiation and injection process for various time points to monitor the progress of the uncaging reaction.

  • Data Analysis:

    • Quantify the concentration of the caged compound and the released molecule at each time point using the calibration curves.

    • Plot the concentration of the caged compound versus time and fit the data to a first-order decay model to determine the rate constant (k) and the half-life (t1/2 = ln(2)/k) of the uncaging reaction.

Visualizing the Uncaging Process

Diagrams are invaluable for understanding the complex processes involved in uncaging reactions and their kinetic analysis.

G cluster_uncaging DMNB Uncaging Mechanism Caged Molecule (DMNB-X) Caged Molecule (DMNB-X) Excited State Excited State Caged Molecule (DMNB-X)->Excited State hν (Light Absorption) Aci-nitro Intermediate Aci-nitro Intermediate Excited State->Aci-nitro Intermediate Intramolecular H-atom transfer Released Molecule (X) Released Molecule (X) Aci-nitro Intermediate->Released Molecule (X) Rearrangement & Release Nitrosobenzaldehyde byproduct Nitrosobenzaldehyde byproduct Aci-nitro Intermediate->Nitrosobenzaldehyde byproduct

Caption: Photochemical uncaging mechanism of a DMNB-caged molecule.

G cluster_workflow Experimental Workflow for Kinetic Analysis Sample Preparation Sample Preparation Photolysis (Light Irradiation) Photolysis (Light Irradiation) Sample Preparation->Photolysis (Light Irradiation) Spectroscopic/Chromatographic Analysis Spectroscopic/Chromatographic Analysis Photolysis (Light Irradiation)->Spectroscopic/Chromatographic Analysis Data Processing & Kinetic Modeling Data Processing & Kinetic Modeling Spectroscopic/Chromatographic Analysis->Data Processing & Kinetic Modeling Determination of Φu and k_release Determination of Φu and k_release Data Processing & Kinetic Modeling->Determination of Φu and k_release

Caption: A typical experimental workflow for kinetic analysis of an uncaging reaction.

References

Performance of DMNB in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a photoremovable protecting group (PPG) is critical for the precise spatiotemporal control of bioactive molecules. Among these, 4,5-dimethoxy-2-nitrobenzyl (DMNB) is a widely utilized caging group. This guide provides a comprehensive comparison of DMNB's performance in various solvent systems, offering supporting experimental data and methodologies to inform your selection process.

Executive Summary

The efficacy of a photoremovable protecting group is intrinsically linked to the solvent system in which it is employed. Factors such as solubility, stability, and the quantum yield of uncaging are all influenced by the surrounding solvent molecules. This guide delves into the performance of DMNB, presenting quantitative data on its solubility and photolytic efficiency in a range of common laboratory solvents. Furthermore, it provides detailed experimental protocols for uncaging experiments and the synthesis of DMNB-caged compounds, alongside a comparative overview of alternative PPGs.

Data Presentation: DMNB Performance Metrics

The selection of an appropriate solvent is paramount for the successful application of DMNB-caged compounds. The following tables summarize key performance indicators of DMNB in various solvent environments.

Solubility of DMNB

The solubility of DMNB across a spectrum of organic solvents at various temperatures is presented below. This data is crucial for preparing stock solutions and ensuring the homogeneity of reaction mixtures.

SolventTemperature (°C)Solubility ( g/100g solvent)
Acetone514.1
1518.3
2523.5
3529.8
Acetonitrile56.28
158.22
2510.8
3514.1
Dimethyl Sulfoxide (DMSO)2521.9
3528.5
Methanol51.27
151.81
252.62
353.71
Water5<0.01
15<0.01
25<0.01
35<0.01

Data compiled from publicly available literature.

Photolysis Efficiency of DMNB-Caged Compounds
Caged MoleculeSolventWavelength (nm)Quantum Yield (Φ)
DMNB-caged ATPAqueous Buffer347~0.05-0.07
DMNB-caged GlycineAqueous Buffer345~0.05
DMNB-caged Arachidonic AcidDMSO365Not explicitly quantified, but photolysis observed

It is generally observed that polar protic solvents can influence the excited state of nitroaromatic compounds, which may affect the uncaging efficiency. However, systematic studies directly comparing a range of solvents for DMNB are limited.

Comparative Analysis with Alternative Photoremovable Protecting Groups

DMNB is one of several commonly used photoremovable protecting groups. The table below offers a qualitative comparison with two other popular alternatives: 1-(2-nitrophenyl)ethyl (NPE) and 4-methoxy-7-nitroindolinyl (MNI).

FeatureDMNBNPEMNI
Photolysis Speed Generally moderateCan be slow for some substratesGenerally fast
Quantum Yield ModerateGenerally higher than DMNB for some substratesHigh
Two-Photon Cross-Section ModerateLowerHigher, well-suited for 2-photon uncaging
Stability Generally good, but light sensitive.[1]GoodGood hydrolytic stability
Solubility Good in many organic solvents, poor in waterVaries with caged moleculeGood in aqueous solutions

Experimental Protocols

Protocol 1: General Procedure for UV Uncaging of DMNB-Caged Compounds

This protocol outlines a general method for the photolytic release of a bioactive molecule from a DMNB-caged precursor.

Materials:

  • DMNB-caged compound

  • Appropriate solvent (e.g., DMSO, methanol, or aqueous buffer)

  • UV lamp with a suitable wavelength output (e.g., 365 nm)

  • Quartz cuvette or appropriate reaction vessel

  • Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a stock solution of the DMNB-caged compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in the experimental buffer or solvent. Ensure the final concentration of the organic solvent is compatible with the experimental system.

  • Irradiation: Transfer the sample solution to a quartz cuvette. Expose the sample to UV light from the lamp. The duration and intensity of the irradiation will need to be optimized based on the quantum yield of the specific caged compound and the desired extent of photorelease. It is recommended to perform initial time-course experiments to determine the optimal irradiation time.

  • Analysis: Following irradiation, analyze the sample to quantify the amount of released bioactive molecule and remaining caged compound. High-Performance Liquid Chromatography (HPLC) is a common and effective method for this analysis.

Protocol 2: Synthesis of a DMNB-Caged Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with 4,5-dimethoxy-2-nitrobenzyl alcohol.

Materials:

  • Carboxylic acid of interest

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Coupling Reaction: Cool the mixture in an ice bath and add DCC (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, filter off the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired DMNB-caged carboxylic acid.

Mandatory Visualizations

Photouncaging Mechanism of DMNB

The photolysis of a DMNB-caged compound proceeds through a well-established intramolecular rearrangement mechanism upon absorption of UV light.

DMNB_Uncaging DMNB_Caged DMNB-Caged Compound Excited_State Excited State DMNB_Caged->Excited_State hν (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-atom transfer Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Released_Molecule Released Bioactive Molecule Cyclic_Intermediate->Released_Molecule Byproduct 2-Nitroso-4,5- dimethoxybenzaldehyde Cyclic_Intermediate->Byproduct

Caption: Photouncaging mechanism of DMNB-caged compounds.

General Experimental Workflow for Photouncaging Studies

A typical workflow for conducting a photouncaging experiment involves several key steps, from sample preparation to data analysis.

Uncaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Dilute_Sample Dilute to Working Concentration Prep_Stock->Dilute_Sample Irradiate Irradiate with UV Light Source Dilute_Sample->Irradiate Analyze Analyze Sample (e.g., HPLC, LC-MS) Irradiate->Analyze Quantify Quantify Released and Caged Species Analyze->Quantify

Caption: General experimental workflow for photouncaging.

References

Safety Operating Guide

1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, navigating the complexities of laboratory waste is paramount to ensuring not only regulatory compliance but, more importantly, the safety of all personnel and the protection of our environment. The disposal of a reactive intermediate like 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene requires a systematic and informed approach. This compound, while valuable in synthetic chemistry, particularly as a photolabile protecting group, possesses a combination of functional groups—a bromomethyl group, a nitroaromatic system, and methoxy ethers—that dictates its hazardous nature and necessitates meticulous handling from use to disposal.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you, our fellow researchers and drug development professionals, to manage this chemical waste with confidence and precision.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance, primarily due to its severe corrosive properties.[1][2] Direct contact can cause severe skin burns and serious eye damage.[1][3] As a halogenated nitroaromatic compound, it must be treated as hazardous waste, with no exceptions for drain or standard trash disposal.[4][5]

The Globally Harmonized System (GHS) classifications provide a clear and immediate summary of the primary hazards associated with this chemical.

Hazard Category GHS Classification Pictogram Hazard Statement Source(s)
Skin Corrosion/IrritationSkin Corrosion, Sub-category 1B
alt text
H314: Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage/IrritationSerious Eye Damage, Category 1
alt text
H318: Causes serious eye damage.[1][3]

This table summarizes the primary GHS hazard classifications for this compound.

Core Disposal Principle: Segregation and Professional Management

The fundamental principle for disposing of this compound is that it must be managed as a segregated hazardous waste stream destined for destruction by a licensed and approved waste disposal company.[4] Improper disposal can lead to environmental harm and regulatory violations.[6]

Due to its chemical structure, this compound falls into a specific waste category that requires careful segregation to prevent dangerous reactions and ensure proper final treatment.

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is critical for ensuring safety and compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling any waste containing this chemical, it is mandatory to wear the appropriate PPE to prevent exposure to this corrosive substance.[2]

  • Eye Protection : Chemical safety goggles and a face shield are essential to protect against splashes.[7]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile gloves.[4]

  • Body Protection : A laboratory coat is required.[4]

  • Respiratory Protection : If handling the solid material outside of a fume hood where dust may be generated, use a type P3 (EN 143) respirator cartridge.

Step 2: Waste Categorization and Segregation

This is the most critical step in the disposal process. Because this compound contains bromine, it must be categorized as Halogenated Organic Waste .[6]

  • DO NOT mix this waste with non-halogenated organic waste. Co-processing of mixed halogenated and non-halogenated waste streams can lead to the formation of highly toxic byproducts like brominated dioxins during incineration.[6]

  • Check for Incompatibilities : Store this waste separately from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines to prevent dangerous reactions.[8]

Step 3: Waste Collection and Containment

The physical form of the waste dictates the collection method.

  • Solid Waste : Collect pure or expired this compound, as well as contaminated consumables (e.g., weighing paper, gloves, silica gel), in a designated, robust, chemically resistant hazardous waste container with a secure, tight-fitting lid.[4][6]

  • Liquid Waste : If the compound is in a solvent, collect the solution in a designated container for Halogenated Organic Liquid Waste . Ensure the solvent is chemically compatible with the other contents of the waste container.[4]

  • Empty Containers : Containers that held this compound must be managed as hazardous waste. To be considered non-hazardous, they must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate from this cleaning process is itself hazardous and must be collected and disposed of as halogenated liquid waste.[4][9]

Step 4: Labeling the Hazardous Waste Container

Proper labeling is a legal requirement and is crucial for safety. The waste container must be clearly labeled with the following information:[4][10]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • A clear indication of the primary hazards (e.g., "Corrosive," "Irritant" )

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 5: Temporary Storage in the Laboratory

Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated area.[2][7] This storage area should be away from incompatible materials and feature secondary containment to control any potential leaks.[4]

Disposal_Workflow cluster_generation Waste Generation cluster_assessment Categorization cluster_collection Collection & Containment cluster_final Final Steps Waste Waste containing 1-(Bromomethyl)-4,5-dimethoxy- 2-nitrobenzene is generated Assess Assess Physical State Waste->Assess Solid_Waste Solid Waste (Pure compound, contaminated gloves, etc.) Assess->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, rinsate) Assess->Liquid_Waste Liquid Solid_Container Collect in 'Halogenated Organic Solid Waste' Container Solid_Waste->Solid_Container Liquid_Container Collect in 'Halogenated Organic Liquid Waste' Container Liquid_Waste->Liquid_Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date Solid_Container->Label Liquid_Container->Label Store Store in Secure Area with Secondary Containment Label->Store Dispose Contact EHS for Pickup by Licensed Disposal Vendor Store->Dispose

Caption: Disposal decision workflow for this compound.

Step 6: Arranging for Final Disposal

Do not attempt to neutralize or treat this waste in the lab. The recommended and required procedure is to arrange for disposal through a licensed hazardous waste management company.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][10]

  • Provide the disposal company with the Safety Data Sheet (SDS) for the compound to ensure they can handle it appropriately.[4]

Emergency Procedure: Spill Management

In the event of a spill, immediate and appropriate action is critical.[6]

  • Alert Personnel : Immediately notify everyone in the vicinity.

  • Evacuate : If the spill is large, evacuate the area.

  • Ventilate : Ensure the area is well-ventilated.

  • PPE : Don appropriate PPE before attempting cleanup.

  • Contain and Absorb : For small spills, cover with an inert absorbent material like sand or vermiculite. Some protocols suggest treating small spills of brominated compounds with sodium thiosulfate before absorption.[6]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it accordingly.[6][7]

  • Decontaminate : Clean the spill area thoroughly.

By following this structured protocol, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

Navigating the Safe Handling of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the researchers who handle these powerful chemical agents. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS No. 53413-67-5), a compound frequently utilized in organic synthesis.[1][2][3][4] Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2][5][6][7][8] It is also a lachrymator, meaning it can cause tearing.[5][6] The presence of the nitro group suggests that, like similar compounds, it may have explosive potential under specific conditions, such as heating or contamination with incompatible materials.[9][10][11]

Core Principles of Risk Mitigation:

  • Containment: All handling of this compound must be performed within a certified chemical fume hood to prevent the inhalation of dust or vapors.[9][11][12]

  • Avoidance of Contact: Direct contact with skin and eyes must be rigorously prevented through the meticulous use of appropriate Personal Protective Equipment (PPE).[13][14]

  • Control of Environment: The storage and handling environment should be free from ignition sources and incompatible materials.[10][12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale behind each selection explained to enhance user compliance and understanding.

PPE ComponentSpecifications & Rationale
Hand Protection Gloves: Chemical-resistant gloves are mandatory.[13] Due to the corrosive nature of the compound, heavy-duty nitrile, neoprene, or butyl gloves are recommended.[9][11] Disposable nitrile gloves are not sufficient.[9][11] It is crucial to check the integrity of gloves before each use.[11]
Eye and Face Protection Safety Goggles & Face Shield: ANSI Z87.1-compliant safety goggles are required to protect against splashes.[9] A full face shield must be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[2][11]
Body Protection Flame-Resistant Laboratory Coat: A flame-resistant lab coat should be worn to protect against splashes and potential fire hazards.[9][11]
Respiratory Protection Respirator: In situations where dust or aerosols may be generated and not adequately contained by a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., P3) is necessary.[2][5]

Operational Protocols: From Receipt to Disposal

A systematic approach to every stage of the chemical's lifecycle within the laboratory is paramount to ensuring safety.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregation: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, acids, and metals.[5][9][10][12]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

  • Security: The storage area should be locked to restrict access to authorized personnel only.[5][13]

Handling and Use
  • Controlled Environment: All manipulations of the solid or solutions of this compound must be conducted in a certified chemical fume hood with good ventilation.[9]

  • Weighing: When weighing the solid, use a balance inside the fume hood or a vented balance enclosure to minimize dust exposure.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers when transporting or handling the chemical.

  • Equipment: Use non-sparking tools to prevent ignition.[13]

Waste Disposal
  • Segregation: All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled hazardous waste container.

  • Procedure: Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[3][5][6] Do not dispose of it down the drain.[8][13]

Emergency Procedures: Preparedness is Key

Rapid and correct response during an emergency can significantly mitigate harm. All personnel handling this compound must be familiar with the following procedures.

Spills

A spill kit with appropriate materials should be readily accessible in the laboratory.[11]

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe_assessment PPE & Assessment cluster_cleanup Cleanup Procedure Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Risk Isolate->Assess Assess->Alert If spill is large or unmanageable Don_PPE Don Appropriate PPE Assess->Don_PPE If spill is manageable Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Dispose Place in Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Caption: Workflow for handling a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the area and alert others.[9]

  • Containment: For small spills, contain the spillage with a non-combustible absorbent material like sand, earth, or vermiculite.[11][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[13]

  • Decontamination: Clean the contaminated surfaces with soap and water.[9]

  • Disposal: Dispose of all cleanup materials as hazardous waste.[9]

Personal Exposure
Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3][5][6][13] Seek immediate medical attention.[5][13]
Skin Contact Immediately take off all contaminated clothing.[5][6] Wash the affected area with soap and plenty of water for at least 15 minutes.[5][13] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3][5][6][13] If breathing is difficult, give oxygen.[5] Seek immediate medical help.[3][13]
Ingestion Rinse mouth with water.[9][13] Do NOT induce vomiting.[3][5][6][7][8][9][13] Call a poison control center or doctor immediately.[5][13]

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of following rules but of understanding the principles behind them. By integrating these practices into your daily workflow, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.